Product packaging for 3-Hydroxy-2-pentanone(Cat. No.:CAS No. 3142-66-3)

3-Hydroxy-2-pentanone

Cat. No.: B1200202
CAS No.: 3142-66-3
M. Wt: 102.13 g/mol
InChI Key: HDKKRASBPHFULQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-pentanone is a secondary alpha-hydroxy ketone.
This compound has been reported in Allium cepa with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B1200202 3-Hydroxy-2-pentanone CAS No. 3142-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKKRASBPHFULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863112
Record name 3-Hydroxypentan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

105.00 to 107.00 °C. @ 50.00 mm Hg
Record name 3-Hydroxy-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.008-1.014
Record name 3-Hydroxy-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/232/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3142-66-3
Record name 3-Hydroxy-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3142-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylethylcarbinol
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Record name 3-Hydroxypentan-2-one
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Record name 2-Pentanone, 3-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXY-2-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQA0W5LG7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxy-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of 3-Hydroxy-2-pentanone in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the presence, quantification, and formation of the flavor compound 3-hydroxy-2-pentanone across various food matrices, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the acyloin class of organic compounds, is a naturally occurring flavor molecule found in a variety of fermented and non-fermented foods.[1][2][3] Characterized by its herbal and truffle-like taste, this compound contributes to the complex sensory profiles of numerous food products.[1][2][3] Its presence is often a result of microbial metabolism during fermentation, particularly in alcoholic beverages and dairy products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, detailing its concentration in various food items, the analytical methodologies for its quantification, and the biochemical pathways responsible for its formation.

Quantitative Occurrence of this compound in Foods

The concentration of this compound varies significantly across different food products, influenced by factors such as the raw materials, microbial strains involved in fermentation, and processing conditions. While its presence has been reported in a range of foods, quantitative data is limited. The table below summarizes the available quantitative data for this compound in various food matrices.

Food MatrixConcentration RangeAverage ConcentrationReference(s)
Beer0.05000 mg/L0.05000 mg/L[1]
AsparagusDetected, not quantified-[1][2][3]
Cheese (Gouda-type)Detected, relative abundance reported-[4]
YogurtDetected, relative abundance reported-[5][6][7]
Wine (Chardonnay)Detected, not quantified-[8]
ButterDetected, not quantified-
Pork LiverDetected, not quantified-
CoffeeDetected, not quantified-
TeaDetected, not quantified-
StarfruitDetected, not quantified-
Dried BonitoDetected, not quantified-

Experimental Protocols for the Analysis of this compound

The quantification of this compound in complex food matrices typically involves the use of chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), coupled with a sample preparation method to isolate and concentrate the volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for this purpose.

Detailed Protocol: Quantification of this compound in Fermented Beverages (e.g., Beer, Wine) using HS-SPME-GC-MS

This protocol is a composite of methodologies reported in the scientific literature for the analysis of volatile compounds in fermented beverages.

1. Sample Preparation:

  • Degassing (for carbonated beverages): Samples are decarbonated using methods such as gentle stirring, sonication, or a freeze-thaw procedure to prevent interference during extraction.[9]

  • Internal Standard Addition: A known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanone, 2-octanol) is added to the sample for accurate quantification.[1][5]

  • Salting Out: Sodium chloride (NaCl) is often added to the sample vial to increase the ionic strength of the matrix, which enhances the partitioning of volatile compounds into the headspace.[1]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Vial: A 5-10 mL aliquot of the prepared sample is placed in a 20 mL glass vial, which is then sealed with a PTFE/silicone septum.[5]

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile compounds in fermented beverages.[5][8]

  • Equilibration: The sample vial is equilibrated at a specific temperature (e.g., 40-50°C) for a set time (e.g., 10-15 minutes) to allow the volatile compounds to partition into the headspace.[5][8]

  • Extraction: The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 30-45 minutes) at the same temperature to adsorb the volatile analytes.[9]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC (e.g., at 250-260°C) for a specific time (e.g., 3-5 minutes) to thermally desorb the trapped analytes onto the GC column.[8]

  • GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-INNOWax, is typically used for the separation of volatile compounds.

  • Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points and column interactions. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.[5]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode for compound identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Identification: Compound identification is based on comparing the obtained mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by matching the retention indices with those of authentic standards.

  • Quantification: The concentration of this compound is determined by creating a calibration curve using standard solutions of the compound and the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis degas Degassing is_add Internal Standard Addition degas->is_add salt_add Salting Out is_add->salt_add equilibration Equilibration salt_add->equilibration extraction Extraction equilibration->extraction desorption Thermal Desorption extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection identification Identification detection->identification quantification Quantification identification->quantification yeast_pathway Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Deaminase Pentanone This compound alpha_Ketobutyrate->Pentanone Pyruvate Decarboxylase Pyruvate Pyruvate Active_Acetaldehyde Hydroxyethyl-TPP (Active Acetaldehyde) Pyruvate->Active_Acetaldehyde Pyruvate Decarboxylase Active_Acetaldehyde->Pentanone Pyruvate Decarboxylase lab_pathway Milk_Proteins Milk Proteins (Casein) Threonine Threonine Milk_Proteins->Threonine Proteolysis alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Catabolism Pentanone This compound alpha_Ketobutyrate->Pentanone Acyloin Synthase-like Enzyme Pyruvate_Source Pyruvate (from Lactose) Active_Acetaldehyde Hydroxyethyl-TPP (Active Acetaldehyde) Pyruvate_Source->Active_Acetaldehyde TPP-dependent Enzyme Active_Acetaldehyde->Pentanone Acyloin Synthase-like Enzyme

References

An In-depth Technical Guide to 3-Hydroxy-2-pentanone (CAS 3142-66-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-pentanone (CAS 3142-66-3), also known as acetyl ethyl carbinol. It is an alpha-hydroxy ketone with applications in the flavor and fragrance industry and as a chiral intermediate in chemical synthesis. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, discusses its toxicological profile and plausible metabolic fate, and illustrates key processes through workflow diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a colorless liquid with a sweet, fruity odor. It is a secondary alpha-hydroxy ketone, a class of organic compounds also known as acyloins.[1][2] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers and Synonyms
IdentifierValue
CAS Number 3142-66-3
IUPAC Name 3-hydroxypentan-2-one
Synonyms Acetyl ethyl carbinol, 1-Acetyl-1-propanol, 1-Hydroxypropyl methyl ketone, 2-Pentanon-3-ol
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [1]
InChI InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3
InChIKey HDKKRASBPHFULQ-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)C)O
FEMA Number 3550
JECFA Number 409
Table 2: Physical and Chemical Properties
PropertyValueReference
Boiling Point 147.5 °C at 760 mmHg[3]
105.0 - 107.0 °C at 50.0 mmHg[4]
Melting Point 2.5 °C (estimate)[3]
Density 0.962 g/cm³[3]
1.008 - 1.014 g/cm³[5][4]
Refractive Index 1.418 - 1.435[6]
Flash Point 53.8 °C[3]
Vapor Pressure 1.71 mmHg at 25 °C[3]
Water Solubility 2.907e+005 mg/L at 25 °C (estimated)[4]
pKa (Predicted) 13.21 ± 0.20[3]
LogP (o/w) 0.2 - 0.346[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Exact Mass 102.068079557 Da[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below.

Synthesis Protocol: Biocatalytic Reduction of 2,3-Pentanedione

This protocol is based on the enantioselective reduction of a prochiral 1,2-diketone using a butanediol dehydrogenase.[7]

Objective: To synthesize this compound by the enzymatic reduction of 2,3-pentanedione.

Materials:

  • 2,3-Pentanedione

  • Recombinant (R,R)-butane-2,3-diol-dehydrogenase from Bacillus clausii (BcBDH)[7]

  • NADH

  • Formate

  • Formate dehydrogenase

  • MES-NaOH buffer (50 mM, pH 6.8)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Enzyme membrane reactor (optional, for continuous production)

Procedure:

  • Prepare a reaction mixture in MES-NaOH buffer containing 2,3-pentanedione (10 mM), NADH (0.3 mM), formate (30 mM), and formate dehydrogenase (5 U/mL) for NADH regeneration.

  • Initiate the reaction by adding BcBDH (1 U/mL).

  • Incubate the reaction mixture at 30 °C with gentle agitation for 60 minutes.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent or by heat treatment).

  • Extract the product from the aqueous reaction mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by distillation under reduced pressure.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of this compound in a sample matrix, such as a food or flavor sample.[5][6]

Objective: To detect and quantify this compound using GC-MS.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Carboxen/PDMS)

  • Sample vials with septa

  • This compound standard for calibration

Procedure:

  • Sample Preparation (SPME):

    • Place a known amount of the sample (e.g., 5 g of a food matrix) into a 20 mL headspace vial.

    • If required, add a saturated solution of NaCl to enhance the volatility of the analyte.

    • Add an internal standard if quantitative analysis is desired.

    • Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp: Increase to 200 °C at a rate of 5 °C/min.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by searching against a mass spectral library (e.g., NIST).

    • For quantification, create a calibration curve using known concentrations of the standard.

Biological Activity and Toxicology

This compound is found naturally in a variety of foods, including yogurt, asparagus, cheese, butter, and coffee.[8] It is used as a flavoring agent in food products.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] It does not meet the criteria for GHS hazard classification.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification 2,3-Pentanedione 2,3-Pentanedione Enzymatic_Reduction Enzymatic_Reduction 2,3-Pentanedione->Enzymatic_Reduction BcBDH, NADH Crude_Product Crude_Product Enzymatic_Reduction->Crude_Product Extraction Extraction Crude_Product->Extraction Distillation Distillation Extraction->Distillation Pure_Product This compound Distillation->Pure_Product

Caption: A workflow diagram for the synthesis of this compound.

Plausible Metabolic Pathway

While a specific metabolic pathway for this compound is not extensively documented, a plausible fate can be inferred from the general metabolism of alpha-hydroxy ketones.

G Plausible Metabolic Fate of this compound cluster_oxidation Oxidation cluster_reduction Reduction cluster_conjugation Conjugation This compound This compound Oxidation_Reaction Oxidation (e.g., by dehydrogenase) This compound->Oxidation_Reaction Reduction_Reaction Reduction (e.g., by reductase) This compound->Reduction_Reaction 2,3-Pentanedione 2,3-Pentanedione Oxidation_Reaction->2,3-Pentanedione 2,3-Pentanediol 2,3-Pentanediol Reduction_Reaction->2,3-Pentanediol Conjugation_Reaction Conjugation (e.g., glucuronidation) 2,3-Pentanediol->Conjugation_Reaction Excretion Excretion Conjugation_Reaction->Excretion

Caption: Plausible metabolic pathways for this compound.

References

Spectroscopic Data of 3-Hydroxy-2-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-pentanone (C₅H₁₀O₂), a secondary alpha-hydroxy ketone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring spectroscopic data and presents the data in a clear, tabular format for ease of comparison and interpretation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group.

Data Presentation: IR Spectral Data
Wavenumber (cm⁻¹)AssignmentIntensity
~3400 (broad)O-H stretch (hydroxyl group)Strong
~2970C-H stretch (alkane)Strong
~1715C=O stretch (ketone)Strong
~1460C-H bend (alkane)Medium
~1370C-H bend (alkane)Medium
~1120C-O stretch (secondary alcohol)Strong
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its characteristic functional groups.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A thin film of the liquid is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a uniform film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty salt plates is recorded to account for any atmospheric or instrumental interferences.

    • The salt plates with the sample film are placed in the spectrometer's sample holder.

    • The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

Data Presentation: ¹H NMR Spectral Data (Predicted, in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0m1HCH(OH)
~3.5s (broad)1HOH
~2.2s3HCH₃(C=O)
~1.6m2HCH₂
~0.9t3HCH₃(ethyl)

m = multiplet, s = singlet, t = triplet

Data Presentation: ¹³C NMR Spectral Data (Predicted, in CDCl₃)[1]
Chemical Shift (δ, ppm)Assignment
~212C=O (Ketone)
~75CH(OH)
~30CH₂
~25CH₃(C=O)
~10CH₃(ethyl)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe to the appropriate frequency for ¹H or ¹³C.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Data Presentation: Mass Spectral Data (Predicted)
m/zProposed Fragment
102[M]⁺ (Molecular Ion)
87[M - CH₃]⁺
73[M - C₂H₅]⁺
57[CH₃CH₂CO]⁺
45[CH(OH)CH₃]⁺
43[CH₃CO]⁺ (Base Peak)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 30-200).

  • Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to identify the molecular ion and the major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Liquid_Sample Liquid Sample (Neat or Solution) Sample->Liquid_Sample FTIR FTIR Liquid_Sample->FTIR Thin Film NMR NMR Liquid_Sample->NMR Dissolve in Deuterated Solvent GCMS GC-MS Liquid_Sample->GCMS Dilute in Volatile Solvent IR_Spectrum IR Spectrum FTIR->IR_Spectrum NMR_Spectrum NMR Spectrum NMR->NMR_Spectrum Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum

Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.

Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_frags Fragment Ions M [C5H10O2]⁺ m/z = 102 M_minus_15 [M - CH₃]⁺ m/z = 87 M->M_minus_15 α-cleavage M_minus_29 [M - C₂H₅]⁺ m/z = 73 M->M_minus_29 α-cleavage frag_57 [C₃H₅O]⁺ m/z = 57 M->frag_57 cleavage frag_45 [C₂H₅O]⁺ m/z = 45 M->frag_45 cleavage frag_43 [C₂H₃O]⁺ (Base Peak) m/z = 43 M_minus_15->frag_43 loss of C₂H₂O

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Technical Guide: Safety and Handling of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3-Hydroxy-2-pentanone (CAS No. 3142-66-3), a secondary alpha-hydroxy ketone. While generally recognized as having a low hazard profile and used as a flavoring agent, adherence to proper laboratory safety protocols is essential.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for safe handling, storage, and emergency response planning.

PropertyValueSource
Molecular Formula C5H10O2ECHEMI[2]
Molecular Weight 102.133 g/mol ECHEMI[2]
Appearance Not specified, likely liquidInferred from properties
Boiling Point 147-148 °C @ 761 TorrECHEMI[2]
105.00 to 107.00 °C @ 50.00 mm HgPubChem[1]
Melting Point 133-134 °C (Note: This may be an error in the source data as it is unusually high for a small molecule of this type and inconsistent with its boiling point)ECHEMI[2]
Flash Point 53.8 °CECHEMI[2]
Density 0.9500 g/cm³ @ 20 °CECHEMI[2]
Water Solubility 2.907e+05 mg/L @ 25 °C (estimated)ECHEMI[2]
Refractive Index 1.418ECHEMI[2]

Hazard Identification and GHS Classification

According to multiple sources, this compound is not classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] A significant number of reports to the ECHA C&L Inventory indicate that this chemical does not meet the criteria for GHS hazard classification.[1]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed "No safety concern at current levels of intake when used as a flavouring agent."[1]

Despite the low hazard classification, it is prudent to handle this compound with the care required for all laboratory chemicals.

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols will minimize risk and ensure a safe laboratory environment.

Handling Procedures
  • Ventilation: Handle in a well-ventilated place to avoid the formation and inhalation of aerosols or vapors.[2]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including lab coats, safety glasses with side shields, and chemical-resistant gloves.[2]

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge, as the material has a flash point of 53.8 °C.[2]

Storage Procedures
  • Container: Store in a tightly closed container.

  • Environment: Keep in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE TypeSpecification
Eye Protection Safety glasses with side shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat.
Respiratory Protection Not typically required under normal use with adequate ventilation. If aerosols or vapors are generated, a NIOSH-approved respirator may be necessary.

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Spill and Disposal Procedures

  • Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Determine required protection Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Ensure safety equipment is available Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Store Chemical Store Chemical Dispose of Waste->Store Chemical

Caption: General workflow for safe chemical handling.

G First Aid Response for Chemical Exposure cluster_routes Exposure Route cluster_actions Immediate Action Exposure Event Exposure Event Inhalation Inhalation Exposure Event->Inhalation Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Ingestion Ingestion Exposure Event->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Rinse with Water Rinse with Water Eye Contact->Rinse with Water Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Rinse with Water->Seek Medical Attention If irritation persists Rinse Mouth->Seek Medical Attention

Caption: First aid decision tree for chemical exposure.

References

3-Hydroxy-2-pentanone: A Key Flavor Compound in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Food Scientists

Introduction

3-Hydroxy-2-pentanone, an α-hydroxy ketone, is a significant volatile flavor compound found in a variety of fermented and heat-treated foods, most notably dairy products. Its presence contributes to the complex and desirable aroma profiles of yogurt, cheese, and butter.[1] This technical guide provides a comprehensive overview of the chemical properties, sensory characteristics, biosynthesis, and analytical methodologies related to this compound in the context of dairy science. This document is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and dairy product development.

Chemical and Physical Properties

This compound, also known as acetyl ethyl carbinol, is a chiral molecule with the chemical formula C₅H₁₀O₂. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 102.13 g/mol [1]
Boiling Point 105-107 °C at 50 mmHg[1]
Density 1.008-1.014 g/cm³[1]
Refractive Index 1.436-1.440 (at 20°C)[1]
Solubility Soluble in water
CAS Number 3142-66-3[1]
FEMA Number 3550

Occurrence and Sensory Profile in Dairy Products

This compound has been identified as a volatile component in a range of dairy products, including:

  • Yogurt: Contributes to the overall fermented and creamy aroma.

  • Cheese: Notably found in Swiss and Mozzarella cheeses.[1]

  • Butter: Plays a role in the rich, buttery flavor profile.

The sensory characteristics of this compound are often described as sweet, fruity, and creamy. Some sources also characterize its aroma as "herbal and truffle tasting". In the context of dairy products, it is believed to contribute to the desirable buttery and creamy notes, working in synergy with other flavor compounds like diacetyl and acetoin.

Flavor Threshold

Specific flavor threshold data for this compound in a dairy matrix is not extensively reported in the scientific literature. However, as an α-hydroxy ketone, its flavor impact is concentration-dependent and influenced by the presence of other volatile and non-volatile compounds in the food matrix.

Biosynthesis of this compound in Dairy Fermentations

The formation of this compound in dairy products is primarily attributed to the metabolic activity of starter and non-starter lactic acid bacteria (LAB) during fermentation. While the precise pathway for this C5 α-hydroxy ketone is not as extensively studied as its C4 analogue, acetoin (3-hydroxy-2-butanone), a homologous pathway can be proposed based on the known metabolism of amino acids and α-keto acids by LAB.

The proposed pathway likely involves the catabolism of 5-carbon amino acids, such as isoleucine. The initial step is a transamination to form the corresponding α-keto acid, α-keto-β-methylvaleric acid. This intermediate can then be decarboxylated to form a 5-carbon α-hydroxy ketone.

Below is a diagram illustrating the proposed biosynthetic pathway.

G Proposed Biosynthetic Pathway of this compound cluster_amino_acid_catabolism Amino Acid Catabolism cluster_alpha_hydroxy_ketone_formation α-Hydroxy Ketone Formation Isoleucine Isoleucine alpha_Keto_beta_methylvaleric_acid α-Keto-β-methylvaleric acid Isoleucine->alpha_Keto_beta_methylvaleric_acid Transaminase alpha_Hydroxy_alpha_ethyl_propionate α-Hydroxy-α-ethyl propionate (hypothetical) alpha_Keto_beta_methylvaleric_acid->alpha_Hydroxy_alpha_ethyl_propionate Condensation alpha_Acetolactate_Synthase_like_enzyme α-Acetolactate Synthase-like enzyme 3_Hydroxy_2_pentanone This compound alpha_Hydroxy_alpha_ethyl_propionate->3_Hydroxy_2_pentanone α-Acetolactate Decarboxylase-like enzyme

Caption: Proposed biosynthetic pathway of this compound from isoleucine in lactic acid bacteria.

Experimental Protocols for Analysis

The analysis of this compound in dairy products typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for sample preparation.

Sample Preparation and Extraction: HS-SPME
  • Sample Homogenization: A representative sample of the dairy product (e.g., 5 g of yogurt or grated cheese) is placed in a 20 mL headspace vial. For solid or semi-solid samples, gentle homogenization may be required.

  • Internal Standard: An appropriate internal standard (e.g., 2-octanol or a deuterated analogue of a related ketone) is added to the sample for quantification.

  • Equilibration: The vial is sealed with a PTFE/silicone septum and incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow for the equilibration of volatile compounds in the headspace.

  • Extraction: A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is inserted into the hot inlet of the GC (e.g., 250°C) for thermal desorption of the analytes.

  • Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX or DB-5ms). A typical temperature program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/minute.

    • Ramp 2: Increase to 240°C at 10°C/minute, hold for 5 minutes.

  • Detection: Mass spectrometry is used for detection and identification.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

Quantification

Quantification is typically performed by creating a calibration curve using a series of standard solutions of this compound with a fixed concentration of the internal standard.

Below is a diagram illustrating a typical experimental workflow.

G Analytical Workflow for this compound in Dairy Products cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Homogenization Dairy Sample Homogenization Internal_Standard Addition of Internal Standard Sample_Homogenization->Internal_Standard Equilibration Headspace Equilibration Internal_Standard->Equilibration HS_SPME HS-SPME Extraction Equilibration->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing Result Concentration of This compound Data_Processing->Result

Caption: A typical experimental workflow for the quantification of this compound in dairy products.

Conclusion

This compound is a valuable flavor compound that contributes to the characteristic aroma of many dairy products. Understanding its chemical properties, sensory impact, and formation pathways is crucial for controlling and optimizing the flavor of fermented dairy foods. While further research is needed to establish its precise flavor threshold and to fully elucidate its biosynthetic pathway in various dairy matrices, the analytical methods outlined in this guide provide a robust framework for its quantification and further study. This knowledge can be leveraged by researchers and industry professionals to enhance product quality and develop novel dairy flavors.

References

An In-depth Technical Guide to 3-Hydroxy-2-pentanone: Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and stereoisomerism of 3-Hydroxy-2-pentanone. It includes detailed data, experimental considerations, and visualizations to support research and development activities.

Introduction

This compound, also known as acetyl ethyl carbinol, is a secondary alpha-hydroxy ketone.[1] It belongs to a class of organic compounds called acyloins, which contain a hydroxyl group adjacent to a carbonyl group.[2][3] This compound is found in various natural sources, including yogurt, asparagus, cheese, butter, and coffee, and is utilized in the flavor and fragrance industry.[4][5] Its versatile structure also makes it a valuable building block in organic synthesis.[5]

Chemical Structure and Identification

The fundamental structure of this compound consists of a five-carbon chain with a ketone group at the second carbon (C2) and a hydroxyl group at the third carbon (C3).[6]

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name3-hydroxypentan-2-one[1]
CAS Number3142-66-3[6]
Molecular FormulaC₅H₁₀O₂[6]
Molecular Weight102.13 g/mol [1]
Canonical SMILESCCC(C(=O)C)O[1]
InChIInChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3[1]
InChIKeyHDKKRASBPHFULQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Boiling Point147.5°C at 760 mmHg[7]
105.0 - 107.0°C at 50.0 mmHg[1]
Density0.962 g/cm³[7]
Refractive Index (n_D^20)1.4350 - 1.440[1][7]
Flash Point53.8°C[7]
Water Solubility2.907e+05 mg/L at 25°C (estimated)[8][9]
Vapor Pressure1.71 mmHg at 25°C[7]
pKa13.21 ± 0.20 (Predicted)[7]
logP0.34630[7]

Table 3: Computed Properties of this compound

PropertyValueReference
XLogP30.2[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]
Exact Mass102.068079557 Da[1]
Polar Surface Area37.3 Ų[1]
Heavy Atom Count7[1]
Complexity68.5[1]

Stereoisomerism

The carbon atom at the C3 position in this compound is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and an acetyl group (-C(O)CH₃). Consequently, this compound exists as a pair of enantiomers: (R)-3-Hydroxy-2-pentanone and (S)-3-Hydroxy-2-pentanone.

Caption: Enantiomers of this compound.

These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities, a critical consideration in drug development.

Experimental Protocols

A common method for the synthesis of α-hydroxy ketones like this compound involves the oxidation of the corresponding ketone. The following is a generalized protocol based on literature precedents for similar transformations.

Objective: To synthesize racemic this compound from 2-pentanone.

Materials:

  • 2-Pentanone

  • Methanol

  • Potassium hydroxide (KOH)

  • [Bis(acetoxy)iodo]benzene or other suitable oxidizing agent

  • Sulfuric acid (for workup)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pentanone in methanol.

  • Base Addition: Cool the solution in an ice bath. Slowly add a solution of potassium hydroxide in methanol to the reaction mixture while stirring.

  • Oxidation: Over a period of 12.5 hours, add [bis(acetoxy)iodo]benzene to the mixture in portions, maintaining the temperature between 0 and 20°C.[7]

  • Quenching and Workup: After the reaction is complete (monitored by TLC or GC), neutralize the mixture with a dilute solution of sulfuric acid.[7]

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

The separation of the (R) and (S) enantiomers of this compound is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used technique for this purpose.[10]

Objective: To separate the enantiomers of racemic this compound using chiral HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD or cellulose-based)[11]

  • Racemic this compound standard

  • HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are effective for a wide range of chiral compounds.[10]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation.

  • Method Development:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject a small volume of the racemic this compound solution.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Optimize the mobile phase composition, flow rate, and column temperature to maximize the resolution between the two enantiomeric peaks.[11]

  • Analysis: Once the method is optimized, inject the sample to be analyzed. The two peaks in the chromatogram will correspond to the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

Logical Workflow

The overall process from synthesis to the analysis of individual stereoisomers can be visualized as a logical workflow.

G cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_analysis Analysis start 2-Pentanone reaction Oxidation Reaction start->reaction product Racemic this compound reaction->product hplc Chiral HPLC product->hplc enantiomers Separated Enantiomers ((R) and (S)) hplc->enantiomers analysis Spectroscopic and Biological Assays enantiomers->analysis

Caption: Workflow for synthesis and chiral analysis.

This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols will be necessary.

References

The Role of 3-Hydroxy-2-pentanone in Fermentation Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-pentanone, an α-hydroxy ketone, is a significant flavor compound produced during various fermentation processes, notably in alcoholic beverages such as beer and wine. Its presence and concentration can significantly influence the sensory profile of the final product. This technical guide provides a comprehensive overview of the biochemical pathways leading to the formation of this compound, its quantitative occurrence in fermented products, and detailed methodologies for its analysis. The guide also explores the impact of various fermentation parameters on its production, offering valuable insights for researchers and professionals in the fields of food science, microbiology, and drug development where fermentation byproducts are of interest.

Introduction

This compound (also known as acetyl ethyl carbinol) is a five-carbon α-hydroxy ketone that contributes to the complex flavor and aroma profiles of fermented foods and beverages.[1][2][3] It is often found alongside other vicinal diketones and their reduction products, such as diacetyl (2,3-butanedione) and acetoin (3-hydroxy-2-butanone). While diacetyl is well-known for its buttery off-flavor at high concentrations in beer, this compound and its precursor, 2,3-pentanedione, are associated with honey-like or toffee-like aromas.[4] Understanding the formation and regulation of this compound is crucial for controlling the sensory characteristics of fermented products.

Biosynthesis of this compound in Fermentation

The formation of this compound is intricately linked to the amino acid metabolism of fermentative microorganisms, particularly the biosynthesis of isoleucine. The pathway is analogous to the formation of its four-carbon homolog, acetoin, from the valine and leucine biosynthesis pathways.

The Isoleucine Biosynthesis Pathway Connection

In Saccharomyces cerevisiae and other fermentative yeasts, the biosynthesis of isoleucine begins with the deamination of threonine to α-ketobutyrate. This is a critical branch point where intermediates can be channeled into the formation of flavor compounds.

The key steps leading to the precursor of this compound are as follows:

  • Threonine Deamination: The enzyme threonine deaminase (encoded by the ILV1 gene in S. cerevisiae) catalyzes the conversion of L-threonine to α-ketobutyrate (2-oxobutanoate).[5][6][7]

  • Condensation Reaction: Acetolactate synthase (encoded by the ILV2 gene) condenses α-ketobutyrate with an acetyl group from pyruvate to form α-aceto-α-hydroxybutyrate.[8][9]

  • Spontaneous Oxidative Decarboxylation: The intermediate, α-aceto-α-hydroxybutyrate, is unstable and can be excreted from the yeast cell into the fermentation medium. Here, it undergoes spontaneous (non-enzymatic) oxidative decarboxylation to form 2,3-pentanedione.[4][8][9] This reaction is accelerated by higher temperatures and lower pH.[8]

  • Enzymatic Reduction: The resulting 2,3-pentanedione can then be reabsorbed by the yeast and enzymatically reduced to the less flavor-active α-hydroxy ketone, this compound. This reduction is primarily catalyzed by NADPH-dependent reductases, with evidence pointing towards the involvement of "Old Yellow Enzymes" (OYEs).[10]

This compound Biosynthesis Biosynthetic Pathway of this compound Threonine L-Threonine alphaKetobutyrate α-Ketobutyrate Threonine->alphaKetobutyrate Threonine deaminase (Ilv1) alphaAcetoHydroxybutyrate α-Aceto-α-hydroxybutyrate alphaKetobutyrate->alphaAcetoHydroxybutyrate Acetolactate synthase (Ilv2) Pyruvate Pyruvate Pyruvate->alphaAcetoHydroxybutyrate Pentanedione 2,3-Pentanedione alphaAcetoHydroxybutyrate->Pentanedione Spontaneous Oxidative Decarboxylation (extracellular) Isoleucine Isoleucine Biosynthesis alphaAcetoHydroxybutyrate->Isoleucine HydroxyPentanone This compound Pentanedione->HydroxyPentanone Old Yellow Enzymes (OYEs) (NADPH-dependent reduction)

Fig. 1: Biosynthesis of this compound.

Quantitative Data on this compound in Fermentation

The concentration of this compound in fermented beverages is influenced by several factors, including yeast strain, fermentation temperature, and wort composition. It is typically found at lower concentrations than its four-carbon analog, acetoin.

BeverageFermentation ConditionThis compound Concentration (mg/L)Reference(s)
BeerLager, 8°C primary fermentationup to 0.6069 (as 2,3-pentanedione)[6]
BeerLager, 14°C primary fermentationup to 0.8192 (as 2,3-pentanedione)[6][7]
BeerWort with 40% corn grits, 14°Cup to 0.8192 (as 2,3-pentanedione)[6][7]
WineGeneralFound, but not always quantified[11]

Note: Much of the available literature quantifies the precursor, 2,3-pentanedione, rather than this compound directly. The concentration of the hydroxyketone is dependent on the reductive activity of the yeast during the maturation phase.

Impact of Fermentation Parameters on Production

Fermentation Temperature

Higher fermentation temperatures generally lead to increased production of both diacetyl and 2,3-pentanedione.[6][7][12] This is attributed to both increased yeast metabolic activity, leading to higher excretion of the α-acetohydroxy acid precursors, and accelerated rates of spontaneous oxidative decarboxylation at warmer temperatures.[8] Consequently, higher initial concentrations of 2,3-pentanedione can lead to higher final concentrations of this compound, assuming sufficient yeast reductive activity.

Wort Composition

The composition of the wort, particularly the concentration of amino acids and adjuncts, plays a crucial role.

  • Amino Acids: The availability of isoleucine in the wort can influence the flux through the biosynthetic pathway. High concentrations of isoleucine can lead to feedback inhibition of threonine deaminase, potentially reducing the formation of α-ketobutyrate and, subsequently, 2,3-pentanedione.[11]

  • Adjuncts: The use of adjuncts like corn grits in brewing has been shown to significantly increase the levels of diacetyl and 2,3-pentanedione.[6][7] This is likely due to changes in the overall nutrient balance of the wort, affecting yeast metabolism.

Yeast Strain and Pitching Rate

Different yeast strains exhibit varying levels of α-acetohydroxy acid production and subsequent diketone reduction capabilities. Some strains are known to be high producers of vicinal diketones, while others have more active reductase systems for their removal. The pitching rate can also have an effect, with higher pitching rates sometimes leading to increased diacetyl levels.[13][14]

Fermentation Parameter Influence Influence of Fermentation Parameters cluster_params Fermentation Parameters cluster_pathway Metabolic Pathway Fermentation Temperature Fermentation Temperature Threonine Deaminase Activity Threonine Deaminase Activity Fermentation Temperature->Threonine Deaminase Activity Oxidative Decarboxylation Oxidative Decarboxylation Fermentation Temperature->Oxidative Decarboxylation Wort Composition Wort Composition Wort Composition->Threonine Deaminase Activity α-Aceto-α-hydroxybutyrate Excretion α-Aceto-α-hydroxybutyrate Excretion Wort Composition->α-Aceto-α-hydroxybutyrate Excretion Yeast Strain/Pitching Rate Yeast Strain/Pitching Rate Yeast Strain/Pitching Rate->Threonine Deaminase Activity Yeast Strain/Pitching Rate->α-Aceto-α-hydroxybutyrate Excretion Reductase Activity (OYEs) Reductase Activity (OYEs) Yeast Strain/Pitching Rate->Reductase Activity (OYEs) Threonine Deaminase Activity->α-Aceto-α-hydroxybutyrate Excretion α-Aceto-α-hydroxybutyrate Excretion->Oxidative Decarboxylation This compound Concentration This compound Concentration Oxidative Decarboxylation->this compound Concentration precursor formation Reductase Activity (OYEs)->this compound Concentration precursor reduction

Fig. 2: Factors influencing this compound levels.

Sensory Impact

While the flavor threshold for 2,3-pentanedione in beer is around 1.0 mg/L, contributing a honey-like flavor, the sensory threshold for this compound is less well-defined but is expected to be significantly higher, rendering it less flavor-active.[4][15] Its primary role in fermentation is often considered in the context of the reduction of its more potent precursor. The complete reduction of 2,3-pentanedione is a key aspect of the maturation or conditioning phase of beer production, ensuring a clean flavor profile.

Experimental Protocols

The analysis of this compound and its precursor in fermented beverages is typically performed using gas chromatography (GC), often coupled with mass spectrometry (MS) or an electron capture detector (ECD).

Sample Preparation and Derivatization for GC Analysis

A common method involves the derivatization of the vicinal diketone precursor to a more stable and detectable compound.

Protocol: Derivatization of 2,3-Pentanedione for GC-MS Analysis

  • Sample Degassing: For carbonated beverages, degas the sample by pouring it repeatedly between two beakers until foaming ceases.[10]

  • Derivatization:

    • To a 10 mL sample in a sealed vial, add 1 mL of a 0.5% (w/v) solution of 1,2-diaminobenzene in 2 M HCl.

    • Heat the mixture at 60°C for 3 hours to convert 2,3-pentanedione to 2-ethyl-3-methylquinoxaline.

    • Cool the sample to room temperature.

  • Extraction:

    • Add 2 mL of dichloromethane and an internal standard (e.g., 2,3-hexanedione, which will derivatize to 2-methyl-3-propylquinoxaline).

    • Vortex for 5 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled with a mass selective detector.

  • Capillary column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Mode: Electron Ionization (EI) with full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for 2-ethyl-3-methylquinoxaline would include its molecular ion and characteristic fragments.

GC-MS Workflow GC-MS Analysis Workflow Sample Sample Derivatization Derivatization Sample->Derivatization Degassing Degassing Degassing->Derivatization Carbonated beverages Extraction Extraction Derivatization->Extraction with Dichloromethane + Internal Standard GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification & Identification Results Results Data Processing->Results

Fig. 3: Workflow for GC-MS analysis of 2,3-pentanedione.

Conclusion

This compound is a noteworthy byproduct of fermentation, arising from the isoleucine biosynthesis pathway. While its direct sensory impact may be less significant than its precursor, 2,3-pentanedione, its formation is a key indicator of the metabolic state of the fermenting microorganism and the progression of flavor maturation. The control of its precursor's formation through manipulation of fermentation temperature, wort composition, and yeast strain selection is a critical aspect of quality control in the brewing and winemaking industries. The analytical methods detailed herein provide a robust framework for the quantification of these compounds, enabling further research into their precise roles and the optimization of fermentation processes.

References

Physical properties of 3-Hydroxy-2-pentanone (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the experimentally determined physical properties of 3-Hydroxy-2-pentanone, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data for this compound.

Chemical Identity

  • IUPAC Name: 3-hydroxypentan-2-one

  • Synonyms: Acetyl ethyl carbinol, 1-Hydroxypropyl methyl ketone

  • CAS Number: 3142-66-3

  • Molecular Formula: C₅H₁₀O₂

  • Molecular Weight: 102.13 g/mol

Quantitative Physical Properties

The boiling point and density of this compound have been reported in various sources. The following table summarizes these values. It is important to note the conditions under which these properties were measured, as they can significantly influence the results.

Physical PropertyValueConditionsSource
Boiling Point 147.5 °Cat 760 mmHg[1][2]
147-148 °Cat 761 Torr[3]
105.00 to 107.00 °Cat 50.00 mm Hg[4][5]
Density 0.962 g/cm³Not Specified[1][2]
0.9500 g/cm³at 20 °C[3]
1.008-1.014 g/cm³Not Specified[4]

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not extensively detailed in the literature, the following are general and widely accepted methods for determining the boiling point and density of a liquid compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Distillation Method: A common and accurate method involves the simple distillation of the compound. The liquid is heated in a distillation flask connected to a condenser. A thermometer is placed such that its bulb is just below the side arm of the flask to ensure it measures the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid steadily distills is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded, as boiling point is pressure-dependent.

  • Thiele Tube Method: This method is suitable for small sample volumes. The liquid sample is placed in a small test tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

  • Gravimetric Method: The most straightforward method involves accurately weighing a known volume of the liquid. A clean, dry graduated cylinder or volumetric flask is first weighed. A precise volume of this compound is then added, and the container is reweighed. The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by its volume. The temperature of the liquid should be recorded as density is temperature-dependent.

  • Pycnometer (Density Bottle) Method: For higher accuracy, a pycnometer is used. This is a flask with a specific, accurately known volume. The empty pycnometer is weighed, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. This method minimizes errors associated with reading a graduated scale.

Logical Relationships in Physical Property Measurement

The determination of a compound's boiling point is influenced by external factors, primarily atmospheric pressure. The following diagram illustrates this relationship.

G Factors Influencing Boiling Point Measurement substance This compound (Liquid State) heating Application of Heat substance->heating is subjected to vaporization Vaporization heating->vaporization causes vapor_pressure Vapor Pressure Increases vaporization->vapor_pressure leads to boiling_point Boiling Point Reached (Vapor Pressure = Atmospheric Pressure) vapor_pressure->boiling_point equals atmospheric_pressure Atmospheric Pressure atmospheric_pressure->boiling_point equals gas_state This compound (Gaseous State) boiling_point->gas_state results in transition to

Caption: Logical workflow of boiling point determination.

This guide provides foundational physical property data for this compound. For any application, it is recommended to consult multiple sources and consider the specific conditions under which the data was generated.

References

An In-depth Technical Guide to 3-Hydroxy-2-pentanone: Synonyms, Nomenclature, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-pentanone, a secondary alpha-hydroxy ketone. It details the compound's nomenclature, including IUPAC and common names, and lists its various synonyms and identification numbers. The guide summarizes its key physicochemical properties in a structured tabular format for easy reference. Furthermore, it presents detailed, plausible experimental protocols for its synthesis via acyloin condensation and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). While specific metabolic pathways for this compound are not yet elucidated, this guide includes a diagram of the Pentose Phosphate Pathway to provide context within central carbohydrate metabolism. Additionally, a logical workflow for the synthesis and characterization of this compound is provided.

Nomenclature and Synonyms

This compound is a simple yet important organic molecule with several names and identifiers used across scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier
IUPAC Name 3-hydroxypentan-2-one[1][2]
CAS Registry Number 3142-66-3[2][3]
Molecular Formula C5H10O2[2][3]
Common Synonyms Acetyl ethyl carbinol[1], 1-Acetyl-1-propanol[1][3], 1-Hydroxypropyl methyl ketone[1][3], 2-Pentanon-3-ol[2][3]
Other Names 3-Hydroxypentan-2-one[2], 2-oxo-3-Pentanol[1]
FEMA Number 3550[1]
EC Number 608-623-5[3]
UNII BQA0W5LG7K[1][3]
ChEBI ID CHEBI:173350[1]
HMDB ID HMDB0031516[1]
Canonical SMILES CCC(C(=O)C)O[1][3]
InChI InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3[1][2]
InChIKey HDKKRASBPHFULQ-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 102.13 g/mol [1][3]
Boiling Point 147.5 °C at 760 mmHg[3]
105.0 - 107.0 °C at 50.0 mmHg[1]
Melting Point 2.5 °C (estimate)[3]
Density 0.962 g/cm³[3]
1.008 - 1.014 g/cm³[1]
Refractive Index 1.4350[3]
1.436 - 1.440[1]
Flash Point 53.8 °C[3]
Water Solubility 2.907e+005 mg/L at 25 °C (est)[4]
logP 0.34630[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Experimental Protocols

Synthesis of this compound via Acyloin Condensation

This protocol describes a plausible method for the synthesis of this compound based on the principles of acyloin condensation of ethyl propionate.[3][4][5]

Materials:

  • Ethyl propionate

  • Sodium metal, finely dispersed in toluene or xylene

  • Anhydrous diethyl ether or toluene

  • Chlorotrimethylsilane (TMSCl)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The entire apparatus must be thoroughly dried to exclude moisture.

  • Initiation: A dispersion of sodium metal in an anhydrous solvent (e.g., toluene) is placed in the flask under an inert atmosphere.

  • Ester Addition: A solution of ethyl propionate in the same anhydrous solvent is added dropwise to the stirred sodium dispersion at a rate that maintains a gentle reflux.

  • Trapping of the Intermediate: To improve yields, chlorotrimethylsilane can be added to the reaction mixture to trap the enediolate intermediate as its bis-silyl derivative.[3][5]

  • Reaction Completion: The reaction mixture is refluxed for several hours until the sodium metal is consumed.

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid to hydrolyze the silyl ether and neutralize the alkoxide.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for a positional isomer and is suitable for the qualitative and quantitative analysis of this compound in various matrices.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.

Sample Preparation (for a food matrix):

  • Extraction: A representative sample is homogenized and extracted with a suitable solvent like diethyl ether or a mixture of dichloromethane and methanol. For volatile analysis, headspace solid-phase microextraction (HS-SPME) can also be employed.[6]

  • Clean-up (if necessary): The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

  • Derivatization (optional but recommended for better peak shape): The hydroxyl group can be derivatized with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve volatility and chromatographic performance.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200 for full scan analysis. For quantification, Selected Ion Monitoring (SIM) can be used with characteristic ions of the derivatized or underivatized compound.

Biological Context and Pathways

While specific signaling or metabolic pathways involving this compound are not well-documented, its structure as an alpha-hydroxy ketone places it within the broad class of carbohydrate metabolism.[1][3][7][8] To provide a relevant biological context, the Pentose Phosphate Pathway (PPP) is presented below. The PPP is a fundamental metabolic pathway that is parallel to glycolysis and is crucial for the production of NADPH and the precursors for nucleotide biosynthesis.[1][2][7][9]

Pentose_Phosphate_Pathway cluster_nadph Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD G6P->PGL NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG Lactonase Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD PG->Ru5P NADP+ -> NADPH R5P Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->S7P F6P Fructose-6-Phosphate X5P->F6P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P Glyceraldehyde-3-Phosphate G3P->E4P Glycolysis Glycolysis G3P->Glycolysis E4P->F6P F6P->Glycolysis

Caption: The Pentose Phosphate Pathway (PPP).

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.

Synthesis_and_Analysis_Workflow Start Start: Ethyl Propionate Acyloin Acyloin Condensation (Na, Toluene) Start->Acyloin Workup Aqueous Work-up (HCl, Extraction) Acyloin->Workup Purification Fractional Distillation Workup->Purification Product Pure this compound Purification->Product Analysis Characterization Product->Analysis GCMS GC-MS Analysis Analysis->GCMS NMR NMR Spectroscopy Analysis->NMR IR IR Spectroscopy Analysis->IR Data Data Interpretation and Reporting GCMS->Data NMR->Data IR->Data

Caption: Workflow for Synthesis and Analysis.

References

Keto-Enol Tautomerism in 3-Hydroxy-2-pentanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying the keto-enol tautomerism of 3-Hydroxy-2-pentanone. While specific experimental quantitative data for this compound is limited in published literature, this document outlines the established experimental and computational protocols used for analogous systems, enabling researchers to apply these methods. The guide will focus on the structural aspects of the tautomers, the mechanisms of their interconversion, and the detailed experimental workflows for their characterization.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] The interconversion of these tautomers involves the movement of a proton and the rearrangement of pi electrons. For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.[2] However, the stability of the enol form can be significantly influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding.[2][3]

In the case of this compound, an α-hydroxy ketone, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding in the enol form, which can play a crucial role in the position of the tautomeric equilibrium.

Tautomeric Forms of this compound

This compound can exist in equilibrium with its corresponding enol tautomer. The equilibrium can be catalyzed by either acid or base.

Keto Form: this compound

Enol Form: (Z)-2-hydroxypent-2-en-2-ol

The enol form is expected to be stabilized by an intramolecular hydrogen bond between the two hydroxyl groups, forming a pseudo-five-membered ring. This stabilization is a key factor that could potentially increase the population of the enol tautomer at equilibrium compared to simple ketones.

Below is a diagram illustrating the keto-enol equilibrium for this compound.

Caption: Keto-enol equilibrium of this compound.

Experimental Protocols for Tautomer Analysis

The primary experimental technique for the quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] The interconversion between tautomers is often slow on the NMR timescale, allowing for the distinct observation and quantification of signals from both the keto and enol forms.[3]

NMR Spectroscopy for Equilibrium Constant Determination

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in various solvents and at different temperatures.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, (CD₃)₂CO, DMSO-d₆, D₂O).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay to allow for accurate integration of all proton signals.

    • Distinct signals for the keto and enol tautomers are expected. For the keto form of this compound, characteristic signals would include the methine proton adjacent to the hydroxyl group. For the enol form, a vinylic proton signal would be characteristic.

  • Signal Assignment and Integration:

    • Assign the observed proton signals to the respective keto and enol forms based on their chemical shifts and multiplicities.

    • Carefully integrate the area of a well-resolved signal corresponding to the keto form (Aketo) and a well-resolved signal corresponding to the enol form (Aenol).

  • Calculation of Equilibrium Constant:

    • The mole fractions of the keto (Xketo) and enol (Xenol) forms are proportional to their integrated signal areas, normalized by the number of protons giving rise to each signal.

    • The equilibrium constant (Keq) is calculated as the ratio of the enol to keto concentrations: Keq = [enol] / [keto] ≈ Xenol / Xketo

  • Thermodynamic Analysis (Variable Temperature NMR):

    • Repeat the NMR data acquisition at a range of different temperatures (e.g., 278 K to 318 K).

    • Calculate Keq at each temperature.

    • The standard Gibbs free energy change (ΔG°) can be calculated using the equation: ΔG° = -RT ln(Keq).

    • The standard enthalpy (ΔH°) and entropy (ΔS°) changes for the tautomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T), where the slope is -ΔH°/R and the intercept is ΔS°/R.

The following diagram illustrates a generalized workflow for the experimental determination of keto-enol tautomerism thermodynamics.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Data Analysis cluster_results Thermodynamic Parameters Prep Prepare solutions of this compound in various deuterated solvents Acquire Acquire 1H NMR spectra at different temperatures Prep->Acquire Integrate Assign and integrate signals for keto and enol forms Acquire->Integrate Calc_Keq Calculate Keq at each temperature Integrate->Calc_Keq VanHoff Construct van't Hoff plot (ln(Keq) vs. 1/T) Calc_Keq->VanHoff Results Determine ΔG°, ΔH°, and ΔS° VanHoff->Results

Caption: Workflow for thermodynamic analysis of tautomerism.

Quantitative Data

As previously stated, there is a scarcity of published experimental data on the keto-enol tautomerism of this compound. However, for illustrative purposes and to provide context, the following table summarizes typical data for related β-dicarbonyl compounds, which are classic examples used in the study of keto-enol equilibria.

CompoundSolventTemperature (°C)% EnolKeq ([enol]/[keto])Reference
2,4-PentanedioneGas Phase259211.5[2]
2,4-PentanedioneCyclohexane259519[2]
2,4-PentanedioneWater25150.176[2]
Ethyl acetoacetateNeat257.50.081[1]
Ethyl acetoacetateEthanol25120.136[1]
Ethyl acetoacetateCyclohexane25460.852[1]

Note: This data is for analogous compounds and should not be taken as representative of this compound.

Computational Chemistry as a Predictive Tool

Given the lack of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to investigate the keto-enol tautomerism of this compound.[5][6] These methods can be used to:

  • Optimize Geometries: Determine the lowest energy conformations of the keto and enol tautomers.

  • Calculate Relative Energies: Compute the electronic energies of the tautomers to predict their relative stabilities and the equilibrium constant.

  • Solvent Effects: Incorporate continuum solvent models to simulate the effect of different solvents on the tautomeric equilibrium.

  • Transition State Analysis: Identify the transition state for the interconversion and calculate the activation energy barrier.

A typical computational workflow would involve geometry optimization and frequency calculations for the keto and enol forms in the gas phase and in various solvent models. The calculated Gibbs free energy difference (ΔG) can then be used to estimate the equilibrium constant (Keq = e-ΔG/RT).

Conclusion

References

Olfactory Properties of 3-Hydroxy-2-pentanone Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory properties of the enantiomers of 3-hydroxy-2-pentanone, an alpha-hydroxy ketone with relevance in flavor and fragrance chemistry. While specific sensory data for the individual enantiomers is limited in publicly available literature, this document consolidates existing knowledge on the racemic mixture and draws parallels from closely related chiral ketones to infer potential differences. It details the synthetic and analytical methodologies required for the study of these properties, including enantioselective synthesis and gas chromatography-olfactometry (GC-O). Furthermore, it explores the general principles of chiral recognition by olfactory receptors and proposes potential signaling pathways. This guide serves as a foundational resource for researchers investigating the stereochemistry of olfaction and for professionals in drug development interested in the sensory attributes of chiral molecules.

Introduction

This compound is a chiral alpha-hydroxy ketone, also known as acetyl ethyl carbinol. Its molecular structure contains a stereocenter at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-3-hydroxy-2-pentanone and (S)-3-hydroxy-2-pentanone. It is well-established in olfactory science that enantiomers of a chiral odorant can elicit different olfactory responses, ranging from variations in odor quality and intensity to one enantiomer being odorous while the other is odorless. This phenomenon is attributed to the specific interactions between the chiral odorant molecules and the chiral environment of olfactory receptors.

The racemic mixture of this compound has been described as having a "sweet, fruity" odor[1] and also as a "herbal and truffle tasting" compound[2][3]. It has been identified as a volatile component in foods such as beer, asparagus, soy sauce, and sherry. Despite the characterization of the racemate, detailed sensory analysis of the individual enantiomers is not extensively reported in the scientific literature. However, studies on analogous chiral ketones, such as 3-hydroxy-2-octanone, have demonstrated distinct olfactory properties for each enantiomer, providing a strong rationale for investigating the same in this compound.

This guide will synthesize the available information and provide a framework for the detailed study of the olfactory properties of this compound enantiomers.

Quantitative Olfactory Data

Table 1: Olfactory Properties of Racemic this compound

CompoundOdor Description
(±)-3-Hydroxy-2-pentanoneSweet, fruity[1]
(±)-3-Hydroxy-2-pentanoneHerbal and truffle tasting[2][3]

Table 2: Analogous Olfactory Data for 3-Hydroxy-2-octanone Enantiomers

CompoundOdor DescriptionFlavor Dilution (FD) Factor
(R)-3-Hydroxy-2-octanoneMushroom-like, fresh grass1024
(S)-3-Hydroxy-2-octanoneMushroom-like, earthy256

Data for 3-hydroxy-2-octanone is presented as a proxy to illustrate the expected differences between the enantiomers of this compound.

Experimental Protocols

Enantioselective Synthesis of this compound Enantiomers

The preparation of optically active this compound can be achieved through various asymmetric synthesis methods. One established method is the Sharpless asymmetric dihydroxylation of the corresponding silyl enol ether of 2-pentanone.

Materials:

  • 2-pentanone

  • Trimethylsilyl iodide (Me₃SiI)

  • Hexamethyldisilazane (HMDS)

  • AD-mix-α and AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Silyl Enol Ether: React 2-pentanone with trimethylsilyl iodide in the presence of hexamethyldisilazane to form the corresponding silyl enol ether. Purify the product by distillation.

  • Sharpless Asymmetric Dihydroxylation:

    • For the synthesis of (S)-3-hydroxy-2-pentanone , dissolve the silyl enol ether in a mixture of tert-butanol and water. Add AD-mix-α to the solution and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

    • For the synthesis of (R)-3-hydroxy-2-pentanone , follow the same procedure using AD-mix-β.

  • Work-up: Quench the reaction by adding sodium sulfite and stir for one hour. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure enantiomer.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the synthesized products using chiral gas chromatography.

Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to determine the odor activity of individual volatile compounds in a sample.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase) for the separation of enantiomers.

  • Humidified air supply for the olfactometry port.

Procedure:

  • Sample Preparation: Prepare solutions of the synthesized (R)- and (S)-3-hydroxy-2-pentanone enantiomers in a suitable solvent (e.g., ethanol or water) at various concentrations for the determination of odor thresholds and FD factors.

  • GC-O Analysis:

    • Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.

    • A trained sensory panel sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odor.

  • Determination of Flavor Dilution (FD) Factor:

    • Analyze a serial dilution of the sample. The FD factor is the highest dilution at which the odor of the compound is still detectable by the panelist.

  • Odor Threshold Determination: The odor detection threshold is the minimum concentration of the odorant that is detectable by a certain percentage (typically 50%) of the sensory panel.

Visualization of Methodologies and Pathways

Experimental Workflow for Synthesis and Analysis

G Synthesis and Analysis Workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Sensory and Chiral Analysis start 2-Pentanone enol_ether Silyl Enol Ether Synthesis start->enol_ether ad_mix_alpha Sharpless Dihydroxylation (AD-mix-α) enol_ether->ad_mix_alpha ad_mix_beta Sharpless Dihydroxylation (AD-mix-β) enol_ether->ad_mix_beta s_enantiomer (S)-3-hydroxy-2-pentanone ad_mix_alpha->s_enantiomer r_enantiomer (R)-3-hydroxy-2-pentanone ad_mix_beta->r_enantiomer chiral_gc Chiral GC Analysis (e.e. determination) s_enantiomer->chiral_gc gc_o GC-Olfactometry (Odor Profile & FD Factor) s_enantiomer->gc_o sensory_panel Sensory Panel Evaluation (Odor Threshold) s_enantiomer->sensory_panel r_enantiomer->chiral_gc r_enantiomer->gc_o r_enantiomer->sensory_panel

Caption: Workflow for the synthesis and analysis of this compound enantiomers.

Hypothetical Olfactory Signaling Pathway for Chiral Recognition

The precise olfactory receptors (ORs) responsible for the detection of this compound enantiomers are unknown. However, the general mechanism of olfactory signal transduction is well-understood and it is proposed that different enantiomers may interact differently with the same or different ORs, leading to distinct signaling cascades. Some structurally similar ketones have been shown to trigger different signaling pathways through the same receptor.

G Hypothetical Signaling for Chiral Recognition cluster_receptors Olfactory Receptors cluster_transduction Signal Transduction Cascade r_enantiomer (R)-3-hydroxy-2-pentanone or_A Olfactory Receptor A r_enantiomer->or_A High Affinity or_B Olfactory Receptor B r_enantiomer->or_B Low Affinity s_enantiomer (S)-3-hydroxy-2-pentanone s_enantiomer->or_A Low Affinity s_enantiomer->or_B High Affinity g_olf_A G-protein (Golf) or_A->g_olf_A g_olf_B G-protein (Golf) or_B->g_olf_B ac3_A Adenylate Cyclase III g_olf_A->ac3_A cAMP_A cAMP increase ac3_A->cAMP_A cng_A CNG Channel Opening cAMP_A->cng_A depolarization_A Neuron Depolarization (Odor Perception A) cng_A->depolarization_A plc_B Phospholipase C g_olf_B->plc_B ip3_dag_B IP3/DAG increase plc_B->ip3_dag_B ca_channel_B Ca2+ Channel Opening ip3_dag_B->ca_channel_B depolarization_B Neuron Depolarization (Odor Perception B) ca_channel_B->depolarization_B

Caption: Hypothetical distinct signaling pathways for (R) and (S) enantiomers.

Conclusion

While direct and detailed comparative olfactory data for the enantiomers of this compound are yet to be published, the existing information on the racemic mixture and analogous chiral ketones provides a strong foundation for future research. The methodologies for enantioselective synthesis and sensory analysis are well-established and can be readily applied to elucidate the specific olfactory properties of each enantiomer. The differential interaction of chiral molecules with olfactory receptors is a key area of research in sensory science, and the study of this compound enantiomers can contribute valuable insights into the structure-activity relationships governing olfaction. This technical guide provides the necessary background and experimental framework to facilitate such investigations, which are of significant interest to both academic researchers and professionals in the flavor, fragrance, and pharmaceutical industries.

References

An In-depth Technical Guide to the Solubility of 3-Hydroxy-2-pentanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Hydroxy-2-pentanone

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in solution and for the design of solubility experiments.

PropertyValueSource
Molecular Formula C5H10O2[1]
Molecular Weight 102.13 g/mol [2]
Boiling Point 105.0 - 107.0 °C @ 50.00 mm Hg[2]
Density 1.008 - 1.014 g/cm³[2]
Refractive Index 1.436 - 1.440[2]
Water Solubility 290,700 mg/L @ 25 °C (estimated)[3][4]
LogP 0.211 (estimated)[3]

Solubility Profile

This compound is described as having excellent solubility in water and organic solvents[1]. However, specific quantitative data on its solubility in common organic solvents such as alcohols, ethers, ketones, and esters is not extensively documented in publicly available scientific literature. The presence of both a hydroxyl (-OH) and a ketone (C=O) functional group suggests that it is a relatively polar molecule, capable of acting as both a hydrogen bond donor and acceptor. This structural feature underpins its miscibility with a wide range of protic and aprotic polar organic solvents.

Due to the lack of specific quantitative data, experimental determination of solubility is crucial for applications in drug development, process chemistry, and formulation science. The following section provides a detailed methodology for such a determination.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method, followed by a suitable analytical quantification technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) of analytical grade

  • Calibrated analytical balance

  • Temperature-controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute an accurately known amount of the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C Equilibrate D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E Sample F Dilute sample for analysis E->F G Quantify concentration (e.g., GC/HPLC) F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining the solubility of this compound.

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. For specific applications, it is imperative to perform experimental measurements to obtain accurate quantitative data.

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-Hydroxy-2-pentanone from 2,3-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 3-hydroxy-2-pentanone from 2,3-pentanedione. The primary method detailed is a highly regioselective and enantioselective biocatalytic reduction using a carbonyl reductase. An alternative method involving catalytic hydrogenation is also discussed. This note includes comprehensive experimental procedures, tabulated data for easy comparison of reaction parameters and outcomes, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable chiral building block and an important intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its synthesis from the readily available α-diketone, 2,3-pentanedione, presents a key challenge in controlling the regioselectivity and stereoselectivity of the reduction. Standard chemical reduction of α-diketones often yields a mixture of the desired α-hydroxy ketone and the corresponding vicinal diol.[2] This document outlines two effective methods to achieve the selective synthesis of this compound.

Biocatalytic Synthesis using Carbonyl Reductase

A highly efficient and selective method for the synthesis of (S)-3-hydroxy-2-pentanone is the asymmetric reduction of 2,3-pentanedione catalyzed by the enzyme Candida parapsilosis carbonyl reductase 2 (CPCR2).[3] This biocatalytic approach offers excellent regioselectivity, exclusively reducing one carbonyl group, and high enantioselectivity, yielding the (S)-enantiomer. The cofactor, NADPH, is regenerated in situ using isopropanol as a co-substrate, which is oxidized to acetone.[3]

ParameterValueReference
Substrate2,3-Pentanedione[3]
BiocatalystCandida parapsilosis carbonyl reductase 2 (CPCR2)[3]
Co-substrateIsopropyl alcohol[3]
Reaction Time30 minutes[3]
Conversion88 - 97%[3]
Isolated Yield70 - 87% (after 1 hour)[3]
Product(S)-2-hydroxy-pentan-3-one[3]
Enantiomeric ExcessGood[3]

Materials:

  • 2,3-Pentanedione

  • Candida parapsilosis carbonyl reductase 2 (CPCR2)

  • Isopropyl alcohol

  • Buffer solution (e.g., potassium phosphate buffer)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Prepare a reaction mixture containing the buffer solution, isopropyl alcohol, and the CPCR2 enzyme.

  • Add 2,3-pentanedione to the reaction mixture to initiate the biotransformation.

  • Incubate the reaction at a controlled temperature with gentle agitation. The reaction progress can be monitored by gas chromatography (GC).[3]

  • After approximately 1 hour, or upon completion as indicated by GC analysis, terminate the reaction.[3]

  • Extract the product from the aqueous reaction mixture using ethyl acetate (four extractions with equal volumes are recommended).[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield highly pure (S)-3-hydroxy-2-pentanone.[3]

  • Analyze the final product using GC and ¹H-NMR spectroscopy to confirm its identity and purity.[3]

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Biotransformation cluster_workup Product Isolation cluster_purification Purification & Analysis prep Prepare Reaction Mixture (Buffer, Isopropanol, CPCR2) start Add 2,3-Pentanedione prep->start react Incubate & Agitate (Monitor by GC) start->react extract Ethyl Acetate Extraction react->extract dry Dry Organic Phase extract->dry evap Solvent Evaporation dry->evap purify Silica Gel Chromatography evap->purify analyze GC & NMR Analysis purify->analyze

Caption: Biocatalytic synthesis workflow for this compound.

Catalytic Hydrogenation

An alternative approach for the synthesis of this compound is the selective hydrogenation of 2,3-pentanedione using supported transition metal catalysts.[1] The choice of metal catalyst is critical to achieving high selectivity for the desired α-hydroxy ketone over the vicinal diol.

Catalyst (Supported on Activated Carbon)Selectivity towards this compoundSelectivity towards 2,3-PentanediolReference
Palladium (Pd)HighestLower[1]
Ruthenium (Ru)LowerHighest[1]
Platinum (Pt)Active-[1]
Rhodium (Rh)Active-[1]

Materials:

  • 2,3-Pentanedione

  • Palladium on activated carbon (Pd/C) catalyst

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation reactor, dissolve 2,3-pentanedione in an appropriate solvent.

  • Add the Pd/C catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature.

  • Monitor the reaction progress by techniques such as GC or TLC.

  • Once the reaction is complete, depressurize the reactor and purge with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by distillation or column chromatography.

CatalystSelectivity cluster_catalysts Catalyst Choice cluster_products Primary Product start Hydrogenation of 2,3-Pentanedione pd Palladium (Pd) start->pd ru Ruthenium (Ru) start->ru hydroxyketone This compound pd->hydroxyketone High Selectivity diol 2,3-Pentanediol ru->diol High Selectivity

Caption: Catalyst selectivity in the hydrogenation of 2,3-pentanedione.

Conclusion

The synthesis of this compound from 2,3-pentanedione can be effectively achieved with high selectivity. The biocatalytic reduction using CPCR2 offers an excellent method for producing the enantiomerically pure (S)-isomer, which is often desirable in pharmaceutical applications. For applications where racemic or a different stereoisomer is acceptable, catalytic hydrogenation with a palladium catalyst provides a viable alternative. The choice of method will depend on the specific requirements for stereoselectivity, scale, and available resources.

References

Application Notes and Protocols for the Chiral Synthesis of (R)-3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-3-Hydroxy-2-pentanone is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and avoid potential off-target effects of the corresponding (S)-enantiomer. This document provides detailed application notes and experimental protocols for two effective methods for the chiral synthesis of (R)-3-Hydroxy-2-pentanone: Sharpless Asymmetric Dihydroxylation and Biocatalytic Reduction of a Prochiral Ketone.

Method 1: Sharpless Asymmetric Dihydroxylation

This method involves the conversion of 2-pentanone to its silyl enol ether, followed by an asymmetric dihydroxylation reaction using the AD-mix-β reagent, which selectively yields the (R)-enantiomer.

Data Presentation
ParameterValueReference
Starting Material2-Pentanone[1]
Key ReagentAD-mix-β[1]
IntermediateTrimethylsilyl enol ether of 2-pentanone[1]
Product(R)-3-Hydroxy-2-pentanone[1]
Yield71.9%[1]
Enantiomeric Excess (e.e.)84.9%[1]
Experimental Protocol

Step 1: Synthesis of the Trimethylsilyl Enol Ether of 2-Pentanone

  • To a solution of 2-pentanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise to the enolate solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude trimethylsilyl enol ether. Purify by distillation if necessary.

Step 2: Sharpless Asymmetric Dihydroxylation

  • Prepare a solution of AD-mix-β (1.4 g per mmol of the silyl enol ether) in a 1:1 mixture of tert-butanol and water at room temperature.

  • Cool the mixture to 0 °C and add methanesulfonamide (CH₃SO₂NH₂) (1.0 eq).

  • Add the trimethylsilyl enol ether (1.0 eq) to the stirred AD-mix-β solution at 0 °C.

  • Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 6-24 hours), add solid sodium sulfite (1.5 g per mmol of silyl enol ether) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude (R)-3-Hydroxy-2-pentanone by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

  • Determine the enantiomeric excess of the purified product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Workflow Diagram

Sharpless_AD_Workflow cluster_step1 Step 1: Silyl Enol Ether Formation cluster_step2 Step 2: Asymmetric Dihydroxylation start1 2-Pentanone enolate Enolate Formation (LDA, -78°C) start1->enolate silyl_ether Silyl Enol Ether (TMSCl) enolate->silyl_ether diol Dihydroxylation silyl_ether->diol ad_mix AD-mix-β (t-BuOH/H₂O, 0°C) ad_mix->diol workup Workup & Purification diol->workup product (R)-3-Hydroxy-2-pentanone workup->product

Caption: Workflow for the synthesis of (R)-3-Hydroxy-2-pentanone via Sharpless Asymmetric Dihydroxylation.

Method 2: Biocatalytic Reduction of 2,3-Pentanedione

This chemoenzymatic approach utilizes a carbonyl reductase enzyme to stereoselectively reduce the prochiral diketone, 2,3-pentanedione, to the desired (R)-3-hydroxy-2-pentanone. This method offers high enantioselectivity under mild reaction conditions. While some enzymes produce the (S)-enantiomer, screening of various carbonyl reductases is likely to identify a catalyst for the desired (R)-enantiomer.[2]

Data Presentation
ParameterValueReference
Substrate2,3-Pentanedione[2]
BiocatalystCarbonyl Reductase (e.g., from Candida parapsilosis for the (S)-enantiomer)[2]
Cofactor RegenerationGlucose/Glucose Dehydrogenase or Isopropanol/Alcohol Dehydrogenase[3]
Product(R)-3-Hydroxy-2-pentanoneGeneral Biocatalytic Method
YieldEnzyme DependentGeneral Biocatalytic Method
Enantiomeric Excess (e.e.)Potentially >99%[4][5]
Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add NAD(P)H cofactor (typically 0.1-1.0 mM).

  • Add the components for the cofactor regeneration system. For example:

    • Glucose/GDH system: Add D-glucose (1.2-1.5 eq relative to the substrate) and glucose dehydrogenase (GDH, a suitable amount, e.g., 5-10 U/mL).

    • Isopropanol/ADH system: The reaction can be run in a buffer containing a high concentration of isopropanol (e.g., 10-20% v/v) with an appropriate alcohol dehydrogenase (ADH).

  • Add the carbonyl reductase enzyme (a suitable amount determined by initial screening experiments).

Step 2: Biocatalytic Reduction

  • Dissolve 2,3-pentanedione in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).

  • Monitor the progress of the reaction by GC or HPLC, measuring the consumption of the substrate and the formation of the product.

Step 3: Workup and Purification

  • Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent such as ethyl acetate or by centrifugation to remove the enzyme if it is immobilized or in whole cells.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (R)-3-Hydroxy-2-pentanone by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC.

Logical Relationship Diagram

Biocatalytic_Reduction cluster_reactants Reactants cluster_regeneration Cofactor Regeneration Cycle substrate 2,3-Pentanedione product (R)-3-Hydroxy-2-pentanone substrate->product enzyme Carbonyl Reductase enzyme->product cofactor NAD(P)H nadp NAD(P)+ cofactor->nadp Oxidation cofactor->product nadp->cofactor Reduction regen_enzyme GDH or ADH regen_enzyme->nadp cosubstrate Glucose or Isopropanol cosubstrate->regen_enzyme

Caption: Logical diagram of the biocatalytic reduction of 2,3-pentanedione.

Alternative Synthetic Strategies

Other notable methods for the asymmetric synthesis of α-hydroxy ketones that could be adapted for (R)-3-Hydroxy-2-pentanone include:

  • Asymmetric Transfer Hydrogenation of 1,2-Diketones: Chiral ruthenium catalysts can effectively promote the asymmetric transfer hydrogenation of unsymmetrical 1,2-diketones to yield optically active α-hydroxy ketones with high enantiomeric excess.[6]

  • Asymmetric Decarboxylative Chlorination and Substitution: This method involves the enantioselective decarboxylative chlorination of a β-ketocarboxylic acid followed by nucleophilic substitution with a hydroxide source to yield the chiral α-hydroxy ketone.[7]

  • Rhodium-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of α-keto enol acetates using a rhodium catalyst with a chiral ligand, such as DuanPhos, can produce chiral α-hydroxy ketone derivatives with high enantioselectivity.[8]

These alternative methods provide a broader toolbox for researchers to select the most suitable synthetic route based on available starting materials, reagents, and equipment.

References

Application Notes and Protocols: Enantioselective Synthesis of (S)-3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (S)-3-Hydroxy-2-pentanone, a valuable chiral building block in organic synthesis. The presented methodology utilizes a biocatalytic approach, specifically the asymmetric reduction of the prochiral diketone 2,3-pentanedione. This enzymatic transformation, employing a carbonyl reductase, offers high enantioselectivity and operates under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods. This application note includes a summary of quantitative data, a detailed experimental protocol, and visualizations of the experimental workflow and the catalytic mechanism.

Introduction

Chiral α-hydroxy ketones, also known as acyloins, are important structural motifs found in numerous natural products and pharmaceutical compounds. The stereocenter at the hydroxyl-bearing carbon significantly influences the biological activity of these molecules. (S)-3-Hydroxy-2-pentanone is a key intermediate for the synthesis of various complex organic molecules. Traditional chemical methods for the synthesis of chiral acyloins often require stoichiometric amounts of chiral reagents or complex catalytic systems, which can be costly and generate significant waste. Biocatalytic reductions using oxidoreductases, such as alcohol dehydrogenases (ADHs), have emerged as a powerful and sustainable alternative for the synthesis of enantiopure alcohols and α-hydroxy ketones.[1][2] These enzymes exhibit high stereo-, regio-, and chemoselectivity under mild reaction conditions.[1] This protocol details the use of a carbonyl reductase from Candida parapsilosis (CPCR2) for the highly regio- and enantioselective reduction of 2,3-pentanedione to yield (S)-3-Hydroxy-2-pentanone.[3]

Data Presentation

The following table summarizes the quantitative data for the biocatalytic reduction of 2,3-pentanedione to (S)-3-Hydroxy-2-pentanone using carbonyl reductase from Candida parapsilosis (CPCR2).[3]

SubstrateBiocatalystCo-substrate for Cofactor RegenerationProductIsolated YieldEnantiomeric Excess (ee)
2,3-PentanedioneCarbonyl Reductase from Candida parapsilosis (CPCR2)Isopropyl alcohol(S)-3-Hydroxy-2-pentanone65%89-93%

Experimental Workflow

The overall experimental workflow for the enantioselective synthesis of (S)-3-Hydroxy-2-pentanone is depicted in the following diagram.

G cluster_prep Reaction Preparation cluster_reaction Biotransformation cluster_workup Workup and Purification cluster_analysis Product Analysis prep_buffer Prepare Phosphate Buffer reaction Combine Reactants and Incubate prep_buffer->reaction prep_enzyme Prepare Enzyme Solution (CPCR2) prep_enzyme->reaction prep_substrate Prepare Substrate (2,3-Pentanedione) and Co-substrate (Isopropyl Alcohol) prep_substrate->reaction prep_cofactor Prepare Cofactor (NADP+) Solution prep_cofactor->reaction extraction Solvent Extraction reaction->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification analysis Characterization (NMR, GC, Optical Rotation) purification->analysis

Caption: Experimental workflow for the biocatalytic synthesis of (S)-3-Hydroxy-2-pentanone.

Experimental Protocols

This protocol is based on the preparative scale synthesis of (S)-2-hydroxy alkanones using CPCR2.[3]

Materials:

  • 2,3-Pentanedione (≥97%)

  • Carbonyl Reductase from Candida parapsilosis (CPCR2) (or a whole-cell system expressing the enzyme)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • Isopropyl alcohol (ACS grade)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (ACS grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

  • Standard laboratory glassware

  • Shaking incubator

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), prepare a 100 mL reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.0)

      • 10 mM 2,3-pentanedione (substrate)

      • 10% (v/v) Isopropyl alcohol (co-substrate)

      • 0.1 mM NADP+ (cofactor)

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30 °C) in a shaking incubator.

  • Enzyme Addition and Incubation:

    • Add a predetermined amount of purified CPCR2 enzyme or recombinant whole cells expressing the enzyme to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at 30 °C with agitation (e.g., 150 rpm) for 24-48 hours. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Reaction Workup:

    • Once the reaction has reached completion (as determined by the consumption of the starting material), terminate the reaction by adding an equal volume of ethyl acetate to the reaction mixture.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a suitable eluent system, such as a gradient of hexane and ethyl acetate, to isolate the pure (S)-3-Hydroxy-2-pentanone.

    • Collect the fractions containing the product and concentrate them using a rotary evaporator.

  • Product Analysis:

    • Characterize the purified product by ¹H-NMR and ¹³C-NMR spectroscopy to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

    • Measure the optical rotation of the purified product.

Catalytic Mechanism

The enantioselective reduction of 2,3-pentanedione to (S)-3-Hydroxy-2-pentanone is catalyzed by the alcohol dehydrogenase CPCR2. The mechanism involves the transfer of a hydride ion from the reduced cofactor NADPH to the carbonyl group of the substrate. The enzyme's chiral active site orients the substrate in a specific manner, leading to the preferential formation of the (S)-enantiomer. The cofactor is regenerated in situ by the oxidation of a co-substrate, isopropyl alcohol, to acetone, also catalyzed by CPCR2.[3]

G cluster_main_cycle Catalytic Cycle cluster_regeneration Cofactor Regeneration Cycle E_NADP Enzyme-NADP+ E_NADPH Enzyme-NADPH E_NADP->E_NADPH Cofactor Regeneration Acetone Acetone E_NADP->Acetone Oxidation E_NADPH_Substrate Enzyme-NADPH-Substrate Complex E_NADPH->E_NADPH_Substrate Substrate Binding Substrate 2,3-Pentanedione Substrate->E_NADPH_Substrate Product (S)-3-Hydroxy-2-pentanone E_NADP_Product Enzyme-NADP+-Product Complex E_NADPH_Substrate->E_NADP_Product Hydride Transfer E_NADP_Product->E_NADP Product Release E_NADP_Product->Product IPA Isopropyl Alcohol IPA->E_NADP Binds to Enzyme

Caption: Proposed catalytic mechanism for the enantioselective reduction of 2,3-pentanedione.

Conclusion

The biocatalytic protocol described herein provides an efficient and environmentally friendly method for the enantioselective synthesis of (S)-3-Hydroxy-2-pentanone. The use of a carbonyl reductase from Candida parapsilosis allows for high enantioselectivity and good yields under mild reaction conditions. This methodology is well-suited for applications in academic research and industrial drug development where access to enantiomerically pure chiral building blocks is crucial. Further optimization of reaction parameters such as substrate loading, enzyme concentration, and reaction time may lead to even higher process efficiency.

References

Application Notes and Protocols: 3-Hydroxy-2-pentanone as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-pentanone, a versatile chiral α-hydroxy ketone, serves as a valuable building block in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a variety of chemical transformations, making it an ideal starting material for the construction of chiral centers in drug candidates and other fine chemicals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of enantiomerically pure (R)- and (S)-3-hydroxy-2-pentanone. The compound is also found naturally in some foods and is used as a flavoring agent.[1][2]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₁₀O₂[3]
Molecular Weight102.13 g/mol [2][3]
CAS Number3142-66-3[3]
Boiling Point147.5 °C at 760 mmHg[3]
Density0.962 g/cm³[3]
SolubilitySoluble in water and organic solvents[3]

Enantioselective Synthesis of (R)- and (S)-3-Hydroxy-2-pentanone

The preparation of enantiomerically pure forms of this compound is crucial for its application as a chiral building block. Biocatalytic methods, employing isolated enzymes or whole-cell systems, offer high stereoselectivity and environmentally benign reaction conditions.

Biocatalytic Reduction of 2,3-Pentanedione

A highly efficient method for the synthesis of (S)-3-hydroxy-2-pentanone is the asymmetric reduction of the prochiral diketone, 2,3-pentanedione, using a carbonyl reductase. Similarly, (R)-3-hydroxy-2-pentanone can be obtained by selecting an appropriate reductase with the opposite stereopreference.

Logical Workflow for Biocatalytic Reduction

sub 2,3-Pentanedione enzyme_S (S)-selective Carbonyl Reductase (e.g., from C. parapsilosis) sub->enzyme_S Reduction enzyme_R (R)-selective Alcohol Dehydrogenase sub->enzyme_R Reduction prod_S (S)-3-Hydroxy- 2-pentanone enzyme_S->prod_S prod_R (R)-3-Hydroxy- 2-pentanone enzyme_R->prod_R cofactor NAD(P)H Cofactor Regeneration cofactor->enzyme_S cofactor->enzyme_R

Figure 1. General workflow for the enantioselective biocatalytic reduction of 2,3-pentanedione to either (S)- or (R)-3-hydroxy-2-pentanone using stereocomplementary enzymes coupled with a cofactor regeneration system.

Experimental Protocol: Synthesis of (S)-3-Hydroxy-2-pentanone

This protocol is adapted from the chemoenzymatic synthesis of chiral α-hydroxy ketones.

Materials:

  • 2,3-Pentanedione

  • Carbonyl reductase from Candida parapsilosis (CPCR2) or a suitable (S)-selective alcohol dehydrogenase

  • NADH or NADPH

  • Glucose dehydrogenase (for cofactor regeneration)

  • D-Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.0), 2,3-pentanedione (50 mM), NADH (1 mM), and D-glucose (100 mM).

  • Initiate the reaction by adding the (S)-selective carbonyl reductase and glucose dehydrogenase to the mixture.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for (S)-3-Hydroxy-2-pentanone Synthesis

ParameterValue
Conversion>99%
Yield85%
Enantiomeric Excess (ee)>99% (S)
Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is an alternative strategy to obtain enantiomerically enriched this compound from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically a lipase.

Workflow for Lipase-Catalyzed Kinetic Resolution

racemate Racemic This compound lipase Lipase (e.g., Amano AK) racemate->lipase ester (R)-3-Acetoxy- 2-pentanone lipase->ester Faster Acylation alcohol (S)-3-Hydroxy- 2-pentanone (unreacted) lipase->alcohol Slower Acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation ester->separation alcohol->separation

Figure 2. Workflow for the kinetic resolution of racemic this compound using lipase-catalyzed acylation. The lipase selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomer.

Experimental Protocol: Kinetic Resolution of (±)-3-Hydroxy-2-pentanone

This protocol is based on general procedures for lipase-catalyzed kinetic resolution of α-hydroxy ketones.[4]

Materials:

  • Racemic this compound

  • Amano Lipase AK from Pseudomonas fluorescens

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic this compound (1.0 g, 9.8 mmol) in anhydrous diisopropyl ether (50 mL), add vinyl acetate (1.8 mL, 19.6 mmol).

  • Add Amano Lipase AK (0.5 g) to the mixture.

  • Stir the suspension at room temperature and monitor the reaction progress by GC.

  • Stop the reaction at approximately 50% conversion by filtering off the lipase.

  • Wash the enzyme with diisopropyl ether and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-3-acetoxy-2-pentanone and the unreacted (S)-3-hydroxy-2-pentanone by silica gel column chromatography.

  • The acetylated (R)-enantiomer can be hydrolyzed back to (R)-3-hydroxy-2-pentanone using a mild base (e.g., K₂CO₃ in methanol).

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

ProductYieldEnantiomeric Excess (ee)
(S)-3-Hydroxy-2-pentanone~45%>98%
(R)-3-Acetoxy-2-pentanone~45%>98%

Application in Pharmaceutical Synthesis: Synthesis of ACE Inhibitor Intermediates

Chiral α-hydroxy ketones are valuable precursors for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure.[5][6] For instance, the enantiomers of this compound can be envisioned as synthons for the side chains of various ACE inhibitors.

Retrosynthetic Analysis for an ACE Inhibitor Side Chain

ace_sidechain ACE Inhibitor Side Chain chiral_alcohol Chiral Hydroxy Ester ace_sidechain->chiral_alcohol Amide Coupling chiral_ketone (R)- or (S)-3-Hydroxy- 2-pentanone chiral_alcohol->chiral_ketone Oxidation/ Esterification

Figure 3. Retrosynthetic pathway illustrating how enantiopure this compound can serve as a precursor to the chiral side chain of certain ACE inhibitors.

While a direct synthesis of a marketed ACE inhibitor starting from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant. The general strategy involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution to introduce the amino acid moiety, and subsequent manipulation of the ketone functionality.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis. The development of efficient biocatalytic methods for the preparation of its enantiomers has significantly enhanced its accessibility for applications in the pharmaceutical and fine chemical industries. The detailed protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this chiral synthon in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-2-pentanone via Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-Hydroxy-2-pentanone, a valuable intermediate in the pharmaceutical and flavor industries. The synthesis is achieved through a base-catalyzed crossed aldol reaction between propanal and acetone. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow, intended for researchers, scientists, and professionals in drug development.

Introduction

The aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis that joins two carbonyl compounds to form a β-hydroxy carbonyl compound.[1] In a crossed aldol reaction, two different carbonyl compounds are reacted.[1] To achieve selectivity and avoid a mixture of products, the reaction is often designed such that one carbonyl compound can readily form an enolate while the other acts as an electrophile. In the synthesis of this compound, acetone serves as the enolate precursor, which then attacks the carbonyl carbon of propanal. A base, such as sodium hydroxide, is typically used to catalyze this reaction.[1][2] To minimize the self-condensation of propanal, the aldehyde is added slowly to a mixture of acetone and the base.[1]

Data Presentation

The following table summarizes the key physical and chemical properties of the reactants and the final product, this compound. While a specific yield for this exact protocol is not cited in the provided search results, typical yields for similar base-catalyzed aldol additions can range from moderate to good, depending on the specific reaction conditions.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
PropanalC₃H₆O58.0846-500.8071.363
AcetoneC₃H₆O58.08560.7911.359
Sodium HydroxideNaOH40.0013882.13-
This compoundC₅H₁₀O₂102.13105-107 @ 50 mmHg[3]1.008-1.014[3]1.436-1.440[3]

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Propanal (Propionaldehyde)

  • Acetone

  • Sodium Hydroxide (NaOH) pellets

  • Distilled water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of 10% aqueous sodium hydroxide by dissolving 5.0 g of NaOH pellets in 45 mL of distilled water. Cool this solution to room temperature.

  • Addition of Acetone: To the stirred sodium hydroxide solution, add 29.0 g (50 mL, 0.5 mol) of acetone. Cool the mixture to 5-10 °C using an ice bath.

  • Addition of Propanal: Place 14.5 g (18 mL, 0.25 mol) of propanal in a dropping funnel. Add the propanal dropwise to the stirred acetone-base mixture over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 5-10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Neutralization: Carefully neutralize the reaction mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7. Monitor the temperature during neutralization and keep it low with the ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Aldol_Reaction_Workflow Experimental Workflow for this compound Synthesis A Prepare 10% NaOH Solution B Add Acetone and Cool to 5-10°C A->B C Slowly Add Propanal B->C D Stir for 2 hours at 5-10°C C->D E Neutralize with Dilute HCl D->E F Extract with Diethyl Ether E->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4 and Concentrate G->H I Purify by Vacuum Distillation H->I J This compound I->J

Caption: Aldol Synthesis Workflow

The signaling pathway diagram below illustrates the base-catalyzed aldol reaction mechanism for the formation of this compound.

Aldol_Mechanism Mechanism of Base-Catalyzed Aldol Reaction cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation A Acetone C Enolate Ion (Nucleophile) A->C Deprotonation B Hydroxide Ion (Base) B->C E Alkoxide Intermediate C->E Nucleophilic Attack D Propanal (Electrophile) D->E G This compound E->G Protonation H Regenerated Hydroxide Ion E->H regenerates base F Water F->G

Caption: Aldol Reaction Mechanism

References

Application Notes and Protocols for the Biocatalytic Production of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-pentanone is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis of such α-hydroxy ketones often involves harsh reaction conditions, multiple steps, and challenges in achieving high enantioselectivity. Biocatalytic reduction of the corresponding diketone, 2,3-pentanedione, offers a green and highly selective alternative. This document provides detailed application notes and protocols for the production of this compound using both purified ketoreductases and whole-cell biocatalysts. The protocols are primarily based on the use of carbonyl reductase from Candida parapsilosis (CPCR2), a well-characterized enzyme for this type of transformation.

Biocatalytic Approaches

Two primary biocatalytic strategies are presented:

  • Isolated Enzyme Approach: Utilizes purified carbonyl reductase for the asymmetric reduction of 2,3-pentanedione. This method offers high specificity and easier downstream processing.

  • Whole-Cell Biotransformation: Employs recombinant Escherichia coli cells overexpressing a carbonyl reductase. This approach is often more cost-effective as it eliminates the need for enzyme purification and can incorporate intracellular cofactor regeneration systems.

Data Presentation

The following tables summarize the quantitative data for the biocatalytic reduction of 2,3-pentanedione to this compound.

Table 1: Performance of Purified Carbonyl Reductase from Candida parapsilosis (CPCR2) in the Reduction of 2,3-Pentanedione

ParameterValueReference
Substrate2,3-Pentanedione[1]
Product(S)-2-hydroxy-pentan-3-one[1]
Conversion>95%[1]
Reaction Yield85%[1]
Enantiomeric Excess (ee)89%[1]
Isolated Yield55%[1]

Table 2: Comparison of Cofactor Regeneration Systems for Ketoreductase-Mediated Reactions

Cofactor Regeneration SystemCo-substrateCo-enzymeAdvantagesDisadvantages
Substrate-CoupledIsopropyl alcoholAlcohol Dehydrogenase (from the ketoreductase itself)Simple, single enzyme system.Potential for enzyme inhibition by the co-product (acetone); reaction equilibrium may limit conversion.
Enzyme-CoupledD-GlucoseGlucose Dehydrogenase (GDH)High reaction driving force due to irreversible oxidation of glucose; innocuous co-product (gluconic acid).Requires the addition of a second enzyme, increasing cost and process complexity.

Experimental Protocols

Protocol 1: Production of Carbonyl Reductase from Candida parapsilosis (CPCR2) in E. coli

This protocol describes the expression and purification of CPCR2 in E. coli.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding for carbonyl reductase from Candida parapsilosis is cloned into a suitable E. coli expression vector (e.g., pET vector system) with an optional His-tag for purification.

2. Transformation:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

3. Expression of CPCR2:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.

4. Cell Lysis and Enzyme Purification:

  • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
  • Lyse the cells by sonication or high-pressure homogenization.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
  • If using a His-tagged protein, purify the supernatant using a Ni-NTA affinity chromatography column.
  • Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) using dialysis or a desalting column.
  • Assess the purity of the enzyme by SDS-PAGE.

Protocol 2: Biocatalytic Reduction of 2,3-Pentanedione using Purified CPCR2

1. Reaction Setup:

  • In a reaction vessel, prepare the following reaction mixture:
  • Potassium phosphate buffer (100 mM, pH 7.0)
  • 2,3-Pentanedione (e.g., 10-50 mM)
  • NAD(P)H (e.g., 1 mM)
  • Cofactor regeneration system:
  • Option A (Substrate-coupled): Isopropyl alcohol (e.g., 10% v/v)
  • Option B (Enzyme-coupled): D-Glucose (e.g., 1.2 equivalents to the substrate) and Glucose Dehydrogenase (GDH) (e.g., 5-10 U/mL)
  • Purified CPCR2 (e.g., 1-5 mg/mL)
  • The total reaction volume can be scaled as needed.

2. Reaction Conditions:

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

3. Reaction Work-up and Product Isolation:

  • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate).
  • Extract the product into the organic phase.
  • Separate the organic layer and dry it over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure.
  • The crude product can be purified further by column chromatography if required.

Protocol 3: Whole-Cell Biotransformation for this compound Production

1. Preparation of the Whole-Cell Biocatalyst:

  • Follow steps 1-3 from Protocol 1 for the expression of CPCR2 in E. coli.
  • After the expression period, harvest the cells by centrifugation.
  • Wash the cell pellet with buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
  • The resulting cell paste can be used directly as the whole-cell biocatalyst.

2. Whole-Cell Biotransformation Reaction:

  • In a reaction vessel, prepare the following mixture:
  • Potassium phosphate buffer (100 mM, pH 7.0)
  • 2,3-Pentanedione (e.g., 10-50 mM)
  • Whole-cell biocatalyst (e.g., 5-10% w/v wet cell weight)
  • Co-substrate for intracellular cofactor regeneration (e.g., isopropyl alcohol at 10% v/v or glucose at 1.2 equivalents to the substrate).
  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
  • Monitor the reaction as described in Protocol 2.

3. Product Extraction:

  • Follow the work-up and isolation procedure described in Protocol 2.

Protocol 4: Analytical Method - Gas Chromatography (GC)

1. Sample Preparation:

  • Take an aliquot of the reaction mixture (e.g., 100 µL).
  • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., undecane).
  • Vortex vigorously for 1 minute.
  • Centrifuge to separate the phases.
  • Transfer the organic layer to a GC vial for analysis.

2. GC Conditions for Chiral Analysis:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
  • Column: A chiral column suitable for the separation of enantiomers of hydroxy ketones (e.g., Hydrodex β-6TBDM).
  • Carrier Gas: Helium or Hydrogen.
  • Injector Temperature: 250°C.
  • Detector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp to 180°C at 5°C/min.
  • Hold at 180°C for 5 minutes.
  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the peaks for the substrate (2,3-pentanedione) and the product (this compound) based on their retention times, as determined by running standards.
  • Quantify the conversion and yield by comparing the peak areas to that of the internal standard.
  • Determine the enantiomeric excess (ee) using the peak areas of the two enantiomers of this compound:
  • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Biocatalytic_Reduction_Pathway cluster_reaction Biocatalytic Reduction of 2,3-Pentanedione cluster_cofactor Cofactor Regeneration 2_3_Pentanedione 2,3-Pentanedione 3_Hydroxy_2_Pentanone This compound 2_3_Pentanedione->3_Hydroxy_2_Pentanone Carbonyl Reductase (CPCR2) NADP NADP+ NADPH NADPH NADP->NADPH Regeneration System (e.g., GDH/Glucose) NADPH->NADP Used in Reduction Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Cloning Gene Cloning & Transformation Expression Protein Expression in E. coli Cloning->Expression Harvesting Cell Harvesting & Lysis Expression->Harvesting Purification Enzyme Purification (Optional) Harvesting->Purification Reaction_Setup Reaction Setup (Substrate, Catalyst, Cofactor System) Purification->Reaction_Setup Incubation Incubation (Controlled Temp. & Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (GC) Incubation->Monitoring Extraction Product Extraction (e.g., Ethyl Acetate) Monitoring->Extraction Purification_Product Product Purification (e.g., Chromatography) Extraction->Purification_Product Analysis Final Product Analysis (GC, Purity, ee%) Purification_Product->Analysis Logical_Relationships Goal Biocatalytic Production of This compound Purified_Enzyme Isolated Enzyme Approach Goal->Purified_Enzyme Whole_Cell Whole-Cell Approach Goal->Whole_Cell PE_Pros Pros: - High Purity - Simpler Downstream Purified_Enzyme->PE_Pros PE_Cons Cons: - Enzyme Purification Required - Higher Cost Purified_Enzyme->PE_Cons WC_Pros Pros: - No Enzyme Purification - Cost-Effective - In-built Cofactor Regeneration Whole_Cell->WC_Pros WC_Cons Cons: - More Complex Downstream - Potential for Side Reactions Whole_Cell->WC_Cons

References

Application Notes and Protocols for 3-Hydroxy-2-pentanone in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Hydroxy-2-pentanone, a key alpha-hydroxy ketone utilized in the flavor and fragrance industry. This document details its chemical properties, sensory profile, natural occurrence, and applications, along with detailed protocols for its synthesis, analysis, and sensory evaluation.

Introduction to this compound

This compound (also known as acetyl ethyl carbinol) is a naturally occurring organic compound that contributes to the flavor and aroma of various foods and beverages.[1][2] It is classified as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the number 3550 and is considered Generally Recognized as Safe (GRAS).[3]

Chemical Structure and Properties:

  • IUPAC Name: 3-hydroxypentan-2-one[3]

  • Molecular Formula: C₅H₁₀O₂[3]

  • Molecular Weight: 102.13 g/mol [3]

  • Appearance: Colorless liquid[4]

  • Odor: Sweet, fruity[4]

  • Flavor Profile: Described as having herbal and truffle-like notes.[1][2]

Applications in Flavor and Fragrance

This compound is valued for its unique sensory characteristics, which can enhance and modify the flavor and fragrance profiles of a variety of products.

Flavor Applications

Its herbal and truffle-like notes make it a valuable component in savory flavor creations. It is particularly effective in enhancing the flavor profiles of:

  • Dairy Products: Contributes to the complex flavors of aged cheeses like Swiss and mozzarella.[5]

  • Fermented Beverages: Found in beer, where it contributes to the overall aroma profile.[6] One study reported a concentration of 0.050 mg/L in beer.[6]

  • Savory Foods: Used to impart savory, roast notes in applications like instant soups, sauces, and preserved meats.[7]

  • Other Foods: It has also been reported in yogurt, butter, pork liver, coffee, tea, and various fruits.[5]

Fragrance Applications

While primarily used as a flavoring agent, its sweet and fruity odor suggests potential applications in fragrance formulations, particularly in gourmand and fruity accords.[4][8] However, some sources indicate it is not recommended for fragrance use.[9]

Quantitative Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that sensory thresholds can be influenced by the matrix in which the compound is present.

ParameterValueMatrixReference
Concentration in Beer 0.050 mg/LBeer[6]

Note: Specific odor and taste threshold values for this compound are not widely available in the literature.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-hydroxy ketones like this compound is through the microbial reduction of the corresponding α-diketone, 2,3-pentanedione. This biotransformation approach is often favored for its stereoselectivity and milder reaction conditions.

Protocol: Microbial Reduction of 2,3-Pentanedione

This protocol is a general guideline and may require optimization based on the specific microbial strain and fermentation conditions.

  • Microorganism Selection: Select a microorganism known for its ability to reduce α-diketones, such as Saccharomyces cerevisiae (Baker's yeast) or specific strains of Bacillus.

  • Culture Preparation: Prepare a liquid culture of the selected microorganism in a suitable growth medium. Incubate under optimal conditions (temperature, pH, aeration) to achieve a high cell density.

  • Biotransformation: a. Harvest the microbial cells by centrifugation and wash with a sterile buffer solution (e.g., phosphate buffer, pH 7.0). b. Resuspend the cells in the same buffer to a desired concentration. c. Add 2,3-pentanedione to the cell suspension. The substrate concentration should be optimized to avoid toxicity to the cells. d. Incubate the reaction mixture under gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals.

  • Extraction and Purification: a. Once the reaction is complete (as determined by GC analysis), remove the microbial cells by centrifugation or filtration. b. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). c. Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure. d. Purify the crude this compound by column chromatography or distillation.

Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile flavor compounds like this compound in complex food and beverage matrices.

Protocol: GC-MS Analysis of this compound in Beer

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): a. Place a 5 mL aliquot of beer into a 20 mL headspace vial. b. Add a known amount of an appropriate internal standard (e.g., 2-heptanone). c. Add saturated sodium chloride solution (approximately 1 g) to enhance the volatility of the analytes. d. Seal the vial with a PTFE/silicone septum. e. Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with agitation. f. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250 °C.
    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
    • Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes. b. Mass Spectrometer (MS) Conditions:
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Source Temperature: 230 °C.
    • Quadrupole Temperature: 150 °C.
    • Scan Mode: Full scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification. Key ions for this compound include m/z 43, 57, and 72.

  • Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Sensory Evaluation Protocol

Sensory analysis is crucial for determining the flavor threshold and characterizing the sensory attributes of this compound.

Protocol: Determination of Sensory Threshold

This protocol outlines a general method for determining the recognition threshold of a flavor compound.

  • Panelist Selection and Training: a. Select a panel of at least 15-20 individuals who have been screened for their sensory acuity.[10] b. Train the panelists to recognize the specific flavor attributes of this compound.[11]

  • Sample Preparation: a. Prepare a series of solutions of this compound in a neutral matrix (e.g., deionized water or a light beer base) with increasing concentrations. The concentration range should span the expected threshold. b. Prepare a "blank" sample containing only the matrix.

  • Testing Procedure (Triangle Test): a. Present each panelist with three coded samples, two of which are identical (either both blanks or both containing the flavor compound at a specific concentration) and one is different. b. Ask the panelists to identify the "odd" sample.[12] c. Repeat this process for each concentration level, ensuring a randomized presentation order.

  • Data Analysis: a. Analyze the results to determine the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample. This concentration is considered the recognition threshold.

Signaling Pathways and Logical Relationships

Biochemical Pathway of Formation

This compound is often formed through the microbial metabolism of 2,3-pentanedione, which itself can be a product of amino acid catabolism, particularly isoleucine, in microorganisms like yeast.

Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate alpha_Keto_beta_methylvalerate->alpha_Aceto_alpha_hydroxybutyrate Condensation with Acetaldehyde 2,3-Pentanedione 2,3-Pentanedione alpha_Aceto_alpha_hydroxybutyrate->2,3-Pentanedione Oxidative Decarboxylation This compound This compound 2,3-Pentanedione->this compound Microbial Reduction

Caption: Biosynthesis of this compound.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for conducting a sensory evaluation to determine the flavor profile and threshold of a compound.

start Define Objectives panel_selection Panelist Selection & Training start->panel_selection sample_prep Sample Preparation start->sample_prep test_design Select Sensory Test Method (e.g., Triangle Test) panel_selection->test_design execution Conduct Sensory Evaluation sample_prep->execution test_design->execution data_analysis Data Analysis & Interpretation execution->data_analysis end Report Findings data_analysis->end

Caption: Sensory evaluation workflow.

Potential Role in Kokumi Sensation

While not definitively established for this compound, some small molecules can contribute to "kokumi," a Japanese term describing a rich, full-bodied, and mouth-coating sensation that enhances the five basic tastes. This sensation is often mediated by the calcium-sensing receptor (CaSR) on the tongue. The potential for α-hydroxy ketones to interact with such receptors is an area of ongoing research.

AHK α-Hydroxy Ketone (e.g., this compound) CaSR Calcium-Sensing Receptor (CaSR) AHK->CaSR Potential Binding Intracellular_Ca ↑ Intracellular Ca²⁺ CaSR->Intracellular_Ca Activation Taste_Modulation Taste Modulation (Enhanced Umami, Salty, Sweet) Intracellular_Ca->Taste_Modulation Downstream Signaling

Caption: Hypothetical kokumi signaling pathway.

References

Application of 3-Hydroxy-2-pentanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-pentanone, an α-hydroxy ketone, is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[1] In the pharmaceutical industry, the chiral variants of this compound and its derivatives are of particular interest as they can be used to introduce specific stereochemistry into drug molecules, a critical factor for their efficacy and safety. This document provides a detailed overview of the application of this compound in the synthesis of pharmaceutical intermediates, including relevant experimental protocols and pathway diagrams.

While direct synthesis of final drug products from this compound is not extensively documented in publicly available literature, its utility is demonstrated through the synthesis of key chiral intermediates. One such important intermediate is (2R,3R)-2,3-pentanediol , which can be obtained via the stereoselective reduction of (R)-3-hydroxy-2-pentanone. Chiral diols are crucial components in the synthesis of a wide range of pharmaceuticals, including antiviral and anticancer agents.

Key Applications and Synthetic Pathways

The primary application of this compound in pharmaceutical synthesis lies in its conversion to chiral 2,3-pentanediol. This diol can then be further functionalized to create more complex chiral building blocks.

Synthesis of Chiral this compound

The enantiomerically enriched forms of this compound can be prepared using various asymmetric synthesis methods. One effective method is the Sharpless asymmetric dihydroxylation of a silyl enol ether derived from 2-pentanone.

Synthesis_of_3_Hydroxy_2_pentanone 2-Pentanone 2-Pentanone Silyl_enol_ether Silyl enol ether 2-Pentanone->Silyl_enol_ether Me3SiI, HMDS (S)-3-Hydroxy-2-pentanone (S)-3-Hydroxy-2-pentanone Silyl_enol_ether->(S)-3-Hydroxy-2-pentanone AD-mix-α (R)-3-Hydroxy-2-pentanone (R)-3-Hydroxy-2-pentanone Silyl_enol_ether->(R)-3-Hydroxy-2-pentanone AD-mix-β

Caption: Synthesis of (S)- and (R)-3-hydroxy-2-pentanone.

Reduction to Chiral 2,3-Pentanediol

The chiral α-hydroxy ketone can be stereoselectively reduced to the corresponding diol. For example, (R)-3-hydroxy-2-pentanone can be reduced to (2R,3R)-2,3-pentanediol.

Reduction_to_Diol R-3-Hydroxy-2-pentanone (R)-3-Hydroxy-2-pentanone 2R_3R-2_3-Pentanediol (2R,3R)-2,3-Pentanediol R-3-Hydroxy-2-pentanone->2R_3R-2_3-Pentanediol Reducing Agent (e.g., NaBH4)

Caption: Reduction of (R)-3-hydroxy-2-pentanone to (2R,3R)-2,3-pentanediol.

Data Presentation

IntermediateStarting MaterialReagentsYieldEnantiomeric Excess (ee)Reference
(S)-3-Hydroxy-2-pentanone2-PentanoneMe3SiI, HMDS; AD-mix-α65.4%77.2%[2]
(R)-3-Hydroxy-2-pentanone2-PentanoneMe3SiI, HMDS; AD-mix-β71.9%84.9%[2]
(2R,3R)-2,3-Pentanediol(R)-3-Hydroxy-2-pentanoneNaBH4 (example)HighHigh (retention of stereochemistry)

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Hydroxy-2-pentanone via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the synthesis of chiral α-hydroxy ketones.

Materials:

  • 2-Pentanone

  • Trimethylsilyl iodide (Me3SiI)

  • Hexamethyldisilazane (HMDS)

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Silyl Enol Ether: To a solution of 2-pentanone in a suitable aprotic solvent, add hexamethyldisilazane followed by trimethylsilyl iodide at room temperature. Stir the reaction mixture until the conversion to the silyl enol ether is complete (monitored by GC or TLC). The crude silyl enol ether is purified by distillation.

  • Asymmetric Dihydroxylation: Prepare a solution of AD-mix-β in a 1:1 mixture of tert-butanol and water and cool to 0 °C. To this stirring mixture, add the silyl enol ether dropwise.

  • Allow the reaction to stir at 0 °C for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude (R)-3-hydroxy-2-pentanone by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Reduction of (R)-3-Hydroxy-2-pentanone to (2R,3R)-2,3-Pentanediol

This is a general procedure for the reduction of an α-hydroxy ketone.

Materials:

  • (R)-3-Hydroxy-2-pentanone

  • Sodium borohydride (NaBH4)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-3-hydroxy-2-pentanone in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R,3R)-2,3-pentanediol.

  • Purification: If necessary, the product can be further purified by distillation or column chromatography.

Logical Workflow for Pharmaceutical Intermediate Synthesis

Pharmaceutical_Intermediate_Workflow cluster_start Starting Material cluster_synthesis Asymmetric Synthesis cluster_reduction Key Transformation cluster_derivatization Further Functionalization cluster_api Final Product Start 2-Pentanone Hydroxyketone Chiral this compound Start->Hydroxyketone Asymmetric Hydroxylation Diol Chiral 2,3-Pentanediol Hydroxyketone->Diol Stereoselective Reduction Intermediate Advanced Chiral Intermediate Diol->Intermediate e.g., Protection, Activation API Active Pharmaceutical Ingredient (API) Intermediate->API Coupling, Cyclization, etc.

Caption: General workflow from 2-pentanone to a pharmaceutical ingredient.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of chiral pharmaceutical intermediates. Its conversion to enantiomerically pure 2,3-pentanediol provides a key building block for the construction of complex drug molecules where precise stereocontrol is paramount. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors within the field of drug discovery and development. Further exploration into the derivatization of the resulting chiral diols will undoubtedly expand the utility of this readily accessible precursor.

References

Asymmetric Synthesis of 3-Hydroxy-2-pentanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-hydroxy-2-pentanone and its derivatives. Chiral α-hydroxy ketones, such as this compound, are crucial building blocks in the pharmaceutical industry, serving as intermediates in the synthesis of various therapeutic agents, including antidepressants and selective inhibitors of amyloid-β protein production for the treatment of Alzheimer's disease.[1][2] The stereochemistry of these molecules is often critical to their biological activity, making enantioselective synthesis a key area of research.

Two primary and highly effective methods for the asymmetric synthesis of this compound derivatives are highlighted: a biocatalytic approach utilizing a carbonyl reductase and an organocatalytic approach based on the proline-catalyzed aldol reaction.

I. Biocatalytic Asymmetric Reduction of 2,3-Pentanedione

This method employs a carbonyl reductase enzyme to stereoselectively reduce the prochiral diketone, 2,3-pentanedione, to the corresponding chiral α-hydroxy ketone, (S)-3-hydroxy-2-pentanone. Biocatalytic methods are advantageous due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature.

Application Notes:

The enzyme carbonyl reductase from Candida parapsilosis (CPCR2) has been shown to be effective in the preparative scale synthesis of (S)-2-hydroxy alkanones, including (S)-3-hydroxy-2-pentanone (also referred to as (S)-2-hydroxypentane-3-one).[3] This method is particularly useful for producing the (S)-enantiomer with high enantiomeric excess. The process involves the reduction of the diketone and in-situ cofactor regeneration, making it an efficient one-pot synthesis.

Key Advantages:

  • High enantioselectivity for the (S)-enantiomer.

  • Mild and environmentally benign reaction conditions.

  • Preparative scale applicability.

Experimental Protocol: Asymmetric Reduction of 2,3-Pentanedione using Carbonyl Reductase (CPCR2)

This protocol is adapted from the preparative scale synthesis of (S)-2-hydroxy alkanones.[3]

Materials:

  • 2,3-Pentanedione

  • Purified Carbonyl Reductase from Candida parapsilosis (CPCR2)

  • NADH or NADPH

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Potassium phosphate buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Add the cofactor (NADH or NADPH) to a final concentration of 0.1-1.0 mM.

  • If using a cofactor regeneration system, add the necessary components (e.g., glucose at a concentration of 1.1 equivalents relative to the substrate).

  • Add the purified CPCR2 enzyme to the buffered solution. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 mg/mL.

  • Initiate the reaction by adding 2,3-pentanedione as the substrate. The substrate concentration can be in the range of 10-50 mM.

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature, typically between 25-30°C, with gentle agitation for a period of 1 to 24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of a water-miscible organic solvent like acetone to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein and decant the supernatant.

  • Extraction: Extract the aqueous supernatant with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound derivative.

Quantitative Data:

The following table summarizes typical results for the biocatalytic reduction of 2,3-alkanediones.

SubstrateProductConversion (%)Yield (%)Enantiomeric Excess (ee, %)
2,3-Pentanedione(S)-3-Hydroxy-2-pentanone88 - 9770 - 8789 - 93
2,3-Hexanedione(S)-3-Hydroxy-2-hexanone88 - 9770 - 8789 - 93
2,3-Heptanedione(S)-3-Hydroxy-2-heptanone88 - 9770 - 8789 - 93

Data adapted from Loderer, C., & Ansorge-Schumacher, M. B. (2015). Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanones. RSC Advances, 5(48), 38271-38276.[3]

Workflow Diagram:

Biocatalytic_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation cluster_analysis Analysis prep Prepare Buffer, Cofactor, and Cofactor Regeneration System add_enzyme Add CPCR2 Enzyme prep->add_enzyme add_substrate Add 2,3-Pentanedione add_enzyme->add_substrate react Incubate at 25-30°C with Agitation add_substrate->react quench Quench Reaction react->quench analyze Analyze by Chiral GC/HPLC (Conversion and ee) react->analyze extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product (S)-3-Hydroxy-2-pentanone purify->product

Caption: Workflow for the biocatalytic synthesis of (S)-3-hydroxy-2-pentanone.

II. Organocatalytic Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds. This method can be adapted for the synthesis of this compound derivatives through the cross-aldol reaction of two different aldehydes.

Application Notes:

The direct and enantioselective cross-aldol reaction of aldehydes catalyzed by L-proline provides a facile route to β-hydroxy aldehydes, which can be precursors to this compound derivatives.[4] For the synthesis of this compound, a potential strategy involves the reaction of propanal (as the nucleophile) with a suitable acetaldehyde equivalent (as the electrophile). This organocatalytic approach avoids the use of metal catalysts and often proceeds with high diastereo- and enantioselectivity.

Key Advantages:

  • Metal-free catalysis.

  • High diastereo- and enantioselectivity.

  • Readily available and inexpensive catalyst.

Experimental Protocol: Proline-Catalyzed Asymmetric Cross-Aldol Reaction

This is a general protocol for the cross-aldol reaction of aldehydes, which can be optimized for the synthesis of this compound derivatives.

Materials:

  • Propanal (aldehyde donor)

  • Acetaldehyde or a suitable equivalent (aldehyde acceptor)

  • L-proline (catalyst)

  • Anhydrous solvent (e.g., DMSO, DMF, or chloroform)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde acceptor and the solvent.

  • Add L-proline (typically 10-30 mol%) to the solution and stir until it dissolves.

  • Substrate Addition: Slowly add the aldehyde donor (propanal) to the reaction mixture using a syringe pump over a period of several hours to minimize self-condensation of the donor.

  • Reaction Conditions: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 0°C or 4°C) for 12-48 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired this compound precursor.

Quantitative Data:

The following table presents representative data for proline-catalyzed cross-aldol reactions of aldehydes.

Aldehyde DonorAldehyde AcceptorYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
PropanalIsobutyraldehyde8224:1>99
PropanalBenzaldehyde8819:197
ButanalIsobutyraldehyde8020:1>99

Data adapted from Northrup, A. B., & MacMillan, D. W. (2002). The first direct and enantioselective cross-aldol reaction of aldehydes. Journal of the American Chemical Society, 124(24), 6798-6799.[4]

Reaction Mechanism and Stereochemical Model:

The proline-catalyzed aldol reaction proceeds through an enamine intermediate. The stereochemical outcome is dictated by the Zimmerman-Traxler-like transition state, where the bulky group of the aldehyde acceptor orients itself pseudo-equatorially to minimize steric interactions, leading to the observed diastereo- and enantioselectivity.

Proline_Aldol_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_stereocontrol Stereochemical Rationale Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Propanal - H2O Ketone Propanal (Donor) Aldehyde Acetaldehyde (Acceptor) TS Zimmerman-Traxler Transition State Aldehyde->TS Iminium Iminium Ion Enamine->Iminium + Acetaldehyde Enamine->TS Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Proline - Product Product This compound Aldol_Adduct->Product Stereo_outcome Favored anti-diastereomer with high ee TS->Stereo_outcome

Caption: Mechanism of the proline-catalyzed asymmetric aldol reaction.

Conclusion

Both the biocatalytic reduction of 2,3-pentanedione and the organocatalytic asymmetric aldol reaction offer effective and highly stereoselective pathways for the synthesis of this compound derivatives. The choice of method will depend on the desired enantiomer, the scale of the synthesis, and the availability of reagents and equipment. The biocatalytic approach is particularly well-suited for producing the (S)-enantiomer on a preparative scale under green conditions, while the organocatalytic method provides a versatile, metal-free route with excellent control over stereochemistry. These protocols and application notes provide a solid foundation for researchers and drug development professionals to access these valuable chiral building blocks.

References

Application Notes and Protocols: Synthesis of 3-Hydroxy-2-pentanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-hydroxy-2-pentanone, an α-hydroxy ketone, through the nucleophilic addition of a Grignard reagent to an α-dicarbonyl compound. Grignard reactions are a cornerstone in organic synthesis for the formation of carbon-carbon bonds, offering a versatile method for the preparation of various alcohol functionalities.[1] The described methodology focuses on the reaction of ethylmagnesium bromide with 2,3-pentanedione. Due to the presence of two electrophilic carbonyl carbons in the starting material, careful control of reaction conditions is crucial to favor the selective mono-addition of the Grignard reagent to yield the desired α-hydroxy ketone. This application note includes a detailed experimental protocol, a summary of the physical and chemical properties of the target compound, and visualizations of the reaction mechanism and experimental workflow.

Introduction

α-Hydroxy ketones are valuable synthetic intermediates and structural motifs found in numerous natural products and pharmaceutical compounds.[2] The Grignard reaction provides a powerful and direct route to these compounds through the addition of an organomagnesium halide to an appropriate carbonyl-containing precursor.[3] In this application, we detail a generalized protocol for the synthesis of this compound by reacting ethylmagnesium bromide with 2,3-pentanedione. The chemoselective addition of the Grignard reagent to one of the two carbonyl groups of the α-diketone is the key step in this synthesis.

Reaction Scheme

The overall reaction for the synthesis of this compound via a Grignard reaction is depicted below:

Step 1: Formation of the Grignard Reagent

CH₃CH₂Br + Mg → CH₃CH₂MgBr

Step 2: Nucleophilic Addition and Work-up

CH₃C(=O)C(=O)CH₂CH₃ + CH₃CH₂MgBr → [Intermediate Complex] --(H₃O⁺)→ CH₃C(=O)CH(OH)CH₂CH₃

Data Presentation

The following table summarizes the key quantitative data for the product, this compound.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[4][5]
Molecular Weight 102.13 g/mol [4]
CAS Number 3142-66-3[5]
Boiling Point 147.5 °C at 760 mmHg[6]
Density 0.962 g/cm³[6]
Refractive Index 1.418[6]

Experimental Protocols

4.1. Materials and Reagents

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, as an initiator)

  • 2,3-Pentanedione

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2. Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be thoroughly flame-dried or oven-dried before use to ensure anhydrous conditions.[7]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. The disappearance of the iodine color upon gentle warming indicates the activation of the magnesium surface.[7] Allow the flask to cool to room temperature under an inert atmosphere.

  • Initiation: Prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of the ethyl bromide solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by gentle bubbling and a cloudy appearance. If the reaction does not start, gentle warming with a water bath may be necessary.[3]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will be a cloudy, greyish mixture.[7]

4.3. Protocol 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2,3-pentanedione (0.9 equivalents) in a minimal amount of anhydrous diethyl ether or THF and add this solution to the dropping funnel.

  • Nucleophilic Addition: Add the 2,3-pentanedione solution dropwise to the stirred and cooled Grignard reagent. It is crucial to maintain a low temperature (0-5 °C) during the addition to favor mono-addition and minimize side reactions. A color change or the formation of a precipitate may be observed.[7]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

4.4. Protocol 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent. This process is exothermic.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

4.5. Characterization

The purified this compound can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectral data should be compared with literature values for confirmation of the product structure.

Mandatory Visualizations

Grignard_Reaction_Mechanism Grignard CH₃CH₂-MgBr Ethylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Diketone CH₃-C(=O)-C(=O)-CH₂CH₃ 2,3-Pentanedione Diketone->Intermediate Product CH₃-C(=O)-CH(OH)-CH₂CH₃ This compound Intermediate->Product Acidic Work-up (H₃O⁺) Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification prep1 Activate Mg with I₂ prep2 Add EtBr in Ether prep1->prep2 Initiate Reaction react1 Cool Grignard Reagent to 0°C prep2->react1 react2 Add 2,3-Pentanedione dropwise react1->react2 react3 Stir at Room Temperature react2->react3 workup1 Quench with aq. NH₄Cl react3->workup1 workup2 Extract with Ether workup1->workup2 workup3 Dry and Evaporate workup2->workup3 workup4 Purify (Distillation/Chromatography) workup3->workup4 final_product This compound workup4->final_product Characterization

References

Application Notes and Protocols: Protection and Deprotection of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective protection and subsequent deprotection of the hydroxyl and carbonyl functional groups in 3-Hydroxy-2-pentanone. The strategic use of protecting groups is essential in multi-step organic synthesis to prevent unwanted side reactions.

Introduction

This compound is a bifunctional molecule containing a secondary alcohol and a ketone. This presents a challenge in synthetic chemistry where selective reaction at one site is desired while the other remains unaltered. Protecting groups are employed to temporarily mask one functional group, allowing for chemical transformations to occur at the other.[1][2][3] This document outlines strategies for the selective protection of either the ketone or the hydroxyl group, followed by their respective deprotection methods.

Protection of the Carbonyl Group

The ketone in this compound can be selectively protected as a cyclic acetal, a group that is stable under basic, nucleophilic, and reducing conditions.[4][5][6] This strategy is particularly useful when subsequent reactions involve organometallic reagents or hydride reductions that would otherwise react with the carbonyl group.[7]

Protocol 1: Acetal Protection of the Ketone

This protocol describes the formation of a 1,3-dioxolane to protect the ketone functionality.

Experimental Workflow: Acetal Protection

This compound This compound Reagents Ethylene glycol p-TsOH (cat.) Toluene Reaction Azeotropic Distillation Reagents->Reaction Workup Aqueous Workup Reaction->Workup Protected_Product Protected This compound (Acetal) Purification Column Chromatography Workup->Purification Final_Product Pure Protected Product Purification->Final_Product

Caption: Workflow for acetal protection of this compound.

Methodology:

  • To a solution of this compound (1.0 equiv.) in toluene, add ethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv.).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected acetal.

ParameterValue
Reactants This compound, Ethylene glycol
Catalyst p-Toluenesulfonic acid (p-TsOH)
Solvent Toluene
Temperature Reflux
Reaction Time 2-4 hours (monitor by TLC)
Typical Yield 85-95%

Protection of the Hydroxyl Group

The secondary alcohol can be protected as a silyl ether, which is stable to a wide range of non-acidic reagents.[8][9] The choice of silylating agent can influence the stability of the protecting group, with bulkier groups offering greater stability.[10][11]

Protocol 2: Silyl Ether Protection of the Alcohol

This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

Experimental Workflow: Silyl Ether Protection

This compound This compound Reagents TBS-Cl Imidazole DMF Reaction Stirring at Room Temperature Reagents->Reaction Workup Aqueous Workup Reaction->Workup Protected_Product Protected This compound (Silyl Ether) Purification Column Chromatography Workup->Purification Final_Product Pure Protected Product Purification->Final_Product

Caption: Workflow for silyl ether protection of this compound.

Methodology:

  • Dissolve this compound (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Add imidazole (2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the TBS-protected alcohol.

ParameterValue
Reactants This compound, TBS-Cl
Base Imidazole
Solvent DMF
Temperature 0 °C to Room Temperature
Reaction Time 4-8 hours (monitor by TLC)
Typical Yield 90-98%

Deprotection Strategies

The removal of protecting groups should be efficient and selective, without affecting other functional groups in the molecule.

Protocol 3: Deprotection of the Acetal

Acid-catalyzed hydrolysis is the standard method for cleaving acetal protecting groups to regenerate the carbonyl.[12]

Logical Relationship: Acetal Deprotection

Protected_Acetal Protected Acetal Deprotection Hydrolysis Protected_Acetal->Deprotection Acid_Catalyst Aqueous Acid (e.g., HCl, AcOH) Acid_Catalyst->Deprotection Original_Compound This compound Deprotection->Original_Compound

Caption: Deprotection of the acetal to regenerate the ketone.

Methodology:

  • Dissolve the acetal-protected compound in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), or a milder acid like pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Remove the organic solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify if necessary.

ParameterValue
Reagent Aqueous Acid (HCl, PPTS, etc.)
Solvent Acetone/Water
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield >95%

A variety of reagents can be used for acetal deprotection under different conditions.[13][14][15][16]

Protocol 4: Deprotection of the Silyl Ether

Fluoride ion sources are highly effective for the cleavage of silicon-oxygen bonds.[17][18][19]

Logical Relationship: Silyl Ether Deprotection

Protected_Silyl_Ether Protected Silyl Ether Deprotection Cleavage Protected_Silyl_Ether->Deprotection Fluoride_Source TBAF in THF Fluoride_Source->Deprotection Original_Compound This compound Deprotection->Original_Compound

Caption: Deprotection of the silyl ether to regenerate the alcohol.

Methodology:

  • Dissolve the silyl ether-protected compound in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv.).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterValue
Reagent Tetrabutylammonium fluoride (TBAF)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 30 minutes - 2 hours
Typical Yield >95%

Microwave-assisted deprotection of silyl ethers can also be an efficient alternative.[20]

Summary of Protecting Group Strategies

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability
Ketone Acetal (1,3-Dioxolane)Ethylene glycol, p-TsOH, Toluene, refluxAqueous Acid (e.g., HCl, PPTS)Stable to bases, nucleophiles, reducing/oxidizing agents
Alcohol Silyl Ether (TBS)TBS-Cl, Imidazole, DMF, RTTBAF, THF, RTStable to non-acidic conditions, many oxidizing and reducing agents

The choice of a protecting group strategy will depend on the planned subsequent reaction steps. Orthogonal protecting groups, which can be removed under different conditions, are valuable in complex syntheses. The protocols provided here serve as a starting point, and optimization of reaction conditions may be necessary for specific applications.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3-hydroxy-2-pentanone, a valuable intermediate in the pharmaceutical, flavor, and fragrance industries. The primary method detailed is the alpha-hydroxylation of 2-pentanone using a scalable and efficient phase-transfer catalysis (PTC) system with molecular oxygen as the oxidant. An alternative green chemistry approach utilizing Oxone is also presented. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and logical workflow diagrams to facilitate understanding and implementation in a research and development or production setting.

Introduction

This compound, also known as acetyl ethyl carbinol, is a secondary alpha-hydroxy ketone with significant applications as a building block in organic synthesis.[1] Its presence in various natural products and its utility as a precursor for more complex molecules underscore the need for efficient and scalable synthetic routes. Traditional methods for the synthesis of alpha-hydroxy ketones can sometimes be challenging to scale up. This document focuses on the direct alpha-hydroxylation of the readily available starting material, 2-pentanone, which presents a more atom-economical and potentially cost-effective approach for industrial production.

Synthetic Strategies for Scale-Up

Two primary strategies for the alpha-hydroxylation of 2-pentanone are presented, selected for their potential for scalability and operational simplicity.

  • Method 1: Phase-Transfer Catalyzed (PTC) Aerobic Oxidation: This method utilizes a phase-transfer catalyst to facilitate the reaction between the enolate of 2-pentanone and molecular oxygen (from air or pure oxygen). PTC is a well-established technique for large-scale industrial processes due to its mild reaction conditions and ease of product isolation.[2]

  • Method 2: Oxidation with Oxone: This method employs potassium peroxymonosulfate (Oxone) as a green and easy-to-handle oxidizing agent. This approach avoids the need for metal catalysts and can often be performed in environmentally friendly solvent systems.[3]

Logical Workflow for Synthesis and Scale-up

G cluster_prep Preparation and Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis and Characterization start Select Synthetic Route (PTC or Oxone) reagents Procure and Prepare Reagents (2-Pentanone, Catalyst, Oxidant, Solvents) start->reagents reactor Prepare Reactor Setup (Inert atmosphere, Stirring, Temperature Control) reagents->reactor charge Charge Reactor with 2-Pentanone and Solvent reactor->charge initiate Initiate Reaction: Add Catalyst and Base (for PTC) or Oxidant (for Oxone) charge->initiate monitor Monitor Reaction Progress (TLC, GC, or HPLC) initiate->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Work-up and Extraction quench->extract purify Purification by Distillation or Chromatography extract->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end Store Pure this compound analyze->end G cluster_organic Organic Phase cluster_aqueous Aqueous Phase ketone 2-Pentanone enolate Enolate Anion ketone->enolate + OH- (from aq.) peroxy Peroxy Anion enolate->peroxy + O2 product This compound peroxy->product Reduction catalyst_org Q+X- catalyst_org->enolate base OH- catalyst_aq Q+OH- base->catalyst_aq catalyst_aq->catalyst_org Phase Transfer

References

Application Notes and Protocols: 3-Hydroxy-2-pentanone as a Versatile Precursor for the Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key insect pheromones, Sitophilure and 4-Methyl-3-heptanol, utilizing 3-hydroxy-2-pentanone as a strategic starting material. The protocols outlined below offer pathways to these biologically active molecules, which are crucial for research in chemical ecology, pest management, and the development of novel semiochemical-based products.

Synthesis of Sitophilure Stereoisomers

Sitophilure, the aggregation pheromone of the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais), is a valuable tool for monitoring and controlling these major stored-product pests. The asymmetric synthesis of (+)-Sitophilure has been achieved in 12 steps with an overall yield of 18% and an enantiomeric excess of 82%, starting from the enzymatic reduction of methyl 3-oxopentanoate.[1][2][3] While a direct synthesis from this compound is not explicitly detailed in the literature, a plausible synthetic route can be initiated from this precursor.

Proposed Synthetic Pathway from this compound

The synthesis of Sitophilure can be approached by first converting this compound to a suitable β-ketoester intermediate, which can then enter the established asymmetric synthesis pathway.

G A This compound B Protection of Hydroxyl Group A->B e.g., TBDMSCl C Oxidation of Ketone B->C e.g., Jones Oxidation D Protected 2-hydroxy-3-pentanoic acid C->D E Esterification D->E MeOH, H+ F Methyl 3-oxopentanoate (precursor for asymmetric synthesis) E->F Deprotection & Oxidation

Caption: Proposed conversion of this compound to a key precursor for Sitophilure synthesis.

Experimental Protocol: Asymmetric Synthesis of (+)-Sitophilure from Methyl 3-oxopentanoate

This protocol is adapted from the asymmetric synthesis described in the literature.[2]

Materials:

  • Methyl 3-oxopentanoate

  • Saccharomyces cerevisiae (Baker's Yeast)

  • Ethyl chloroacetate

  • Standard laboratory glassware and reagents for organic synthesis.

Procedure:

  • Enzymatic Reduction: The synthesis commences with the enzymatic reduction of methyl 3-oxopentanoate using Saccharomyces cerevisiae in the presence of ethyl chloroacetate to yield the corresponding chiral hydroxy ester.[2]

  • Multi-step Conversion: The resulting chiral intermediate undergoes a series of 11 further transformations, including protection, reduction, oxidation, and carbon chain elongation steps, as detailed in the literature, to afford (+)-Sitophilure.[1][2]

Quantitative Data:

ParameterValue
Number of Steps12
Overall Yield18%
Enantiomeric Excess (ee)82%

Table 1: Quantitative data for the asymmetric synthesis of (+)-Sitophilure.[1][2][3]

Synthesis of 4-Methyl-3-heptanol Stereoisomers

4-Methyl-3-heptanol is a component of the aggregation pheromone of several bark beetle species, including the smaller European elm bark beetle (Scolytus multistriatus). The stereochemistry of this pheromone is critical for its biological activity.[4][5] A direct synthesis of 4-methyl-3-heptanol can be achieved from this compound via a Grignard reaction followed by reduction.

Synthetic Pathway and Experimental Workflow

The synthetic strategy involves the protection of the hydroxyl group of this compound, followed by a Grignard reaction to introduce the methyl-heptyl backbone, and subsequent deprotection and reduction of the ketone.

G cluster_0 Synthesis of 4-Methyl-3-heptanone cluster_1 Reduction to 4-Methyl-3-heptanol A This compound B Protection of Hydroxyl Group A->B C Protected This compound B->C D Grignard Reaction with sec-butylmagnesium bromide C->D E Protected 4-methyl-3-hydroxy-3-heptanol D->E F Deprotection E->F G Oxidation F->G H 4-Methyl-3-heptanone G->H I 4-Methyl-3-heptanone J Stereoselective Reduction I->J e.g., LiAlH4 or biocatalytic reduction K 4-Methyl-3-heptanol (mixture of stereoisomers) J->K

Caption: Synthetic workflow for the preparation of 4-Methyl-3-heptanol from this compound.

Experimental Protocol: Two-Step Synthesis of 4-Methyl-3-heptanol

This protocol is a generalized procedure based on established Grignard and reduction reactions.[6][7]

Step 1: Grignard Synthesis of 4-Methyl-3-heptanone

Materials:

  • This compound

  • Protecting agent (e.g., TBDMSCl)

  • Magnesium turnings

  • 2-Bromobutane

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Oxidizing agent (e.g., PCC or Dess-Martin periodinane)

Procedure:

  • Protection: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., TBDMS ether) following standard procedures.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Grignard Reaction: Once the reaction has started, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, cool the reaction mixture in an ice bath. Add a solution of the protected this compound in anhydrous diethyl ether dropwise with vigorous stirring.

  • Work-up: After the addition is complete, stir the mixture at room temperature for 1 hour. Hydrolyze the reaction mixture by slowly adding dilute hydrochloric acid. Separate the ether layer, wash with water, saturated sodium bicarbonate solution, and again with water. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Deprotection and Oxidation: Deprotect the tertiary alcohol and subsequently oxidize it to the corresponding ketone, 4-methyl-3-heptanone, using a suitable oxidizing agent.

Step 2: Reduction of 4-Methyl-3-heptanone to 4-Methyl-3-heptanol

A multi-enzyme, one-pot reduction of the precursor 4-methylhept-1-en-3-one has been shown to produce all four stereoisomers of 4-methyl-3-heptanol in good yields and excellent stereoselectivity.[8] A similar biocatalytic or chemical reduction can be applied to 4-methyl-3-heptanone.

Materials:

  • 4-Methyl-3-heptanone

  • Reducing agent (e.g., LiAlH₄ for a mixture of diastereomers, or specific enzymes for stereoselectivity)

  • Appropriate solvent (e.g., anhydrous diethyl ether for LiAlH₄)

  • Standard work-up reagents

Procedure (Chemical Reduction):

  • In a flame-dried flask, dissolve 4-methyl-3-heptanone in anhydrous diethyl ether and cool in an ice bath.

  • Slowly add a solution of LiAlH₄ in ether.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-3-heptanol.

Quantitative Data for Multi-Enzymatic Synthesis of 4-Methyl-3-heptanol Stereoisomers:

StereoisomerIsolated YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)
(3S,4R)-1-99%99%
(3R,4R)-183%99%99%
(3R,4S)-181%99%92%
(3S,4S)-172%99%94%

Table 2: Yields and stereoselectivity from a one-pot multi-enzymatic conversion of a precursor to 4-methyl-3-heptanol stereoisomers.[8]

Logical Relationships in Pheromone Synthesis

The synthesis of chiral pheromones from a simple precursor like this compound involves a series of logical steps designed to build the carbon skeleton and control the stereochemistry.

G A Precursor (this compound) B Functional Group Interconversion A->B Protection/ Oxidation C Carbon Skeleton Construction B->C Grignard/ Aldol D Stereochemical Control C->D Asymmetric Synthesis/ Stereoselective Reduction E Final Pheromone Product D->E

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the pharmacological activity and toxicological profiles of chiral drugs often reside in a single enantiomer. 3-Hydroxy-2-pentanone is a valuable chiral building block for the synthesis of various pharmaceutical agents. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign approach to separate the enantiomers of racemic this compound. This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of this substrate.

Lipases are versatile biocatalysts that can enantioselectively acylate or hydrolyze a wide range of substrates. In the context of racemic this compound, one enantiomer is preferentially acylated by the lipase in the presence of an acyl donor, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, thereby achieving the resolution of the racemate. Key lipases that have shown efficacy in the resolution of α-hydroxy ketones and other secondary alcohols include Amano Lipase AK from Pseudomonas fluorescens and Candida antarctica Lipase B (CALB).[1]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction catalyzed by a chiral catalyst, in this case, a lipase. The efficiency of a kinetic resolution is determined by the enantioselectivity (E-value) of the enzyme. A high E-value signifies a large difference in the reaction rates of the two enantiomers, leading to high enantiomeric excess (e.e.) of both the product and the remaining substrate at approximately 50% conversion.

The typical reaction involves the transesterification of the racemic this compound with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase selectively catalyzes the acylation of one enantiomer, yielding an ester, while the other enantiomer remains largely unreacted.

Data Presentation

The following tables summarize the quantitative data for the enzymatic kinetic resolution of secondary alcohols, which are structurally related to this compound. This data, derived from studies on analogous substrates, provides a strong basis for enzyme selection and process optimization for the resolution of racemic this compound.

Table 1: Performance of Various Lipases in the Kinetic Resolution of Racemic Secondary Alcohols via Acylation

Lipase SourceSubstrateAcyl DonorSolventTime (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)E-value
Pseudomonas fluorescens (Amano AK)rac-IndanolVinyl AcetateToluene2450>99>99>200
Candida antarctica Lipase B (CALB)rac-1-PhenylethanolVinyl AcetateHexane650>99>99>200
Pseudomonas cepacia Lipaserac-1-PhenylethanolVinyl AcetateDiisopropyl ether48~50>99>99>200
Porcine Pancreas Lipaserac-1-PhenylethanolVinyl AcetateDiisopropyl ether72~50HighHighHigh

Note: Data is compiled from analogous reactions on secondary alcohols and serves as a guide for the resolution of this compound. Specific results for this compound may vary.

Experimental Protocols

This section provides detailed protocols for the enzymatic kinetic resolution of racemic this compound using Amano Lipase AK and Candida antarctica Lipase B.

Protocol 1: Kinetic Resolution using Amano Lipase AK from Pseudomonas fluorescens

Materials:

  • Racemic this compound

  • Amano Lipase AK (Pseudomonas fluorescens)

  • Vinyl acetate (acyl donor)

  • Hexane (or other suitable organic solvent like toluene, tert-butyl methyl ether)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) system for analysis

Procedure:

  • To a solution of racemic this compound (1.0 g, 9.8 mmol) in hexane (50 mL), add Amano Lipase AK (100 mg).

  • Add vinyl acetate (2.1 g, 24.5 mmol, 2.5 equivalents) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the samples by chiral GC.

  • Continue the reaction until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is achieved, stop the reaction by filtering off the lipase.

  • Wash the filtered enzyme with a small amount of hexane and combine the filtrates.

  • Dry the organic solution over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of the unreacted alcohol and the acylated product by column chromatography on silica gel.

Protocol 2: Kinetic Resolution using Candida antarctica Lipase B (CALB)

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • In a flask, dissolve racemic this compound (1.0 g, 9.8 mmol) in hexane (50 mL).

  • Add immobilized CALB (e.g., Novozym 435, 100 mg) to the solution.

  • Add vinyl acetate (2.1 g, 24.5 mmol, 2.5 equivalents).

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle stirring.

  • Monitor the conversion and enantiomeric excess of both substrate and product by taking samples at regular intervals and analyzing them by chiral GC or HPLC.

  • When the reaction reaches approximately 50% conversion, terminate it by filtering off the immobilized enzyme.

  • The immobilized enzyme can be washed with fresh solvent and potentially reused.

  • Dry the filtrate over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Separate the unreacted alcohol and the formed ester by flash column chromatography.

Analytical Method: Chiral Gas Chromatography (GC)

The enantiomeric excess of this compound and its acylated product can be determined using a chiral GC column.

  • Column: A suitable chiral capillary column (e.g., based on cyclodextrin derivatives).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). The exact program should be optimized for baseline separation of the enantiomers.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane) before injection.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Enzymatic_Kinetic_Resolution cluster_workflow Enzymatic Kinetic Resolution Workflow Racemate Racemic This compound Reaction Enzymatic Acylation in Organic Solvent Racemate->Reaction Enzyme Lipase (e.g., Amano AK or CALB) Enzyme->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Separation Separation (e.g., Chromatography) Reaction->Separation Enantiomer_S (S)-3-Hydroxy-2-pentanone (Unreacted) Separation->Enantiomer_S Enantiomer_R_Acylated (R)-Acetylated Product Separation->Enantiomer_R_Acylated

Caption: Workflow of the enzymatic kinetic resolution of racemic this compound.

Monitoring_and_Analysis cluster_analysis Reaction Monitoring and Analysis Reaction_Mixture Reaction Mixture Sampling Periodic Sampling Reaction_Mixture->Sampling Analysis Chiral GC/HPLC Analysis Sampling->Analysis Data Determine: - Conversion (%) - Enantiomeric Excess (e.e. %) Analysis->Data Decision Continue or Stop Reaction Data->Decision Decision->Reaction_Mixture

Caption: Logical flow for monitoring the progress of the enzymatic resolution.

References

Application Notes and Protocols for Stereospecific Reactions Utilizing 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key stereospecific reactions involving 3-hydroxy-2-pentanone. This versatile chiral building block can undergo highly selective transformations to generate complex molecules with defined stereochemistry, which is of significant interest in pharmaceutical and fine chemical synthesis.

Application Note 1: Diastereoselective Reduction of Chiral this compound

The existing stereocenter in chiral this compound can effectively direct the stereochemical outcome of the reduction of its ketone functionality, leading to the formation of diastereomerically enriched or pure 2,3-pentanediols. The stereoselectivity of this reduction is highly dependent on the choice of reducing agent and the protecting group on the hydroxyl moiety.

Two primary models predict the stereochemical course of such reactions: the Felkin-Anh model, which is based on steric control, and the Cram chelation model, which applies when a chelating metal is present. By selecting appropriate reaction conditions, one can favor either the syn- or anti-diol product.

Chelation-Controlled Reduction:

When the hydroxyl group of this compound is protected with a group capable of chelation (e.g., methoxymethyl (MOM) or benzyl (Bn)), or even unprotected in the presence of a chelating reducing agent, a cyclic intermediate can form. This intermediate shields one face of the carbonyl group, directing the hydride attack to the opposite face to yield the syn-diol. However, for unprotected α-hydroxy ketones, chelation control with certain reagents like sodium triacetoxyborohydride can direct the reduction.[1]

A highly efficient method for achieving a chelation-controlled reduction of protected α-hydroxy ketones utilizes Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).[2] This reagent is particularly effective for producing anti-1,2-diols from acetal-protected α-hydroxy ketones with high diastereoselectivity.[2] The reaction proceeds through a chelated intermediate, and the choice of solvent is crucial, with non-coordinating solvents like toluene or dichloromethane favoring high selectivity.[2]

Non-Chelation-Controlled (Felkin-Anh) Reduction:

When the hydroxyl group is protected with a bulky, non-chelating group such as a silyl ether (e.g., TBDMS), the reaction is governed by the Felkin-Anh model. The bulky protecting group orients itself anti to the incoming nucleophile, leading to the preferential formation of the anti-diol.

Quantitative Data: Diastereoselective Reduction of Protected α-Hydroxy Ketones

The following table summarizes representative data for the diastereoselective reduction of various protected α-hydroxy ketones, analogous to protected this compound.

EntrySubstrate (Protecting Group)Reducing AgentSolventDiastereomeric Ratio (anti:syn)Yield (%)Reference
1α-OMOM ketoneRed-AlToluene20:196[2]
2α-OBn ketoneRed-AlToluene10:192[2]
3α-OTBS ketoneL-SelectrideTHF1:15-General Knowledge
4α-OH ketoneNaBH(OAc)₃THF/MeOH>95:5 (syn)High[1]

Experimental Protocol 1: Chelation-Controlled Reduction of (R)-3-(Methoxymethoxy)-2-pentanone

This protocol is adapted from the Red-Al reduction of acetal-protected α-hydroxy ketones.[2]

Materials:

  • (R)-3-(Methoxymethoxy)-2-pentanone

  • Red-Al (65 wt % solution in toluene)

  • Anhydrous Toluene

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (R)-3-(methoxymethoxy)-2-pentanone (1.0 eq) and anhydrous toluene (to make a 0.1 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add Red-Al (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired anti-(2R,3R)-2,3-pentanediol derivative.

Application Note 2: Diastereoselective Aldol Reactions of Chiral this compound Enolates

Chiral α-hydroxy ketones, such as this compound, are valuable substrates for substrate-controlled aldol reactions.[3] The stereochemical outcome of the reaction can be controlled by the geometry of the enolate (E or Z) and the choice of the metal counterion (e.g., boron or titanium), which in turn is influenced by the protecting group on the α-hydroxyl group.[3]

  • Boron-Mediated Aldol Reactions: Boron enolates often provide high levels of diastereoselectivity due to their well-defined, chair-like transition states. The choice of bulky substituents on the boron atom can further enhance this selectivity.

  • Titanium-Mediated Aldol Reactions: Titanium(IV) enolates are also highly effective in promoting stereoselective aldol additions. The strong Lewis acidity of titanium and the formation of rigid transition states contribute to high diastereocontrol.[3] For α-OTBS protected methyl ketones, TiCl₄ mediation typically leads to syn aldol products, while TiCl₃(Oi-Pr) mediation with α-OBn protected ketones can yield anti aldol products.[3]

Logical Workflow for a Substrate-Controlled Aldol Reaction

Aldol_Workflow cluster_start Starting Material Preparation cluster_reaction Aldol Reaction cluster_workup Product Isolation Start Chiral this compound Protect Protect Hydroxyl Group (e.g., TBS, Bn) Start->Protect Enolize Enolization (e.g., with Bu₂BOTf/Et₃N or TiCl₄/Hünig's base) Protect->Enolize Reaction Aldol Addition Enolize->Reaction Aldehyde Aldehyde Aldehyde->Reaction Workup Workup and Purification Reaction->Workup Product Diastereomerically Enriched β-Hydroxy Ketone Workup->Product

Caption: Workflow for a substrate-controlled aldol reaction.

Experimental Protocol 2: Titanium-Mediated Diastereoselective Aldol Reaction of (R)-3-(tert-Butyldimethylsilyloxy)-2-pentanone

This is a general protocol adapted from literature procedures for titanium-mediated aldol reactions of α-silyloxy ketones.[3]

Materials:

  • (R)-3-(tert-Butyldimethylsilyloxy)-2-pentanone

  • Titanium(IV) chloride (TiCl₄)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (R)-3-(tert-butyldimethylsilyloxy)-2-pentanone (1.0 eq) in anhydrous DCM (to make a 0.2 M solution).

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise, and stir the resulting solution for 5 minutes.

  • Add DIPEA (1.2 eq) dropwise, and stir for 1 hour at -78 °C to form the titanium enolate.

  • Add the aldehyde (1.2 eq) dropwise, and continue stirring at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired syn-aldol adduct.

Application Note 3: Enantioselective Synthesis of Chiral α-Hydroxy Ketones via Biocatalysis

Enzymatic reactions offer a green and highly selective route to chiral α-hydroxy ketones. Carbonyl reductases, for instance, can reduce prochiral α-diketones with high regio- and enantioselectivity.

A notable example is the reduction of 2,3-pentanedione using a carbonyl reductase from Candida parapsilosis (CPCR2) to produce (S)-2-hydroxy-3-pentanone.[4] While this produces a constitutional isomer of this compound, the principle and protocol are highly relevant for accessing related chiral building blocks. The enzyme specifically reduces the carbonyl at the C2 position, and the reaction can be performed on a preparative scale with excellent enantiomeric excess.[4]

Quantitative Data: Enzymatic Reduction of 2,3-Alkanediones
EntrySubstrateProductConversion (%)Enantiomeric Excess (ee, %)Isolated Yield (%)Reference
12,3-Pentanedione(S)-2-Hydroxy-3-pentanone97.194.836.2[4]
22,3-Hexanedione(S)-2-Hydroxy-3-hexanone97.793.546.3[4]
32,3-Heptanedione(S)-2-Hydroxy-3-heptanone89.588.746.9[4]

Experimental Protocol 3: Enzymatic Reduction of 2,3-Pentanedione to (S)-2-Hydroxy-3-pentanone

This protocol is based on the preparative scale biotransformation described in the literature.[4]

Materials:

  • 2,3-Pentanedione

  • Carbonyl reductase from Candida parapsilosis (CPCR2)

  • NADH

  • Isopropyl alcohol

  • Triethanolamine (TEA) buffer (100 mM, pH 7.3)

  • Dithiothreitol (DTT)

  • Ethyl acetate

  • Standard laboratory equipment for biocatalysis

Procedure:

  • Prepare a reaction mixture containing TEA buffer, 2,3-pentanedione (25 mM), NADH (250 µM), isopropyl alcohol (5% v/v), and DTT (4 mM).

  • Pre-incubate the mixture at 25 °C for 5 minutes.

  • Initiate the reaction by adding CPCR2 (1 µg/mL).

  • Maintain the reaction at room temperature with shaking for 1 hour.

  • Stop the reaction and extract the product with an equal volume of ethyl acetate (repeated four times).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the (S)-2-hydroxy-3-pentanone by column chromatography.

Signaling Pathway for Biocatalytic Reduction

Biocatalysis cluster_cofactor Cofactor Regeneration cluster_reduction Substrate Reduction IPA Isopropyl Alcohol Acetone Acetone IPA->Acetone CPCR2 NAD NAD⁺ NADH NADH NAD->NADH CPCR2 NADH_reduct NADH_reduct Diketone 2,3-Pentanedione Hydroxyketone (S)-2-Hydroxy-3-pentanone Diketone->Hydroxyketone CPCR2 NAD_reduct NAD_reduct NADH_reduct->NAD_reduct CPCR2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and suggested solutions to improve reaction yield and product purity.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Sodium: The surface of the sodium metal may be oxidized, preventing initiation of the radical reaction. 2. Presence of Protic Solvents: Alcohols or water will quench the sodium and react with intermediates, leading to the Bouveault-Blanc reduction of the ester to an alcohol instead of the desired acyloin condensation.[1][2] 3. Low Reaction Temperature: The reaction requires sufficient thermal energy to proceed efficiently.1. Freshly Prepare Sodium Dispersion: Use freshly cut sodium metal or a commercially available sodium dispersion to ensure a reactive surface.[3] 2. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., toluene, xylene) to prevent side reactions.[1] 3. Maintain Reflux Temperature: Ensure the reaction mixture is maintained at the reflux temperature of the solvent to provide adequate energy for the reaction to proceed.
Low Yield of this compound 1. Competing Dieckmann Condensation: The ethoxide generated during the reaction can catalyze the intramolecular Claisen condensation (Dieckmann condensation) of the starting ester, leading to byproducts.[1] 2. Inefficient Sodium Dispersion: A large particle size of sodium results in a smaller surface area, leading to a slower and less efficient reaction.[3] 3. Presence of Oxygen: Oxygen can interfere with the radical mechanism of the acyloin condensation, reducing the yield.[1]1. Use a Trapping Agent: Add trimethylchlorosilane (TMSCl) to the reaction mixture. TMSCl traps the enediolate intermediate and the ethoxide, preventing the Dieckmann condensation and improving the yield of the acyloin.[1] 2. Optimize Sodium Dispersion: Use a high-speed mechanical stirrer to create a fine dispersion of molten sodium in the refluxing solvent before adding the ester.[2] 3. Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]
Formation of a Viscous, Intractable Reaction Mixture 1. Polymerization: Side reactions can lead to the formation of polymeric byproducts. 2. Insufficient Solvent: A low solvent volume may not adequately dissolve intermediates and byproducts.1. Control Reaction Rate: Add the ester slowly to the sodium dispersion to maintain a controlled reaction rate and minimize side reactions. 2. Use Adequate Solvent: Ensure a sufficient volume of anhydrous solvent is used to maintain a stirrable reaction mixture.
Difficult Purification of the Product 1. Presence of Oily Byproducts: Side reactions can produce oily impurities that are difficult to separate from the desired product. 2. Incomplete Reaction: Unreacted starting materials can co-distill with the product.1. Acidic Work-up and Extraction: After the reaction, carefully quench with a dilute acid and perform a thorough extraction to remove water-soluble impurities. 2. Fractional Distillation Under Reduced Pressure: Purify the crude product by fractional distillation under reduced pressure to separate this compound from higher and lower boiling point impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The acyloin condensation of ethyl propionate is a widely recognized and effective method for the synthesis of this compound.[5] This reaction involves the reductive coupling of two molecules of the ester using metallic sodium to form the α-hydroxy ketone.[1] The use of trimethylchlorosilane as a trapping agent is highly recommended to improve yields by preventing side reactions.[1]

Q2: What are the expected yields for the synthesis of this compound using different methods?

A2: The yield of this compound can vary significantly depending on the synthetic method and reaction conditions. Below is a summary of typical yields for common methods.

Synthetic Method Starting Materials Typical Yield Notes
Acyloin Condensation Ethyl propionate, Sodium60-85%Yield is significantly improved with the use of trimethylchlorosilane.[1]
Aldol Condensation Propanal, Methylglyoxal30-50%Yields can be lower due to potential side reactions and the need for careful control of reaction conditions.
Grignard Reaction Ethyl lactate, Methylmagnesium bromide40-60%Requires careful control of stoichiometry and temperature to avoid over-addition and side reactions.

Q3: Can I use other esters besides ethyl propionate for the acyloin condensation?

A3: Yes, other alkyl propionates such as methyl propionate can be used. However, the choice of ester can affect the reaction conditions and the subsequent work-up procedure. Ethyl propionate is commonly used due to its ready availability and favorable boiling point.

Q4: How can I confirm the formation of this compound?

A4: The product can be characterized using standard analytical techniques such as:

  • Infrared (IR) Spectroscopy: Look for a broad absorption band around 3400 cm⁻¹ corresponding to the hydroxyl group (O-H) and a sharp absorption band around 1710 cm⁻¹ for the carbonyl group (C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the product.

Q5: What are the main safety precautions to consider during the acyloin condensation?

A5: The acyloin condensation involves the use of metallic sodium, which is highly reactive and flammable. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use anhydrous solvents and reagents to prevent violent reactions with sodium.[1]

  • Handle sodium metal with care, cutting it under an inert liquid like mineral oil.

  • Quench the reaction carefully and slowly with a proton source (e.g., ethanol, then water) after all the sodium has reacted.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Acyloin Condensation of Ethyl Propionate to Synthesize this compound

This protocol describes the synthesis of this compound via the acyloin condensation of ethyl propionate using sodium and trimethylchlorosilane.

Materials:

  • Ethyl propionate (anhydrous)

  • Sodium metal

  • Trimethylchlorosilane (TMSCl)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

  • Sodium Dispersion: Anhydrous toluene and freshly cut sodium metal are added to the flask. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Addition of Reactants: A mixture of ethyl propionate and trimethylchlorosilane is added dropwise from the dropping funnel to the refluxing sodium dispersion over a period of 1-2 hours. The reaction is exothermic and the color of the reaction mixture will change.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete reaction.

  • Work-up: The reaction mixture is cooled to room temperature and the excess sodium is carefully quenched by the slow addition of ethanol, followed by water. The mixture is then transferred to a separatory funnel and the organic layer is washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Acyloin_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Flame-dried three-necked flask (stirrer, condenser, dropping funnel) under inert atmosphere Sodium Add anhydrous toluene and fresh sodium metal Setup->Sodium Dispersion Heat to reflux with vigorous stirring to create sodium dispersion Sodium->Dispersion Addition Add reactant mixture dropwise to refluxing sodium dispersion Dispersion->Addition Reactants Prepare mixture of ethyl propionate and TMSCl Reactants->Addition Reflux Reflux for 2-3 hours after addition is complete Addition->Reflux Quench Cool and quench with ethanol and water Reflux->Quench Extract Wash with dilute HCl, sat. NaHCO3, and brine Quench->Extract Dry Dry organic layer with MgSO4 and remove solvent Extract->Dry Purify Fractional distillation under reduced pressure Dry->Purify Product Pure this compound Purify->Product Troubleshooting_Logic Start Low Yield of This compound Check_TMSCl Was TMSCl used? Start->Check_TMSCl Add_TMSCl Add TMSCl to suppress Dieckmann condensation Check_TMSCl->Add_TMSCl No Check_Atmosphere Was the reaction run under an inert atmosphere? Check_TMSCl->Check_Atmosphere Yes Success Improved Yield Add_TMSCl->Success Use_Inert Use N2 or Ar to exclude O2 Check_Atmosphere->Use_Inert No Check_Sodium Was the sodium finely dispersed? Check_Atmosphere->Check_Sodium Yes Use_Inert->Success Improve_Dispersion Increase stirring speed during sodium melting Check_Sodium->Improve_Dispersion No Check_Purity Are starting materials and solvents anhydrous? Check_Sodium->Check_Purity Yes Improve_Dispersion->Success Dry_Reagents Thoroughly dry all reagents and solvents Check_Purity->Dry_Reagents No Check_Purity->Success Yes Dry_Reagents->Success

References

Technical Support Center: Synthesis of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound include:

  • Acyloin Condensation: The reductive coupling of ethyl propionate and ethyl acetate.

  • Grignard Reaction: The reaction of an organomagnesium halide (e.g., methylmagnesium bromide) with 2,3-pentanedione.

  • Aldol Addition: A mixed aldol reaction between propionaldehyde and acetaldehyde.

Q2: What are the typical side products I should be aware of during the synthesis?

A2: The side products are highly dependent on the chosen synthetic route.

  • Acyloin Condensation: The primary side product is the corresponding 1,2-diketone (2,3-pentanedione).

  • Grignard Reaction: Common side products arise from enolization of the diketone starting material and reduction of the carbonyl group.

  • Aldol Addition: This reaction can produce a complex mixture of self-condensation and cross-condensation products, including 3-hydroxybutanal, 3-hydroxy-2-methylpentanal, and their corresponding dehydrated forms.[1][2]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through distillation under reduced pressure. For fermentation-derived products, a combination of vacuum distillation and osmotic distillation can be employed to achieve high purity (over 98.0%).[3]

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound via different methods.

Method 1: Acyloin Condensation of Ethyl Propionate and Ethyl Acetate

Problem: Low Yield of this compound

Potential Cause Suggested Solution
Competing Bouveault-Blanc Reduction Ensure strictly anhydrous and aprotic reaction conditions. The presence of protic solvents (e.g., alcohols) will lead to the reduction of the esters to their corresponding alcohols.[2]
Formation of 1,2-Diketone Side Product The reaction mechanism involves a 1,2-diketone intermediate.[4] To minimize its presence in the final product, ensure the reaction goes to completion. The addition of chlorotrimethylsilane can trap the enediolate intermediate, which can improve the overall yield of the acyloin upon hydrolysis.[5]
Decomposition of Sodium Reagent Use fresh, clean sodium metal. The surface of the sodium should be shiny. Impure sodium can lead to lower yields.[2]

Problem: Complex Product Mixture

Potential Cause Suggested Solution
Mixed Claisen Condensation Acyloin condensation can be accompanied by the Claisen condensation, especially if there are issues with the sodium dispersion or reaction temperature. This can lead to the formation of β-keto esters. A mixture of ethyl acetate and ethyl propanoate can yield four different β-keto ester products.[6][7] Maintain a consistent and appropriate reaction temperature and ensure efficient stirring to favor the acyloin pathway.
Method 2: Grignard Reaction with 2,3-Pentanedione

Problem: Low Yield of this compound

Potential Cause Suggested Solution
Enolization of the Diketone The Grignard reagent can act as a base and deprotonate the α-carbon of the diketone, leading to the recovery of starting material after workup.[8] This is more prevalent with sterically hindered ketones. Use of a less hindered Grignard reagent or lower reaction temperatures may mitigate this.
Reduction of the Carbonyl Group If the Grignard reagent has a β-hydrogen, it can reduce the carbonyl group via a hydride transfer, resulting in a secondary alcohol.[8]
Wurtz Coupling The Grignard reagent can couple with any unreacted alkyl halide, forming a homo-coupled alkane. Ensure the slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent preparation.

Problem: Formation of Multiple Alcohol Products

Potential Cause Suggested Solution
Reaction at Both Carbonyls Grignard reagents can potentially react with both carbonyl groups of the α-diketone. Careful control of stoichiometry (using one equivalent of the Grignard reagent) and low reaction temperatures can favor mono-addition.
Reaction with Ester (if applicable) If an ester is used as the starting material instead of a diketone, the Grignard reagent will add twice to form a tertiary alcohol.[9]
Method 3: Mixed Aldol Addition of Propionaldehyde and Acetaldehyde

Problem: Formation of a Complex Mixture of Products

Potential Cause Suggested Solution
Self- and Cross-Aldol Reactions A mixture of two different aldehydes with α-hydrogens will typically lead to four different aldol addition products.[10] To achieve selectivity, one of the carbonyl partners should ideally not have α-hydrogens (e.g., formaldehyde or benzaldehyde), which is not the case here.[1][2] Alternatively, using a much more acidic carbonyl compound can favor the formation of a single enolate. For this specific reaction, careful control of reaction conditions (e.g., slow addition of one aldehyde to an excess of the other in the presence of base) may slightly favor one cross-aldol product over the others, but a mixture is still likely.
Dehydration of Aldol Products The initial β-hydroxy aldehyde products can easily dehydrate, especially with heating, to form α,β-unsaturated aldehydes, further complicating the product mixture. Running the reaction at lower temperatures can help minimize dehydration.

Experimental Protocols

Protocol 1: Acyloin Condensation of Ethyl Propionate and Ethyl Acetate

Materials:

  • Ethyl propionate

  • Ethyl acetate

  • Sodium metal

  • Anhydrous diethyl ether or toluene

  • Chlorotrimethylsilane (optional)

  • Dilute sulfuric acid for workup

Procedure:

  • Set up a reflux apparatus with a condenser and a dropping funnel, ensuring all glassware is thoroughly dried.

  • In the reaction flask, place finely cut sodium metal suspended in anhydrous diethyl ether.

  • A mixture of ethyl propionate and ethyl acetate (and optionally chlorotrimethylsilane) is added dropwise to the sodium suspension with vigorous stirring.

  • The reaction mixture is refluxed until the sodium is completely consumed.

  • After cooling, the reaction is carefully quenched by the slow addition of ethanol to destroy any unreacted sodium, followed by the addition of water.

  • The mixture is then acidified with dilute sulfuric acid.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Protocol 2: Grignard Reaction of Methylmagnesium Bromide with 2,3-Pentanedione

Materials:

  • Magnesium turnings

  • Bromomethane (or a solution in diethyl ether)

  • Anhydrous diethyl ether

  • 2,3-Pentanedione

  • Saturated aqueous ammonium chloride solution for workup

Procedure:

  • Prepare the Grignard reagent by adding a solution of bromomethane in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Once the Grignard reagent formation is complete, cool the solution in an ice bath.

  • A solution of 2,3-pentanedione in anhydrous diethyl ether is added dropwise to the Grignard reagent with stirring.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by vacuum distillation.

Logical Relationships and Workflows

General Workflow for this compound Synthesis and Troubleshooting cluster_synthesis Synthesis Route Selection cluster_reaction Reaction Execution cluster_analysis Analysis and Purification cluster_troubleshooting Troubleshooting Acyloin Condensation Acyloin Condensation Run Reaction Run Reaction Acyloin Condensation->Run Reaction Grignard Reaction Grignard Reaction Grignard Reaction->Run Reaction Aldol Addition Aldol Addition Aldol Addition->Run Reaction Workup Workup Run Reaction->Workup Crude Product Analysis Crude Product Analysis Workup->Crude Product Analysis Purification Purification Crude Product Analysis->Purification Low Yield Low Yield Crude Product Analysis->Low Yield Side Products Side Products Crude Product Analysis->Side Products Final Product Analysis Final Product Analysis Purification->Final Product Analysis Identify Cause Identify Cause Low Yield->Identify Cause Side Products->Identify Cause Implement Solution Implement Solution Identify Cause->Implement Solution Implement Solution->Run Reaction

Caption: General workflow for synthesis and troubleshooting.

Side Product Formation in Mixed Aldol Addition cluster_products Potential Aldol Addition Products Acetaldehyde Acetaldehyde Base Base Acetaldehyde->Base enolate formation Propanal Propanal Propanal->Base enolate formation 3-Hydroxybutanal (Self-condensation) 3-Hydroxybutanal (Self-condensation) Base->3-Hydroxybutanal (Self-condensation) Acetaldehyde enolate + Acetaldehyde 3-Hydroxy-2-methylpentanal (Self-condensation) 3-Hydroxy-2-methylpentanal (Self-condensation) Base->3-Hydroxy-2-methylpentanal (Self-condensation) Propanal enolate + Propanal This compound (Cross-condensation) This compound (Cross-condensation) Base->this compound (Cross-condensation) Propanal enolate + Acetaldehyde 3-Hydroxy-2-methylbutanal (Cross-condensation) 3-Hydroxy-2-methylbutanal (Cross-condensation) Base->3-Hydroxy-2-methylbutanal (Cross-condensation) Acetaldehyde enolate + Propanal

Caption: Potential products from mixed aldol addition.

References

Technical Support Center: Purification of 3-Hydroxy-2-pentanone by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-hydroxy-2-pentanone by distillation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to ensure successful purification.

Physical and Distillation Properties of this compound

A thorough understanding of the physical properties of this compound is crucial for designing an effective distillation protocol. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Boiling Point (Atmospheric Pressure) 147.5 °C @ 760 mmHg[2]
Boiling Point (Reduced Pressure) 105.00 to 107.00 °C @ 50.00 mmHg[1]
Density 0.962 g/cm³[2]
Refractive Index (n_D^20) 1.4350[2]

Experimental Protocol: Fractional Vacuum Distillation of this compound

Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the recommended method for purifying this compound to prevent potential thermal decomposition. Fractional distillation is advised to separate it from impurities with close boiling points.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump

  • Manometer or vacuum gauge

  • Cold trap (recommended to protect the vacuum pump)

  • Thermometer

  • Glass wool or aluminum foil for insulation

  • Standard laboratory glassware and clamps

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and ensure a smooth distillation.[3]

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation Process:

    • Begin stirring the crude mixture.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 50 mmHg).

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

    • Observe the mixture for boiling and the subsequent rise of the vapor through the fractionating column.

    • A "reflux ring" of condensing vapor will slowly ascend the column. The ascent should be gradual to ensure good separation.[3]

    • Collect any initial low-boiling fractions in a separate receiving flask. These may include residual solvents or more volatile impurities.

    • The temperature should stabilize as the main fraction of this compound begins to distill. Record the temperature and pressure at which this fraction is collected. The expected boiling point is between 105-107 °C at 50 mmHg.[1]

    • Collect the purified this compound in a clean receiving flask.

    • Once the main fraction has been collected, the temperature may drop or start to rise again, indicating the presence of higher-boiling impurities. At this point, stop the distillation.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool down.

    • Slowly and carefully release the vacuum by opening the system to the atmosphere. Caution: Releasing the vacuum too quickly can cause a rush of air that may break the glassware.

    • Once the system is at atmospheric pressure, turn off the vacuum pump.

    • Disassemble the apparatus.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the distillation of this compound.

Q1: The distillation is proceeding very slowly, or no distillate is being collected.

A1:

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the compound. Gradually increase the temperature of the heating mantle.

  • Heat Loss: The fractionating column and distillation head may be losing too much heat to the surroundings. Ensure they are well-insulated with glass wool or aluminum foil.[3]

  • Vacuum Level Too High (Pressure Too Low): If the pressure is significantly lower than recommended, the boiling point may be too low for your heating setup to control effectively. Adjust the vacuum to the recommended range.

  • System Leak: A leak in the apparatus will prevent the system from reaching the desired low pressure, making it difficult to achieve the necessary boiling temperature. Check all joints and connections for proper sealing.

Q2: The temperature is fluctuating during the collection of the main fraction.

A2:

  • Uneven Heating: Ensure the heating mantle is providing consistent heat and that the liquid is being stirred effectively.

  • Impurities: The presence of significant amounts of impurities with boiling points close to that of this compound can cause temperature fluctuations. A more efficient fractionating column may be required for better separation.

  • Bumping: The liquid may be boiling unevenly ("bumping"). Ensure adequate stirring or the presence of fresh boiling chips.

Q3: The product appears discolored or has an unusual odor.

A3:

  • Thermal Decomposition: this compound, being an α-hydroxy ketone, can be susceptible to decomposition at high temperatures.[4] This can lead to the formation of colored byproducts. Ensure the distillation is performed under a sufficient vacuum to keep the boiling temperature as low as possible.

  • Contamination: The discoloration could be due to high-boiling impurities being carried over. Improve the efficiency of the fractional distillation by using a longer or more efficient column.

  • Air Leak: An air leak during distillation can lead to oxidation of the compound at elevated temperatures, causing discoloration.

Q4: I suspect my purified product is still impure. What are the likely contaminants?

A4:

  • Starting Materials: If the synthesis of this compound involved the oxidation of 2-pentanone, unreacted starting material might be present.[5] 2-Pentanone has a much lower boiling point (102 °C at atmospheric pressure) and should be removed in the initial fraction.

  • Side-Products: The synthesis of α-hydroxy ketones can sometimes lead to the formation of diols or other condensation products.[6] These are typically higher boiling and would remain in the distillation flask.

  • Isomers: Depending on the synthetic route, the isomeric α-hydroxy ketone, 2-hydroxy-3-pentanone, could be present. Their boiling points are likely to be very similar, requiring a highly efficient fractional distillation for separation.

  • Solvents: Residual solvents from the reaction workup may be present. These are typically volatile and should be removed in the forerun.

Q5: Can this compound form an azeotrope?

A5: While there is no readily available data on azeotrope formation for this compound, it is a possibility, especially with solvents used during its synthesis or workup (e.g., water, alcohols). If you suspect an azeotrope is forming, which can hinder purification by distillation, consider alternative purification methods such as chromatography or using a different solvent system for extraction prior to distillation.

Visualizing the Distillation Workflow and Troubleshooting Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the fractional vacuum distillation of this compound and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown prep1 Assemble Fractional Vacuum Distillation Apparatus prep2 Charge Flask with Crude This compound prep1->prep2 prep3 Add Stir Bar/ Boiling Chips prep2->prep3 dist1 Apply Vacuum and Start Stirring prep3->dist1 dist2 Gently Heat the Flask dist1->dist2 dist3 Collect Low-Boiling Forerun dist2->dist3 dist4 Collect Main Fraction (105-107 °C @ 50 mmHg) dist3->dist4 dist5 Stop Heating dist4->dist5 shut1 Cool the System dist5->shut1 shut2 Slowly Release Vacuum shut1->shut2 shut3 Disassemble Apparatus shut2->shut3

Caption: Experimental workflow for the purification of this compound by fractional vacuum distillation.

troubleshooting_workflow cluster_slow Slow/No Distillation cluster_temp Temperature Fluctuation cluster_color Product Discoloration start Distillation Problem Identified slow_q Check Heating and Insulation start->slow_q temp_q Check Heating and Stirring start->temp_q color_q Check Distillation Temperature start->color_q slow_a1 Increase Heat/ Improve Insulation slow_q->slow_a1 Inadequate slow_q2 Check Vacuum Level and for Leaks slow_q->slow_q2 Adequate slow_a2 Adjust Pressure/ Reseal Joints slow_q2->slow_a2 Issue Found temp_a1 Ensure Even Heating and Stirring temp_q->temp_a1 Uneven temp_q2 Consider Impurities temp_q->temp_q2 Even temp_a2 Use More Efficient Fractionating Column temp_q2->temp_a2 Suspected color_a1 Lower Pressure to Reduce Boiling Point color_q->color_a1 Too High color_q2 Check for Air Leaks color_q->color_q2 Optimal color_a2 Inspect and Reseal All Joints color_q2->color_a2 Leak Found

Caption: Troubleshooting logic for common issues during the distillation of this compound.

References

Technical Support Center: Enantioselective Synthesis of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting support for common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization during the synthesis of this compound, an α-hydroxy ketone, primarily occurs through the formation of a planar, achiral enol or enolate intermediate at the α-carbon.[1][2] This loss of stereochemistry can be initiated by:

  • Acidic or Basic Conditions: Both acids and bases can catalyze the tautomerization of the ketone to its enol form, leading to the loss of the stereochemical integrity at the chiral center.[1][3]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.

  • Prolonged Reaction Times: Extended exposure to conditions that promote enolization, even if mild, can lead to a gradual loss of enantiomeric purity.

Q2: Which synthetic strategies are most effective for controlling the stereochemistry of this compound?

A2: Several stereoselective methods can be employed to synthesize enantiomerically enriched this compound. Key approaches include:

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of a corresponding silyl enol ether is a reliable method.[4] Using AD-mix-α or AD-mix-β allows for the selective synthesis of the (S) or (R)-enantiomer, respectively.

  • Biocatalytic Reduction: The use of enzymes, such as carbonyl reductases or whole-cell biocatalysts, offers a highly selective method for the reduction of the prochiral diketone, 2,3-pentanedione.[5][6] This approach is often advantageous due to mild reaction conditions and high enantioselectivity.[7]

  • Asymmetric Acyloin Rearrangement: Chiral catalysts, such as N,N'-dioxide–metal complexes, can be used to facilitate enantioselective acyloin rearrangements to produce chiral α-hydroxy ketones.[8][9]

  • Catalytic Asymmetric Reduction: The use of chiral catalysts, like those derived from oxazaborolidines (CBS catalysts), for the asymmetric reduction of a suitable precursor can yield the desired enantiomer with high selectivity.[10]

Q3: What is the role of the α-hydrogen in the racemization of α-hydroxy ketones?

A3: The hydrogen atom attached to the α-carbon (the carbon adjacent to the carbonyl group) is acidic.[1] In the presence of a base, this proton can be removed to form a planar enolate anion. In the presence of an acid, the carbonyl oxygen is protonated, which facilitates the formation of a planar enol.[3] In both cases, the planarity of the intermediate allows for the proton to be added back to either face of the molecule with equal probability, resulting in a racemic mixture.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Enantiomeric Excess (ee%) 1. Racemization: The reaction conditions (pH, temperature, time) may be promoting the formation of the enol or enolate intermediate.[1] 2. Ineffective Chiral Catalyst/Reagent: The chiral catalyst or reagent may be impure, degraded, or not suitable for the substrate.1. Optimize Reaction Conditions: - Maintain a neutral or near-neutral pH if possible. - Run the reaction at a lower temperature. - Minimize the reaction time. 2. Catalyst/Reagent Verification: - Ensure the purity and activity of the chiral catalyst or reagent. - Consider screening different chiral ligands or catalysts.[8]
Low Yield 1. Side Reactions: Undesired side reactions may be consuming the starting material or product. 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Product Degradation: The product may be unstable under the reaction or workup conditions.1. Minimize Side Reactions: - Use milder reaction conditions. - Ensure an inert atmosphere if reagents are air-sensitive. 2. Drive Reaction to Completion: - Increase the reaction time or temperature cautiously, monitoring for racemization. - Use a higher concentration of the limiting reagent. 3. Gentle Workup: - Use mild workup procedures to avoid product degradation.
Formation of Byproducts 1. Over-oxidation/Reduction: In redox reactions, the desired product may be further oxidized or reduced. 2. Competing Reactions: Other functional groups in the molecule may be reacting. 3. Rearrangement: The α-ketol rearrangement can lead to isomeric products.[11]1. Controlled Redox: - Use a stoichiometric amount of the oxidizing or reducing agent. - Choose a more selective reagent. 2. Protecting Groups: - Consider using protecting groups for other reactive functionalities. 3. Suppress Rearrangement: - Carefully control the pH and temperature to disfavor rearrangement.

Quantitative Data Summary

The following table summarizes the enantiomeric excess (ee%) and yield for different methods of synthesizing chiral this compound.

Synthetic Method Starting Material Chiral Reagent/Catalyst Product Enantiomer Yield (%) ee% Reference
Sharpless Asymmetric Dihydroxylation2-Pentanone silyl enol etherAD-mix-α(S)-3-hydroxy-2-pentanone65.477.2[4]
Sharpless Asymmetric Dihydroxylation2-Pentanone silyl enol etherAD-mix-β(R)-3-hydroxy-2-pentanone71.984.9[4]
Biocatalytic Reduction2,3-PentanedioneCarbonyl reductase from Candida parapsilosis (CPCR2)(S)-2-hydroxy-3-pentanoneNot specified89-93[5]
Kinetic Resolution(±)-3-hydroxy-2-alkanonesAmano AK lipaseEnantiomers of 3-hydroxy-2-alkanonesNot specifiedNot specified[12]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation for (R)-3-Hydroxy-2-pentanone[4]
  • Preparation of the Silyl Enol Ether: 2-Pentanone is reacted with trimethylsilyl iodide (Me3SiI) in the presence of hexamethyldisilazane to yield the thermally stable silyl enol ether.

  • Asymmetric Dihydroxylation:

    • A solution of AD-mix-β in a t-butanol/water mixture is prepared and cooled to 0°C.

    • The silyl enol ether is added to the cooled AD-mix-β solution.

    • The reaction mixture is stirred at 0°C until the reaction is complete (monitored by TLC).

  • Workup:

    • Sodium sulfite is added to quench the reaction.

    • The mixture is warmed to room temperature and stirred.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield (R)-3-hydroxy-2-pentanone.

Protocol 2: Biocatalytic Reduction of 2,3-Pentanedione[5]
  • Reaction Setup:

    • A buffered solution (e.g., potassium phosphate buffer) is prepared.

    • The substrate, 2,3-pentanedione, is added to the buffer.

    • The cofactor (e.g., NADPH or NADH) and a cofactor regeneration system (e.g., isopropanol and a suitable dehydrogenase) are added.

  • Enzymatic Reaction:

    • The purified carbonyl reductase from Candida parapsilosis (CPCR2) is added to initiate the reaction.

    • The reaction is incubated at a controlled temperature with gentle agitation.

    • The progress of the reaction is monitored by GC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration).

    • The product is extracted from the aqueous phase using an appropriate organic solvent.

    • The organic extract is dried and concentrated.

    • The final product is purified by column chromatography.

Visualizations

Racemization_Mechanism cluster_chiral Chiral Center cluster_achiral Achiral Intermediate R_ketone (R)-3-Hydroxy-2-pentanone enolate Planar Enolate/Enol R_ketone->enolate + Base or Acid S_ketone (S)-3-Hydroxy-2-pentanone S_ketone->enolate + Base or Acid enolate->R_ketone - Base or Acid enolate->S_ketone - Base or Acid Synthesis_Workflow start Starting Material (e.g., 2-Pentanone or 2,3-Pentanedione) method_selection Select Stereoselective Method start->method_selection sharpless Sharpless Asymmetric Dihydroxylation method_selection->sharpless biocatalysis Biocatalytic Reduction method_selection->biocatalysis asym_rearrangement Asymmetric Acyloin Rearrangement method_selection->asym_rearrangement reaction Perform Reaction (Control Temp, pH, Time) sharpless->reaction biocatalysis->reaction asym_rearrangement->reaction workup Workup and Purification reaction->workup analysis Analyze Product (Yield, ee%) workup->analysis troubleshooting Troubleshoot if ee% or Yield is Low analysis->troubleshooting final_product Enantiopure This compound analysis->final_product Successful troubleshooting->method_selection Optimize Conditions troubleshooting->final_product Acceptable

References

Technical Support Center: Purification of Synthetic 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from synthetic 3-Hydroxy-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurity profile of synthetic this compound is highly dependent on the synthetic route employed. However, common impurities include:

  • Unreacted Starting Materials: Residual precursors such as acetaldehyde, propionaldehyde, or 2-oxobutyric acid may be present.[1]

  • Side-Reaction Products: These can include aldol condensation products, oxidation products like 2,3-Pentanedione, or positional isomers such as 2-hydroxy-3-pentanone.[1][2]

  • Aldehydic Impurities: Aldehydes are common contaminants in ketone streams and can affect product stability and odor.[3]

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., methanol, ethanol, diethyl ether) are often present in the crude product.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: Several analytical methods are effective for determining the purity of this compound. The most common and reliable techniques are:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for separating volatile impurities and quantifying the purity of the final product.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase with a C18 column, can effectively separate non-volatile impurities and degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference standard.

  • Boiling Point Determination: A sharp and consistent boiling point during distillation is a good indicator of purity. Deviations can suggest the presence of impurities.[7]

Q3: What are the primary methods for purifying crude this compound?

A3: The choice of purification method depends on the nature of the impurities and the desired final purity. The most effective techniques are:

  • Vacuum Fractional Distillation: This is the most common and scalable method for separating volatile impurities. Distillation under reduced pressure is crucial to prevent thermal degradation of the heat-sensitive α-hydroxy ketone.

  • Preparative Liquid Chromatography (LC): For achieving very high purity, preparative HPLC is the method of choice. It can separate closely related isomers and minor impurities that are difficult to remove by distillation.[8][9]

  • Chemical Extraction: A liquid-liquid extraction using a saturated sodium bisulfite solution can be employed to specifically remove aldehyde and other reactive carbonyl impurities.[10][11]

Q4: How should purified this compound be stored to maintain its purity?

A4: To prevent degradation and maintain purity, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, it is recommended to store the compound in a cool, dry, and dark place, with refrigeration at 2-8°C being ideal.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation of Impurities During Vacuum Distillation
  • Potential Cause: The boiling points of the impurities are too close to that of this compound, or an azeotrope has formed.

  • Recommended Solutions:

    • Optimize Vacuum Pressure: this compound has a boiling point of 147.5°C at atmospheric pressure and 105-107°C at 50 mmHg.[12][13] Adjusting the vacuum level can alter the relative volatilities of the components, potentially improving separation. Use a nomograph to predict the boiling point at different pressures.[14]

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.

    • Control the Reflux Ratio: Increase the reflux ratio to improve separation efficiency, although this will increase the distillation time.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Normal Boiling Point (°C)Notes
This compound 102.13147.5[12]Target compound.
Acetaldehyde44.0520.2Common unreacted starting material.
Propionaldehyde58.0846-50Common unreacted starting material.
2,3-Pentanedione100.12110-112Potential oxidation product.[1]
2-Hydroxy-3-pentanone102.13153[2]Positional isomer, difficult to separate by distillation.
Methanol32.0464.7Common reaction solvent.
Ethanol46.0778.4Common reaction solvent.
Issue 2: Product Degradation (Discoloration/Polymerization) During Purification
  • Potential Cause: this compound, being an α-hydroxy ketone, can be sensitive to heat and acidic or basic conditions, leading to decomposition or self-condensation.[15]

  • Recommended Solutions:

    • Use Vacuum Distillation: Always distill under reduced pressure to keep the pot temperature as low as possible.[6]

    • Neutralize the Crude Product: Before heating, ensure the crude material is neutralized by washing with a dilute bicarbonate solution and then water to remove any acidic or basic residues.

    • Minimize Heating Time: Do not heat the distillation pot for longer than necessary. Plan the experiment to proceed without interruption.

    • Consider Preparative Chromatography: If thermal degradation is severe, preparative LC at ambient temperature is a milder alternative.[9]

Issue 3: Co-elution of Impurities During Preparative HPLC
  • Potential Cause: The selected mobile phase and stationary phase do not provide sufficient selectivity to resolve the impurity from the main peak.

  • Recommended Solutions:

    • Optimize the Mobile Phase: Systematically vary the solvent ratio (e.g., water/acetonitrile or hexane/ethyl acetate) to find the optimal separation window.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switch to a column with a different selectivity (e.g., from a C18 to a Phenyl-Hexyl column in reversed-phase, or from silica to a cyano-bonded phase in normal-phase).[9]

    • Adjust the pH: For reversed-phase chromatography, adding a small amount of acid (e.g., formic acid or TFA) can improve peak shape and selectivity for ionizable compounds.

    • Reduce Column Loading: Overloading the column can lead to peak broadening and co-elution. Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.[8]

Experimental Protocols & Visualizations

General Purification and Analysis Workflow

The following diagram outlines the general workflow for purifying and analyzing synthetic this compound.

G General Purification & Analysis Workflow cluster_purification Purification cluster_analysis Analysis Crude Crude Synthetic Product PreTreat Pre-treatment (e.g., Neutralization, Solvent Removal) Crude->PreTreat PrimaryPurify Primary Purification (Vacuum Distillation) PreTreat->PrimaryPurify PurityCheck Purity Assessment (GC, HPLC) PrimaryPurify->PurityCheck SecondaryPurify Secondary Purification (Optional) (Preparative HPLC) SecondaryPurify->PurityCheck PurityCheck->SecondaryPurify Purity < Target StructureVerify Structural Verification (NMR, MS) PurityCheck->StructureVerify Purity ≥ Target FinalProduct Pure this compound (>99%) StructureVerify->FinalProduct

Caption: General workflow for purification and analysis of this compound.

Protocol 1: Vacuum Fractional Distillation

This protocol describes the purification of this compound using vacuum fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Turn on the cooling water to the condenser. Slowly and carefully apply the vacuum, ensuring the system is stable. Monitor for excessive bumping.

  • Heating: Once the desired pressure (e.g., 50 mmHg) is stable, begin heating the distillation pot gently.[13]

  • Collecting Fractions:

    • Collect the initial low-boiling fraction, which will primarily contain residual solvents and highly volatile impurities like acetaldehyde.

    • As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the working pressure (e.g., ~105-107°C at 50 mmHg).[13]

    • Collect any high-boiling residue in a separate flask.

  • Shutdown: Once the main fraction is collected, turn off the heating mantle and allow the system to cool completely before slowly releasing the vacuum.

Troubleshooting Logic for Distillation Issues

The following diagram provides a decision-making process for troubleshooting poor separation during distillation.

G Troubleshooting: Poor Distillation Separation Start Poor Separation Observed CheckBP Are boiling points of impurities and product very close? Start->CheckBP CheckPressure Is vacuum pressure stable and optimal? CheckBP->CheckPressure No Result1 Consider Preparative HPLC for high purity. CheckBP->Result1 Yes CheckColumn Is the fractionating column efficient enough? CheckPressure->CheckColumn Yes Result2 Adjust vacuum level. Use a nomograph. CheckPressure->Result2 No CheckColumn->Result1 Yes Result3 Use a longer column or more efficient packing. CheckColumn->Result3 No

Caption: Decision tree for troubleshooting poor separation in distillation.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for purifying this compound using preparative HPLC. The exact conditions must be optimized at an analytical scale first.[9]

Mode: Reversed-Phase HPLC

Materials:

  • Partially purified this compound (e.g., from distillation)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative C18 column

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small sample of the material in the mobile phase.

    • Using an analytical C18 column, develop a separation method. Start with an isocratic method (e.g., 30:70 Acetonitrile:Water) and transition to a gradient if necessary to resolve all impurities.

    • Optimize the mobile phase composition for the best resolution between the product and impurities.

  • Scale-Up to Preparative Scale:

    • Calculate the appropriate flow rate and sample loading for the larger preparative column based on the optimized analytical method.[8]

    • Prepare a concentrated solution of the this compound in the mobile phase. Ensure it is fully dissolved and filtered.

  • Purification Run:

    • Equilibrate the preparative column with the starting mobile phase.

    • Inject the sample onto the column.

    • Run the preparative method and collect fractions as the detector signal indicates elution. Collect the main peak corresponding to this compound.

  • Post-Run Processing:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Combine the pure fractions.

    • Remove the mobile phase solvents (e.g., via rotary evaporation) to isolate the purified product.

References

Technical Support Center: Enhancing Stereoselectivity in 3-Hydroxy-2-pentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 3-hydroxy-2-pentanone. This valuable chiral building block is utilized in the synthesis of various pharmaceuticals and fragrances.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving stereoselective synthesis of this compound?

A1: The main strategies for controlling the stereochemistry in the synthesis of this compound include:

  • Enzymatic Reactions: Biocatalytic methods, such as the kinetic resolution of racemic mixtures using lipases or the stereoselective reduction of a prochiral diketone, offer high enantioselectivity.[3][4][5]

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of a silyl enol ether derived from 2-pentanone is a well-established method to produce enantiomerically enriched this compound.[6]

  • Aldol Condensation: Stereoselective aldol reactions, utilizing chiral catalysts or auxiliaries, can control the formation of the new stereocenter.[7][8][9]

Q2: How can I determine the stereoisomeric purity of my this compound product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating and quantifying enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in distinct retention times. The enantiomeric excess (ee) can be calculated by comparing the peak areas of the two enantiomers in the chromatogram.[10] Chiral Gas Chromatography (GC) can also be utilized for this purpose.

Q3: What factors generally influence the stereoselectivity of an aldol condensation reaction?

A3: Several factors can impact the stereoselectivity of an aldol condensation, including the reaction temperature, the choice of solvent, and the specific reactants used.[9] For instance, lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy. The use of chiral catalysts, such as L-proline and its derivatives, can provide a mild and effective way to achieve high stereoselectivity.[9]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation

  • Symptom: The ee of the synthesized (S)- or (R)-3-hydroxy-2-pentanone is significantly lower than expected when using AD-mix-α or AD-mix-β, respectively.

  • Possible Causes & Solutions:

    • Purity of the Silyl Enol Ether: Impurities in the silyl enol ether precursor can negatively impact the stereoselectivity. Ensure the silyl enol ether is of high purity before proceeding with the dihydroxylation step.

    • Reaction Temperature: The reaction is typically run at low temperatures. Deviations from the optimal temperature can lead to a decrease in enantioselectivity. Carefully control the reaction temperature as specified in the protocol.

    • Stoichiometry of Reagents: Incorrect stoichiometry of the AD-mix components can affect the catalytic cycle and reduce the ee. Ensure precise measurement and addition of all reagents.

    • Stirring and Reaction Time: Inefficient stirring can lead to localized concentration gradients, while insufficient reaction time may result in incomplete conversion. Ensure vigorous stirring and monitor the reaction to completion.

Issue 2: Poor Diastereoselectivity in Aldol Condensation

  • Symptom: The aldol reaction produces a mixture of syn- and anti-diastereomers with a low diastereomeric ratio (dr).

  • Possible Causes & Solutions:

    • Enolate Geometry: The geometry of the enolate (E or Z) plays a crucial role in determining the diastereoselectivity. The choice of base and reaction conditions for enolate formation is critical.

    • Lewis Acid/Catalyst Choice: The nature of the Lewis acid or organocatalyst used can significantly influence the transition state geometry and, consequently, the diastereomeric outcome.[8] Screen different catalysts to find the optimal one for your specific substrate.

    • Substrate Steric Hindrance: The steric bulk of the substituents on the ketone and aldehyde can influence the facial selectivity of the reaction. Modifying protecting groups or substrates might be necessary to enhance diastereoselectivity.[11]

Quantitative Data Summary

The following tables summarize the reported enantiomeric excess (ee) for different stereoselective methods for the synthesis of this compound and related α-hydroxy ketones.

Table 1: Enantiomeric Excess (ee) for the Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

Starting MaterialReagentProductYield (%)ee (%)Reference
2-Pentanone silyl enol etherAD-mix-α(S)-3-hydroxy-2-pentanone65.477.2[6]
2-Pentanone silyl enol etherAD-mix-β(R)-3-hydroxy-2-pentanone71.984.9[6]

Table 2: Enantiomeric Excess (ee) for Enzyme-Catalyzed Reduction of Diketones

SubstrateEnzymeProductee (%)Reference
2,3-PentanedioneCarbonyl reductase from Candida parapsilosis (CPCR2)(S)-3-hydroxy-2-pentanone89-93[5]
2,3-HexanedioneCarbonyl reductase from Candida parapsilosis (CPCR2)(S)-2-hydroxy-3-hexanone89-95[5]
2,3-HeptanedioneCarbonyl reductase from Candida parapsilosis (CPCR2)(S)-2-hydroxy-3-heptanone89-95[5]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Hydroxy-2-pentanone via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the synthesis of (R)-3-hydroxy-5-methyl-2-hexanone and can be applied to 2-pentanone.[6]

  • Preparation of the Silyl Enol Ether: 2-Pentanone is reacted with a suitable silylating agent (e.g., trimethylsilyl iodide) in the presence of a base (e.g., hexamethyldisilazane) to yield the corresponding silyl enol ether.

  • Asymmetric Dihydroxylation: The purified silyl enol ether is then subjected to Sharpless asymmetric dihydroxylation using AD-mix-β. The reaction is typically carried out in a t-butanol/water solvent system at low temperatures (e.g., 0 °C to room temperature).

  • Workup and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and other byproducts. The crude product is then purified, typically by column chromatography, to yield (R)-3-hydroxy-2-pentanone.

  • Analysis: The enantiomeric excess of the final product is determined using chiral HPLC or GC analysis.

Protocol 2: Enzyme-Catalyzed Reduction of 2,3-Pentanedione

This protocol is based on the stereoselective reduction of diketones using a carbonyl reductase.[5]

  • Reaction Setup: A buffered aqueous solution containing 2,3-pentanedione, the purified carbonyl reductase from Candida parapsilosis (CPCR2), and a cofactor (e.g., NADPH) is prepared. A cofactor regeneration system is often employed.

  • Biotransformation: The reaction mixture is incubated under controlled temperature and pH conditions with gentle agitation.

  • Extraction and Purification: Once the reaction has reached completion (monitored by GC or HPLC), the product is extracted from the aqueous phase using an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Analysis: The enantiomeric excess of the resulting (S)-3-hydroxy-2-pentanone is determined by chiral GC analysis.

Visualizations

experimental_workflow cluster_sharpless Sharpless Asymmetric Dihydroxylation cluster_enzymatic Enzymatic Reduction start_sharpless 2-Pentanone enol_ether Silyl Enol Ether Formation start_sharpless->enol_ether Me3SiI, (Me3Si)2NH dihydroxylation Asymmetric Dihydroxylation (AD-mix-β) enol_ether->dihydroxylation workup_sharpless Workup & Purification dihydroxylation->workup_sharpless product_sharpless (R)-3-Hydroxy-2-pentanone workup_sharpless->product_sharpless start_enzymatic 2,3-Pentanedione reduction Stereoselective Reduction (CPCR2, NADPH) start_enzymatic->reduction workup_enzymatic Extraction & Purification reduction->workup_enzymatic product_enzymatic (S)-3-Hydroxy-2-pentanone workup_enzymatic->product_enzymatic

Caption: Workflow for stereoselective synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Stereoselectivity cause1 Incorrect Temperature issue->cause1 cause2 Impure Reactants issue->cause2 cause3 Suboptimal Catalyst/Reagent issue->cause3 cause4 Solvent Effects issue->cause4 solution1 Optimize Reaction Temperature cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Screen Catalysts/Reagents cause3->solution3 solution4 Solvent Screening cause4->solution4

Caption: Troubleshooting logic for low stereoselectivity issues.

References

Troubleshooting low conversion rates in 3-Hydroxy-2-pentanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 3-Hydroxy-2-pentanone.

Troubleshooting Guide

Low conversion rates and the formation of side products are common challenges in the synthesis of this compound, which is often prepared via a base-catalyzed aldol condensation of acetaldehyde and 2-butanone. This guide addresses specific issues in a question-and-answer format to help you optimize your reaction.

Question: My reaction has a low conversion of starting materials to this compound. What are the potential causes and solutions?

Answer: Low conversion can stem from several factors related to reaction conditions and reagent quality. Here's a breakdown of potential causes and how to address them:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in aldol condensations. Lower temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions and decomposition of the product. It is crucial to identify the optimal temperature for your specific reaction conditions.

  • Incorrect Base Concentration: The concentration of the base catalyst is a key parameter. Insufficient base will result in a slow and incomplete reaction. Conversely, a base concentration that is too high can lead to an increase in side reactions, such as the Cannizzaro reaction for acetaldehyde.

  • Poor Reagent Quality: The purity of your starting materials, acetaldehyde and 2-butanone, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. Ensure you are using high-purity reagents.

  • Suboptimal Molar Ratio of Reactants: The molar ratio of 2-butanone to acetaldehyde can influence the product distribution. An excess of 2-butanone is often used to favor the cross-aldol condensation and minimize the self-condensation of acetaldehyde.

Question: I am observing a significant number of side products in my reaction mixture. How can I improve the selectivity towards this compound?

Answer: The formation of multiple products is a common issue in cross-aldol condensations. Here are strategies to enhance selectivity:

  • Control the Order of Reagent Addition: To minimize the self-condensation of acetaldehyde, it is recommended to add the acetaldehyde slowly to a mixture of 2-butanone and the base. This keeps the concentration of the enolizable aldehyde low.

  • Directed Aldol Strategy: For greater control, consider a directed aldol approach. This involves pre-forming the enolate of 2-butanone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before the addition of acetaldehyde.

  • Choice of Catalyst: The type and concentration of the catalyst can significantly impact selectivity. Experiment with different bases (e.g., NaOH, KOH, Ba(OH)₂) and their concentrations to find the optimal conditions for your reaction.

Question: How can I effectively monitor the progress of my reaction?

Answer: Regular monitoring of the reaction is essential for determining the optimal reaction time and preventing the formation of degradation products. The following techniques are recommended:

  • Gas Chromatography (GC): GC is an excellent method for monitoring the disappearance of starting materials and the appearance of the this compound product. A capillary column such as a DB-5ms is suitable for this analysis.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress. A suitable solvent system should be developed to separate the starting materials from the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common laboratory synthesis of this compound is the base-catalyzed aldol condensation between acetaldehyde and 2-butanone.

Q2: What are the expected physical properties of this compound?

A2: this compound is a liquid at room temperature. Its reported boiling point is between 105-107 °C at 50 mmHg.[1]

Q3: What are the major side products to expect in this reaction?

A3: In the cross-aldol condensation of acetaldehyde and 2-butanone, several side products can form, including:

  • Self-condensation of acetaldehyde: This leads to the formation of 3-hydroxybutanal and its dehydration product, crotonaldehyde.

  • Self-condensation of 2-butanone: This can also occur, leading to other C10 aldol products.

  • Dehydration of this compound: The desired product can undergo dehydration to form 3-penten-2-one.

Q4: How can I purify the final product?

A4: Purification of this compound from the reaction mixture is typically achieved by fractional distillation under reduced pressure. This is necessary to separate it from unreacted starting materials and higher-boiling side products. A patent for the purification of the similar compound 3-hydroxy-2-butanone suggests that vacuum distillation is an effective method.

Data Presentation

The following table summarizes the impact of key reaction parameters on the conversion and selectivity of aldol condensation reactions, based on studies of similar systems.

ParameterEffect on ConversionEffect on SelectivityTroubleshooting Action
Temperature Increases with temperatureCan decrease at very high temperatures due to side reactionsOptimize temperature to balance reaction rate and selectivity.
Base Concentration Increases with concentrationCan decrease at high concentrations due to side reactionsTitrate base concentration to find the optimal point.
Reactant Molar Ratio (Ketone:Aldehyde) Generally higher with optimal ratioHigher ketone excess can favor cross-aldol productExperiment with different molar ratios to maximize desired product formation.
Reaction Time Increases over timeCan decrease after reaching maximum due to byproduct formationMonitor the reaction to determine the optimal endpoint.

Experimental Protocols

General Protocol for the Base-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Butanone

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a catalytic amount of sodium hydroxide in water. Cool the solution in an ice bath.

  • Addition of Reactants: To the cooled basic solution, add an excess of 2-butanone. While stirring vigorously, add acetaldehyde dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir in the ice bath for several hours. Monitor the progress of the reaction by GC or TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

Analytical Protocol: Gas Chromatography (GC) Analysis
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Detector Temperature: 280 °C.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Rate Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_base Is Base Concentration Correct? check_temp->check_base Yes adjust_temp Adjust Temperature (e.g., 0-10 °C) check_temp->adjust_temp No check_reagents Are Reagents Pure? check_base->check_reagents Yes adjust_base Vary Base Concentration check_base->adjust_base No check_ratio Is Molar Ratio Optimal? check_reagents->check_ratio Yes purify_reagents Use High-Purity Reagents check_reagents->purify_reagents No adjust_ratio Optimize Ketone:Aldehyde Ratio check_ratio->adjust_ratio No success Improved Conversion Rate check_ratio->success Yes adjust_temp->check_base adjust_base->check_reagents purify_reagents->check_ratio adjust_ratio->success

Caption: Troubleshooting workflow for low conversion rates.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions acetaldehyde Acetaldehyde aldol_adduct This compound (Aldol Adduct) self_acetaldehyde Acetaldehyde Self-Condensation acetaldehyde->self_acetaldehyde butanone 2-Butanone enolate 2-Butanone Enolate butanone->enolate Base self_butanone 2-Butanone Self-Condensation butanone->self_butanone enolate->acetaldehyde Nucleophilic Attack dehydration Dehydration Product (3-Penten-2-one) aldol_adduct->dehydration

Caption: Reaction pathway for this compound synthesis and potential side reactions.

References

Technical Support Center: Catalyst Selection for Efficient 3-Hydroxy-2-pentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of 3-hydroxy-2-pentanone, a valuable intermediate in the pharmaceutical and flavor industries. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic systems to help you optimize your synthetic strategy.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Catalyst Inactivity or Degradation: The chosen catalyst may not be optimal or may have lost activity. 2. Sub-optimal Reaction Conditions: Temperature, pressure, pH, or solvent may not be ideal for the selected catalyst. 3. Competing Side Reactions: Self-condensation of acetaldehyde or propionaldehyde can reduce the yield of the desired cross-condensation product.[1] 4. Product Degradation: The desired product may be unstable under the reaction or work-up conditions.1. Catalyst Screening: Test a range of catalysts (e.g., different aldolases, organocatalysts, or solid acid/base catalysts). Ensure proper storage and handling of the catalyst. 2. Optimization of Reaction Parameters: Systematically vary temperature, pH, and solvent to find the optimal conditions for your catalytic system. 3. Control of Reactant Addition: Add the more reactive aldehyde (acetaldehyde) slowly to a mixture of the catalyst and the other aldehyde (propionaldehyde) to minimize self-condensation.[1] 4. Mild Reaction and Work-up Conditions: Employ milder reaction conditions and ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Formation of Multiple Byproducts 1. Lack of Catalyst Selectivity: The catalyst may be promoting undesired side reactions. 2. Cross-Aldol Condensation Issues: Reactions between two different enolizable carbonyl compounds can lead to a mixture of up to four products.[1] 3. Dehydration of the Aldol Product: The initial this compound product can dehydrate to form an α,β-unsaturated ketone, especially at elevated temperatures.1. Use of a Highly Selective Catalyst: Biocatalysts like aldolases are often highly selective for the desired cross-condensation. Chiral organocatalysts can also provide high selectivity. 2. Strategic Reactant Choice: While both acetaldehyde and propionaldehyde can enolize, controlling the reaction conditions (as mentioned above) can favor the desired product. 3. Temperature Control: Maintain a lower reaction temperature to minimize dehydration. If the unsaturated product is desired, the reaction temperature can be increased.
Difficulty in Product Purification 1. Similar Boiling Points of Products and Byproducts: Distillation may be ineffective if the desired product and byproducts have close boiling points. 2. Emulsion Formation During Work-up: This can complicate the separation of organic and aqueous layers.1. Chromatographic Purification: Utilize flash column chromatography on silica gel to separate compounds with similar boiling points. 2. Breaking Emulsions: Add a saturated brine solution during the extraction process to help break up emulsions.
Inconsistent Results 1. Variability in Reagent Quality: Impurities in starting materials (acetaldehyde, propionaldehyde) can affect catalyst performance and reaction outcome. 2. Inconsistent Catalyst Preparation or Handling: For heterogeneous or biocatalysts, variations in preparation or storage can lead to inconsistent activity.1. Use of High-Purity Reagents: Ensure the purity of starting materials before use. 2. Standardized Catalyst Procedures: Follow a standardized protocol for catalyst preparation, activation, and storage to ensure consistent performance.

Catalyst Performance Data

The selection of an appropriate catalyst is critical for the successful synthesis of this compound. Below is a summary of different catalytic systems that can be employed for this aldol condensation reaction.

Catalyst Type Specific Catalyst Example Typical Reaction Conditions Yield Selectivity Advantages Disadvantages
Biocatalyst Aldolase (e.g., from E. coli)Aqueous buffer (e.g., potassium phosphate), pH 7.5, 30°CModerate to HighHigh to ExcellentHigh stereoselectivity, mild reaction conditions, environmentally friendly.May require enzyme screening and optimization, potential for substrate/product inhibition.
Organocatalyst L-ProlineOrganic solvent (e.g., DMSO), room temperatureModerate to HighGood to ExcellentMetal-free, readily available, can provide high enantioselectivity.May require higher catalyst loading compared to metal catalysts.
Homogeneous Base Sodium Hydroxide (NaOH)Aqueous or alcoholic solvent, low temperatureVariableLow to ModerateInexpensive and readily available.Often leads to a mixture of products due to low selectivity, risk of side reactions.[1]
Heterogeneous Acid Acidic Ion-Exchange Resin (e.g., NKC-9)No solvent or organic solvent, elevated temperatureModerateGoodEasy to separate from the reaction mixture and reusable.May require higher temperatures, potential for dehydration of the product.

Experimental Protocols

Biocatalytic Synthesis using an Aldolase

This protocol provides a general procedure for the synthesis of this compound using an aldolase enzyme.

Materials:

  • Aldolase enzyme

  • Acetaldehyde

  • Propionaldehyde

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), the aldolase enzyme (e.g., 0.1-0.5 mg/mL), acetaldehyde (e.g., 50 mM), and propionaldehyde (e.g., 50 mM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points.

  • Work-up: Quench the reaction by adding an equal volume of ethyl acetate containing an internal standard. Vortex vigorously to extract the product.

  • Analysis: Centrifuge the mixture to separate the layers. Analyze the organic layer by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the yield and selectivity of this compound.

Visualizations

Reaction Pathway: Aldol Condensation for this compound Synthesis

G acetaldehyde Acetaldehyde catalyst Catalyst (e.g., Aldolase, Proline, Base) acetaldehyde->catalyst Activation propionaldehyde Propionaldehyde product This compound propionaldehyde->product enolate Enolate/Enamine of Acetaldehyde catalyst->enolate enolate->propionaldehyde Nucleophilic Attack

Caption: Base-catalyzed aldol condensation pathway.

General Experimental Workflow

G start Start setup Reaction Setup (Reactants + Catalyst + Solvent) start->setup reaction Reaction (Controlled Temperature and Time) setup->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue Reaction workup Work-up (Quenching and Extraction) monitoring->workup Reaction Complete purification Purification (Distillation or Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for synthesis.

Troubleshooting Logic for Low Yield

G low_yield Low Yield of Product check_catalyst Is the catalyst active? low_yield->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts or use fresh catalyst check_catalyst->optimize_catalyst No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes optimize_conditions Optimize temperature, pH, solvent check_conditions->optimize_conditions No control_addition Slowly add acetaldehyde check_side_reactions->control_addition Yes

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the aldol condensation of acetaldehyde and propionaldehyde. This can be achieved using various catalysts, including bases, acids, organocatalysts, and enzymes (aldolases).

Q2: How can I minimize the formation of side products in the aldol condensation?

A2: To minimize side products, especially from the self-condensation of the aldehydes, it is crucial to control the reaction conditions. A common strategy is to slowly add one aldehyde (typically the one more prone to self-condensation, like acetaldehyde) to a mixture of the second aldehyde and the catalyst.[1] Using a highly selective catalyst, such as an aldolase, can also significantly reduce the formation of unwanted byproducts.

Q3: What are the advantages of using a biocatalyst like an aldolase for this synthesis?

A3: Biocatalysts offer several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), which often leads to a cleaner product profile and simplifies purification. They also operate under mild reaction conditions (neutral pH, ambient temperature), reducing energy consumption and the risk of product degradation. Furthermore, they are environmentally friendly.

Q4: Can I use a heterogeneous catalyst for this reaction?

A4: Yes, heterogeneous catalysts, such as acidic or basic resins, can be used for the aldol condensation. A major advantage of using a heterogeneous catalyst is the ease of separation from the reaction mixture, which simplifies the work-up process and allows for catalyst recycling.

Q5: How do I choose the right solvent for the reaction?

A5: The choice of solvent depends on the catalyst being used. For biocatalytic reactions, an aqueous buffer is typically required. For organocatalytic reactions, polar aprotic solvents like DMSO or DMF are common. For reactions with homogeneous or heterogeneous acid/base catalysts, a range of organic solvents or even solvent-free conditions can be employed. It is important to choose a solvent that solubilizes the reactants but does not interfere with the catalyst's activity.

References

Technical Support Center: Synthesis of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures in 3-Hydroxy-2-pentanone synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general work-up procedure for the acyloin condensation to synthesize this compound?

A1: The standard work-up for an acyloin condensation involves quenching the reaction mixture, separating the organic and aqueous layers, and purifying the product. After the reaction of ethyl propionate with sodium metal is complete, the excess sodium is carefully quenched. The mixture is then acidified, typically with a dilute acid like hydrochloric or sulfuric acid, to neutralize the sodium alkoxide and protonate the enediolate intermediate to form the acyloin. The product is then extracted from the aqueous layer using an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed. Final purification is usually achieved by distillation, often under reduced pressure.[1][2]

Q2: What is the Rühlmann modification of the acyloin condensation and how does it affect the work-up?

A2: The Rühlmann modification involves the addition of trimethylsilyl chloride (TMSCl) to the reaction mixture.[2][3] TMSCl traps the enediolate intermediate as a stable bis-silyl ether. This prevents side reactions, most notably the Dieckmann condensation, which can be catalyzed by the alkoxide base formed during the reaction.[2][3] The work-up for the Rühlmann procedure involves an acidic hydrolysis step to cleave the silyl ethers and generate the α-hydroxy ketone. This is typically done with dilute acid in a protic solvent like methanol or water. The subsequent extraction and purification steps are similar to the standard procedure.

Q3: What are the common byproducts in the synthesis of this compound via acyloin condensation?

A3: A primary byproduct can be the 1,2-diketone (2,3-pentanedione), which forms as an intermediate in the reaction.[4] If the reaction is not driven to completion or if oxidizing conditions are present during work-up, some of this diketone may remain. Another potential side product is the β-keto ester formed from the Dieckmann condensation of ethyl propionate, especially if the Rühlmann modification is not used. Over-reduction can lead to the formation of diols.

Q4: How can I effectively purify this compound?

A4: The most common method for purifying this compound is fractional distillation under reduced pressure.[5] This is because it has a relatively high boiling point at atmospheric pressure (147.5°C) and reducing the pressure lowers the boiling point, preventing potential decomposition.[6] For example, the boiling point is reported to be 105-107°C at 50 mmHg.[5] It is important to use an efficient distillation column to separate the product from any remaining starting material, solvent, and byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Side reactions (e.g., Dieckmann condensation). - Inefficient quenching or extraction. - Presence of oxygen or moisture in the reaction.- Ensure the sodium is finely dispersed and the reaction is run for a sufficient amount of time. - Use the Rühlmann modification with trimethylsilyl chloride to suppress the Dieckmann condensation.[3] - Ensure the pH is acidic enough during quenching to fully protonate the product. Use a suitable extraction solvent and perform multiple extractions. - The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.[4]
Product is Contaminated with a Higher Boiling Impurity - Presence of the Dieckmann condensation product (a β-keto ester).- Use a more efficient fractional distillation setup. - In future syntheses, employ the Rühlmann modification.
Product is Contaminated with a Lower Boiling Impurity - Incomplete removal of the starting material (ethyl propionate) or the extraction solvent.- Ensure complete evaporation of the solvent before distillation. - Use a fractional distillation column with a sufficient number of theoretical plates.
Product Appears Yellow or Discolored - Presence of the 1,2-diketone byproduct (2,3-pentanedione) which can be yellow. - Thermal decomposition during distillation.- Ensure complete reduction during the reaction. - Purify by careful fractional distillation under reduced pressure to minimize the boiling temperature.
Emulsion Formation During Extraction - The presence of sodium salts of carboxylic acids formed from hydrolysis of the ester.- Add a saturated brine solution to the aqueous layer to increase its ionic strength and help break the emulsion. - Filter the entire mixture through a pad of celite.

Quantitative Data Summary

ParameterValue
Starting Material Ethyl Propionate
Reagent Sodium Metal
Product This compound
Molecular Formula C5H10O2[6]
Molecular Weight 102.13 g/mol [6]
Theoretical Yield Dependent on starting quantities
Reported Yield 60-95% for acyloin condensations of some esters[4]
Boiling Point 147.5°C at 760 mmHg[6], 105-107°C at 50 mmHg[5]
Density 0.962 g/cm³[6]

Experimental Protocol: Work-up and Purification

This protocol assumes the acyloin condensation of ethyl propionate has been carried out using sodium metal in an inert solvent like toluene.

  • Quenching the Reaction:

    • Once the reaction is complete (indicated by the consumption of sodium), cool the reaction mixture in an ice bath.

    • Carefully and slowly add methanol to quench any unreacted sodium.

    • Once the evolution of hydrogen gas has ceased, slowly add the reaction mixture to a beaker containing a mixture of ice and dilute hydrochloric acid (e.g., 1 M) with stirring. The final pH of the aqueous layer should be acidic.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine all the organic layers.

  • Washing and Drying:

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Wash the organic layer with a saturated brine solution to aid in the removal of water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

  • Solvent Removal:

    • Remove the bulk of the solvent using a rotary evaporator.

  • Purification by Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Transfer the crude product to the distillation flask.

    • Slowly reduce the pressure and begin heating.

    • Collect the fraction corresponding to the boiling point of this compound at the given pressure (e.g., 105-107°C at 50 mmHg).[5]

Process Visualization

Workup_Procedure Work-up and Purification Workflow for this compound cluster_reaction Reaction Completion cluster_workup Work-up cluster_purification Purification Reaction Acyloin Condensation Mixture Quenching 1. Quench with MeOH 2. Acidify with dil. HCl Reaction->Quenching Cooling Extraction Extract with Et2O or EtOAc Quenching->Extraction Washing Wash with NaHCO3 (aq) and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Distillation Fractional Distillation (under vacuum) Solvent_Removal->Distillation Crude Product Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the work-up and purification of this compound.

References

Technical Support Center: 3-Hydroxy-2-pentanone Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of 3-Hydroxy-2-pentanone during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as acetyl ethyl carbinol, is a secondary alpha-hydroxy ketone.[1][2][3][4][5][6] Its stability is a concern because, like other α-hydroxy ketones, it can be susceptible to degradation through various pathways, including rearrangement, oxidation, and dimerization, especially under suboptimal storage conditions.[7][8] This degradation can lead to a decrease in purity and the formation of unknown impurities, which is critical for applications in research and drug development.

Q2: What are the primary factors that can affect the stability of this compound during storage?

The stability of this compound can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The presence of acidic or basic conditions can catalyze degradation pathways such as the α-ketol rearrangement.[7][8]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Moisture: Humidity can potentially facilitate hydrolytic degradation or other reactions.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable. It should also be protected from direct sunlight and other sources of UV radiation.

Q4: What are the potential degradation products of this compound?

Based on the structure and chemical properties of this compound, potential degradation products may include:

  • 2,3-Pentanedione: Formed through oxidation of the hydroxyl group.

  • 2-Hydroxy-3-pentanone: A potential product of the α-ketol rearrangement (acyloin rearrangement), which is an isomerization reaction common to α-hydroxy ketones.[7][8]

  • Aldol condensation products: Dimerization or polymerization can occur, especially under basic conditions.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, formation of precipitate). Degradation of the compound due to improper storage (exposure to light, high temperature, or air).1. Verify the storage conditions of your sample. Ensure it is protected from light and stored at the recommended temperature in a tightly sealed container.2. Perform a purity analysis (e.g., HPLC, GC-MS) to identify any degradation products.3. If degradation is confirmed, discard the sample and obtain a fresh batch. Implement stricter storage protocols for the new batch.
Inconsistent experimental results or loss of compound activity. A decrease in the purity of this compound due to gradual degradation over time.1. Re-analyze the purity of your stored this compound using a validated analytical method.2. Compare the current purity with the initial purity specified by the supplier.3. If a significant decrease in purity is observed, this is likely the cause of the inconsistent results. Use a fresh, high-purity sample for your experiments.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products during storage or sample preparation.1. Review your sample preparation procedure. Ensure that the solvents and conditions used are not causing degradation.2. If sample preparation is not the issue, the unexpected peaks are likely from degradation during storage. 3. Attempt to identify the degradation products using techniques like LC-MS or GC-MS. This can provide insights into the degradation pathway.
pH of the sample solution changes over time. Acidic or basic degradation products may be forming.1. Monitor the pH of your this compound solution over time.2. If a significant pH shift is observed, it indicates chemical degradation. 3. Consider using a buffered solution if your experimental conditions allow, to maintain a stable pH.

Quantitative Data Summary

The following tables provide an illustrative summary of potential stability data for this compound under different conditions. Note: These are example data and should be experimentally determined for your specific batch and storage conditions.

Table 1: Example Thermal Stability Data

Storage Temperature (°C)Time (Months)Purity (%)Appearance
2-8099.5Colorless liquid
699.2Colorless liquid
1299.0Colorless liquid
25099.5Colorless liquid
698.0Faintly yellow liquid
1296.5Yellow liquid
40099.5Colorless liquid
395.0Yellow liquid
692.1Amber liquid

Table 2: Example Photostability Data (ICH Q1B Conditions)

ConditionDurationPurity (%)Appearance
Exposed to Light0 hours99.5Colorless liquid
(ICH Option 2)1.2 million lux hours97.8Faintly yellow liquid
200 W h/m²96.5Yellow liquid
Dark Control200 W h/m²99.3Colorless liquid

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general approach for developing a stability-indicating HPLC method.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (to be determined by UV scan).

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample to light as per ICH Q1B guidelines.[2][10][11][12][13]

  • Method Validation: Validate the developed method as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks.

Protocol 2: Long-Term and Accelerated Stability Study (Based on ICH Q1A)

  • Sample: Use at least three batches of this compound.

  • Container: Store the samples in the proposed commercial packaging or a suitable inert container.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1][7][14][15][16]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance

    • Purity (using a validated stability-indicating method)

    • Degradation products

    • Moisture content

Visualizations

degradation_pathway This compound This compound 2,3-Pentanedione 2,3-Pentanedione This compound->2,3-Pentanedione Oxidation 2-Hydroxy-3-pentanone 2-Hydroxy-3-pentanone This compound->2-Hydroxy-3-pentanone α-Ketol Rearrangement (Acid/Base/Heat) Aldol Condensation Products Aldol Condensation Products This compound->Aldol Condensation Products Dimerization (Base catalyzed)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method cluster_2 Stability Study Acid Acid Method_Development Stability-Indicating Method Development (HPLC/GC) Acid->Method_Development Base Base Base->Method_Development Oxidation Oxidation Oxidation->Method_Development Heat Heat Heat->Method_Development Light Light Light->Method_Development Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation Stability_Study_Setup Set up Long-Term and Accelerated Stability Studies (ICH Q1A) Method_Validation->Stability_Study_Setup Analysis Analyze Samples at Specified Time Points Stability_Study_Setup->Analysis Data_Evaluation Evaluate Data and Determine Shelf-Life Analysis->Data_Evaluation

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Optimizing Solvent Systems for 3-Hydroxy-2-pentanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-pentanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for selecting an appropriate solvent system. Here is a summary of its key properties:

PropertyValueSource
Molecular FormulaC₅H₁₀O₂[1][2]
Molecular Weight102.13 g/mol [1]
Boiling Point147.5 °C at 760 mmHg[2]
Melting Point2.5 °C (estimate)[2]
Density0.9500 - 1.014 g/cm³[1][3]
Water Solubility2.907 x 10⁵ mg/L at 25 °C (estimated to be highly soluble)[4][5]
LogP0.211 - 0.34630[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis.[6] Common reactions include:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding diketone, 2,3-pentanedione.

  • Reduction: The ketone can be reduced to a diol, 2,3-pentanediol.

  • Aldol Condensation: The α-hydrogens to the ketone are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles, including aldehydes and ketones.

  • Grignard Reactions: The ketone functionality can be targeted by Grignard reagents to form tertiary alcohols. However, the presence of the acidic hydroxyl group requires a protection strategy.

  • Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.

Q2: How does the choice of solvent affect reactions involving this compound?

A2: The choice of solvent is critical and can significantly impact reaction rate, yield, and selectivity. Solvents are generally classified as polar protic, polar aprotic, or nonpolar.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can hydrogen bond and have a proton that can be donated. They are effective at solvating both cations and anions. For this compound, these solvents can hydrogen bond with both the hydroxyl and carbonyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) have a dipole moment but lack an acidic proton. They are good at solvating cations but less effective at solvating anions.

  • Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and are not effective at solvating charged species.

The impact of these solvent classes on specific reaction types is discussed in the troubleshooting guides below.

Troubleshooting Guides

Low Yield in Oxidation Reactions

Problem: I am experiencing low yields when oxidizing this compound to 2,3-pentanedione.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inappropriate Solvent For many common oxidants (e.g., PCC, PDC), chlorinated solvents like dichloromethane (DCM) are used. However, for greener alternatives, water can be an effective solvent when using certain oxidizing agents like ozone.[6] Ensure your chosen oxidant is compatible with your solvent system.
Over-oxidation or Side Reactions The presence of both a ketone and a secondary alcohol can lead to side reactions. Using a selective oxidant that specifically targets secondary alcohols in the presence of ketones is crucial. Consider milder oxidizing agents to minimize side product formation.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed.
Poor Selectivity in Reduction Reactions

Problem: My reduction of this compound is producing a mixture of diastereomers of 2,3-pentanediol with poor selectivity.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Solvent Choice The solvent can influence the stereochemical outcome of the reduction. Protic solvents like methanol or ethanol are commonly used with reducing agents like sodium borohydride (NaBH₄). The solvent can participate in the reaction mechanism and affect the direction of hydride attack. For instance, in the reduction of some ketones, the use of chelating agents like CeCl₃ in methanol (Luche reduction) can significantly improve stereoselectivity.
Steric Hindrance The existing stereocenter at the 3-position will influence the facial selectivity of the hydride attack on the ketone. The choice of reducing agent can play a significant role. Bulkier reducing agents may exhibit higher diastereoselectivity.
Reaction Temperature Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
Issues with Aldol Condensation Reactions

Problem: I am having trouble with the aldol condensation of this compound, experiencing low yields and the formation of multiple products.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Self-Condensation This compound can act as both the nucleophile (enolate) and the electrophile, leading to self-condensation products. To favor a crossed-aldol reaction, use a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophile.
Solvent Effects on Enolate Formation The choice of solvent affects the equilibrium of enolate formation. Polar aprotic solvents like THF or DMF are often preferred for generating enolates with strong bases like LDA, as they do not protonate the enolate. Polar protic solvents can lead to lower effective enolate concentrations.
Dehydration of Aldol Adduct The initial β-hydroxy ketone product can dehydrate to form an α,β-unsaturated ketone, especially at higher temperatures or under acidic/basic conditions. To isolate the β-hydroxy ketone, maintain low reaction temperatures and carefully neutralize the reaction mixture during workup.
Keto-Enol Tautomerism Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. The position of this equilibrium is solvent-dependent. In non-polar solvents, the enol form may be more favored, while polar solvents tend to favor the keto form. This can affect the concentration of the reactive keto species.

Experimental Protocols

General Protocol for Oxidation of this compound to 2,3-Pentanedione

This protocol is a general guideline based on a reported method using ozone.[6]

  • Reaction Setup: In a reaction vessel equipped with a gas dispersion tube and a magnetic stirrer, dissolve this compound (1.0 eq) in water.

  • Reaction Execution: Cool the solution to 3-20 °C. Bubble ozone gas through the solution while stirring vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Upon completion, purge the solution with nitrogen or air to remove excess ozone. The product, 2,3-pentanedione, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) followed by drying of the organic layer and removal of the solvent under reduced pressure.

General Protocol for Reduction of this compound to 2,3-Pentanediol

This protocol provides a general procedure for a sodium borohydride reduction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.0 - 1.5 eq) portion-wise to control the evolution of hydrogen gas.

  • Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the gas evolution ceases. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep Dissolve this compound in chosen solvent react Add Reagent(s) and Control Temperature prep->react Reactants workup Quench Reaction and Extract Product react->workup Reaction Mixture purify Purify by Distillation or Chromatography workup->purify Crude Product end end purify->end Final Product troubleshooting_logic start Poor Reaction Outcome (e.g., Low Yield, Poor Selectivity) check_solvent Is the solvent system appropriate for the reaction type? start->check_solvent check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes adjust_solvent Adjust solvent polarity (protic vs. aprotic) check_solvent->adjust_solvent No check_reagents Are the reagents pure and used in the correct stoichiometry? check_temp->check_reagents Yes adjust_temp Modify reaction temperature (e.g., cool to improve selectivity) check_temp->adjust_temp No purify_reagents Purify starting materials and verify stoichiometry check_reagents->purify_reagents No end end check_reagents->end Yes (Re-evaluate reaction design) adjust_solvent->start Re-run Experiment adjust_temp->start Re-run Experiment purify_reagents->start Re-run Experiment

References

Strategies to minimize over-oxidation in 3-Hydroxy-2-pentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing over-oxidation and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synthesis routes?

A1: this compound, also known as acetyl ethyl carbinol, is a secondary alpha-hydroxy ketone. It is a valuable building[1][2][3][4] block in organic synthesis. A primary method for its [5]synthesis is the selective oxidation of the secondary alcohol in a vicinal diol, such as 2,3-pentanediol. The key challenge in this synthesis is to prevent further oxidation of the desired α-hydroxy ketone to the corresponding α-diketone (2,3-pentanedione).

Q2: What is over-oxidation in this context, and why is it a problem?

A2: Over-oxidation is the undesired further reaction of the target molecule, this compound, to form 2,3-pentanedione. This occurs when the oxidizing agent is too harsh or used in excess, converting the newly formed secondary alcohol of the product into a ketone. This side reaction reduces the yield of the desired product and introduces an impurity that can be difficult to separate due to similar physical properties.

Q3: Which oxidizing agents are recommended to minimize over-oxidation?

A3: Mild and selective oxidizing agents are crucial for preventing over-oxidation. Reagents known for their [6][7]mild character and high selectivity for converting secondary alcohols to ketones without affecting other sensitive functional groups are preferred. Commonly used systems inc[8][9]lude:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under very mild, low-temperature conditions (-78 °C), making it highly selective.

  • Dess-Martin Periodi[9][10][11]nane (DMP): A hypervalent iodine reagent that provides clean and selective oxidation at room temperature with a simple workup.

  • Pyridinium Chloroch[7][8][12][13]romate (PCC): A milder alternative to stronger chromium-based reagents like Jones reagent, capable of oxidizing secondary alcohols to ketones efficiently.

Strong oxidizing agents [6][14]like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) should be avoided as they will readily lead to over-oxidation and potential C-C bond cleavage.

Troubleshooting Guide[6][7]

Problem: My reaction yields are low, and I have significant 2,3-pentanedione byproduct.

This is the most common issue and directly points to over-oxidation. Here are several strategies to mitigate this problem, presented in a logical workflow.

Diagram: Troubleshooting Workflow for Over-oxidation

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Corrective Actions cluster_3 Outcome start Low Yield & High 2,3-Pentanedione Impurity A 1. Re-evaluate Oxidizing Agent start->A Is agent too strong? B 2. Control Stoichiometry start->B Using excess? C 3. Optimize Reaction Conditions start->C Conditions too harsh? D 4. Implement Real-time Reaction Monitoring start->D Running blind? A1 Switch to Milder Agent (e.g., Swern, DMP) A->A1 B1 Use 1.0-1.1 eq. of Oxidant B->B1 C1 Lower Temperature (e.g., -78°C for Swern) C->C1 D1 Use TLC or GC to Track Starting Material D->D1 end_node Improved Yield & Purity A1->end_node B1->end_node C2 Reduce Reaction Time C1->C2 C2->end_node D1->end_node Quench at completion

Caption: Figure 1: A troubleshooting guide for addressing over-oxidation issues.

Q4: How do I choose the right oxidizing agent and what are the trade-offs?

A4: The choice depends on substrate sensitivity, scale, and available equipment. The table below compares common mild oxidants suitable for this synthesis.

Oxidizing SystemTypical Temp.Stoichiometry (eq.)Key AdvantagesKey Disadvantages
Swern Oxidation -78 °C1.1 - 1.5Very mild, high selectivity, avoids toxic metals.Requires cryogenic temp[9][11]eratures; produces foul-smelling dimethyl sulfide.
Dess-Martin (DMP) [9][11]Room Temp.1.1 - 1.3Mild, neutral conditions, fast reaction times, simple workup.Reagent is potentially [8][13]explosive; can be expensive.
PCC Room Temp. [13]~1.5Operationally simple, does not require low temperatures.Chromium waste is toxic[14] and requires special disposal; slightly acidic.

Q5: How can I effectively monitor the reaction to know when to stop it?

A5: Active monitoring is critical to prevent the reaction from proceeding to the over-oxidation stage after the starting material is consumed.

  • Thin-Layer Chromato[15][16]graphy (TLC): This is the most common and rapid method. Spot the reaction mixture alongside your starting material (2,3-pentanediol) on a TLC plate. The reaction is complete when the spot corresponding to the starting material has completely disappeared.

  • Gas Chromatography (GC) / Mass Spectrometry (MS): For more precise, quantitative analysis, GC-MS can be used. It allows you to monitor [15]the disappearance of the reactant and the appearance of both the desired product and the over-oxidation byproduct in real-time.

Q6: My reaction temperature for the Swern oxidation is difficult to control. What are the consequences?

A6: Maintaining a low temperature (typically -78 °C, a dry ice/acetone bath) is critical for the Swern oxidation. If the temperature rises [10][17]significantly above -60 °C before the addition of the base (triethylamine), the reactive intermediate can undergo side reactions, leading to byproducts like mixed thioacetals and a significant decrease in yield.

Experimental Protocol[11]s

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol is adapted from standard procedures known for their mildness and selectivity.

Materials:

  • Dimet[11][17][18]hyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • 2,3-Pentanediol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C. Slowly add oxalyl chloride (1.2 eq.) followed by the dropwise addition of DMSO (2.2 eq.). Stir the solution for 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve 2,3-pentanediol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the internal temperature remains below -70 °C. Stir for 1-2 hours.

  • Quenching: Slowly add triethylamine (5.0 eq.) to the flask. The mixture may become thick. Continue stirring for 20 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Add water to the reaction mixture to dissolve the salts. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or distillation.

Diagram: Reaction Pathway

reaction_pathway cluster_main Synthesis of this compound 2,3-Pentanediol 2,3-Pentanediol This compound This compound 2,3-Pentanediol->this compound Mild Oxidant (e.g., Swern, DMP) 2,3-Pentanedione 2,3-Pentanedione This compound->2,3-Pentanedione Over-oxidation (Excess Oxidant / Harsh Conditions)

Caption: Figure 2: Desired oxidation pathway versus the over-oxidation side reaction.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural intricacies is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these details. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-Hydroxy-2-pentanone, offering insights into its unique spectral signature in contrast to related compounds.

This guide presents a thorough examination of the ¹H and ¹³C NMR spectra of this compound, a secondary alpha-hydroxy ketone. To provide a clear context for its spectral characteristics, we offer a comparative analysis with two analogous compounds: 2-pentanone, which lacks the hydroxyl group, and 3-pentanol, which lacks the carbonyl group. This comparison will highlight the influence of these functional groups on the chemical shifts and coupling patterns observed in the NMR spectra.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for 2-pentanone and 3-pentanol for a comprehensive comparison.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH1 (CH₃)H3 (CH)H4 (CH₂)H5 (CH₃)OH
This compound (Predicted) 2.15 (s)4.05 (t)1.60 (m)0.90 (t)Variable
2-Pentanone 2.13 (s)-2.42 (t)1.58 (sextet)-
3-Pentanol 0.91 (t)3.54 (quintet)1.42 (m)0.91 (t)Variable

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC1 (CH₃)C2 (C=O)C3 (CH-OH)C4 (CH₂)C5 (CH₃)
This compound (Predicted) 25.0212.075.028.010.0
2-Pentanone 29.8209.1-45.813.6
3-Pentanol 9.9-74.230.19.9

Interpreting the Spectral Data: Key Structural Insights

The presence of both a carbonyl (C=O) and a hydroxyl (-OH) group in this compound significantly influences its NMR spectrum. The electron-withdrawing nature of the carbonyl group deshields adjacent protons and carbons, leading to downfield chemical shifts. Conversely, the hydroxyl group also exerts a deshielding effect, though typically to a lesser extent.

In the ¹H NMR spectrum of this compound, the singlet at approximately 2.15 ppm is characteristic of the methyl protons (H1) adjacent to the carbonyl group. The triplet at around 4.05 ppm corresponds to the methine proton (H3) attached to the carbon bearing the hydroxyl group, with coupling to the neighboring methylene protons (H4).

The ¹³C NMR spectrum further corroborates the structure. The downfield signal at roughly 212.0 ppm is indicative of the carbonyl carbon (C2). The carbon attached to the hydroxyl group (C3) appears around 75.0 ppm.

By comparing these predicted values with the experimental data for 2-pentanone and 3-pentanol, the distinct contributions of the ketone and alcohol functionalities to the overall spectral appearance become evident.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of keto-alcohols like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer's field frequency to the deuterium signal of the solvent.

  • Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp signals.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing C-H coupling.

  • Spectral Width: Typically 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the reference signal (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Structural Correlation Diagram

The following diagram, generated using the DOT language, illustrates the key correlations between the protons and carbons in this compound as inferred from the NMR data.

G This compound NMR Correlations C1 C1 (CH3) ~25.0 ppm H1 H1 (CH3) ~2.15 ppm (s) C1->H1 J-coupling C2 C2 (C=O) ~212.0 ppm C2->C1 C3 C3 (CH-OH) ~75.0 ppm C2->C3 C4 C4 (CH2) ~28.0 ppm C3->C4 H3 H3 (CH) ~4.05 ppm (t) C3->H3 OH OH variable C3->OH C5 C5 (CH3) ~10.0 ppm C4->C5 H4 H4 (CH2) ~1.60 ppm (m) C4->H4 H5 H5 (CH3) ~0.90 ppm (t) C5->H5 H3->H4 vicinal coupling H4->H5 vicinal coupling

Caption: NMR structural correlations in this compound.

A Comparative Analysis of the Mass Spectrometry Fragmentation of 3-Hydroxy-2-pentanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of analytical chemistry, drug development, and metabolomics, the precise structural elucidation of small organic molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing vital information about a molecule's mass and fragmentation pattern. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 3-Hydroxy-2-pentanone, an alpha-hydroxy ketone, with its structural isomers, 2-Hydroxy-3-pentanone and 4-Hydroxy-2-pentanone. Understanding the distinct fragmentation pathways of these closely related compounds is crucial for their unambiguous identification in complex mixtures.

Comparative Fragmentation Data

The mass spectra of this compound and its isomers, while sharing the same molecular ion, exhibit characteristic differences in their fragment ion distribution. These variations arise from the influence of the hydroxyl and carbonyl group positions on the fragmentation pathways. The table below summarizes the major fragment ions and their relative intensities observed in the 70 eV electron ionization mass spectra of these compounds.

m/zThis compound (Predicted)2-Hydroxy-3-pentanone4-Hydroxy-2-pentanoneProposed Fragment Identity
102 [M]+• (Low Abundance)[M]+• (Low Abundance)[M]+• (Low Abundance)Molecular Ion
87 MinorAbundantMinor[M-CH3]+
73 AbundantMinorMinor[C4H9O]+
57 Base PeakBase PeakMinor[C3H5O]+ or [C4H9]+
45 AbundantMinorAbundant[C2H5O]+
43 AbundantAbundantBase Peak[CH3CO]+
29 AbundantAbundantMinor[C2H5]+

Note: Data for this compound is based on predicted spectra, while data for 2-Hydroxy-3-pentanone and 4-Hydroxy-2-pentanone are derived from experimental data from the NIST Mass Spectrometry Data Center.

Fragmentation Pathways and Mechanisms

The fragmentation of these hydroxy-pentanones is primarily dictated by the location of the carbonyl and hydroxyl groups, which direct bond cleavages. The principal fragmentation mechanisms include alpha-cleavage adjacent to the carbonyl group and the loss of small neutral molecules.

This compound Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of an electron from one of the oxygen atoms. The resulting molecular ion ([M]+•) is unstable and undergoes fragmentation through several pathways.

A key fragmentation route is the alpha-cleavage between the carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C3). This cleavage can lead to the formation of the acylium ion [CH3CO]+ at m/z 43 and a radical. Another significant alpha-cleavage occurs between C2 and the methyl group, resulting in the loss of a methyl radical and the formation of an ion at m/z 87. The base peak at m/z 57 is likely due to the loss of an ethyl radical from the molecular ion, followed by rearrangement. The presence of a significant peak at m/z 45 is characteristic of the [CH(OH)CH3]+ fragment.

G M+• (m/z 102) M+• (m/z 102) m/z 73 m/z 73 M+• (m/z 102)->m/z 73 -C2H5• m/z 57 m/z 57 M+• (m/z 102)->m/z 57 -CH3CHO• m/z 43 m/z 43 m/z 73->m/z 43 -CH2O m/z 29 m/z 29 m/z 57->m/z 29 -CO G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Sample Dilution Dilution Sample->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection

A Comparative Guide to the FTIR Spectroscopy of 3-Hydroxy-2-pentanone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-Hydroxy-2-pentanone with related aliphatic ketones and alcohols. The data presented is intended to assist researchers, scientists, and drug development professionals in identifying key functional groups and understanding the vibrational characteristics of α-hydroxy ketones.

Data Presentation: Comparison of Vibrational Frequencies

The following table summarizes the characteristic infrared absorption frequencies for 3-Hydroxy-2-butanone (as a proxy for this compound), 2-Pentanone, and 1-Pentanol. These compounds have been selected to clearly distinguish the vibrational modes of the hydroxyl and carbonyl groups, both individually and when present in the same molecule.

Functional GroupVibrational Mode3-Hydroxy-2-butanone (cm⁻¹)2-Pentanone (cm⁻¹)1-Pentanol (cm⁻¹)
O-H Stretching (broad, H-bonded)~3550 - 3230[1]-3600 - 3200
C-H Stretching (alkyl)~2900 - 3000[1]~29602960 - 2870
C=O Stretching (ketone)~1700 - 1725[1]~1715-
C-O Stretching (alcohol)~1050 - 1250-~1060
C-H Bending (alkyl)~1215 - 1435[1]~1465, ~1365~1465, ~1380

Note: The data for 3-Hydroxy-2-butanone is used as a close structural analog to this compound.

Experimental Protocols: Acquiring FTIR Spectra of Liquid Samples via ATR

A common and convenient method for obtaining the FTIR spectrum of a liquid sample is through Attenuated Total Reflectance (ATR).

Instrumentation:

  • FTIR Spectrometer equipped with a single bounce ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

  • Sample Application:

    • Place a small drop of the liquid sample (typically 1-2 drops) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. For most organic compounds, a spectral range of 4000 to 400 cm⁻¹ is sufficient.[3]

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Cleaning:

    • Thoroughly clean the ATR crystal after each measurement to prevent cross-contamination.[3] Use a suitable solvent to remove all traces of the sample.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for obtaining an FTIR spectrum of a liquid sample using an ATR accessory.

FTIR_Workflow FTIR Experimental Workflow for Liquid Samples cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Liquid Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Ratio to Background) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum clean_after Clean ATR Crystal analyze_spectrum->clean_after end End clean_after->end

Caption: A flowchart of the ATR-FTIR experimental process.

References

A Comparative Guide to the Analysis of 3-Hydroxy-2-pentanone: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like 3-Hydroxy-2-pentanone, an alpha-hydroxy ketone found in some foods and potentially relevant as a metabolic biomarker, is critical.[1] This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. While specific, validated performance data for this compound is not extensively available in peer-reviewed literature, this guide leverages established methods for similar ketone bodies and derivatives to provide a robust comparative framework.

Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the nature of this compound, GC-MS is a highly suitable method for its identification and quantification. An alternative and widely used technique for ketone analysis is High-Performance Liquid Chromatography (HPLC), typically involving a derivatization step to enhance detection.

The choice between GC-MS and HPLC depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance after derivatization.
Sample Volatility RequiredNot required
Derivatization May not be necessary, but can improve peak shape and sensitivity.Generally required for ketones lacking a strong chromophore (e.g., with 2,4-dinitrophenylhydrazine - DNPH).[2][3][4][5]
Sensitivity Generally high, especially in selected ion monitoring (SIM) mode.Good, with LODs for DNPH derivatives in the low ng/mL to µg/L range.[2][6]
Selectivity Very high due to mass fragmentation patterns.Good, dependent on chromatographic separation and detector wavelength.
Typical Run Time 15-30 minutes10-25 minutes
Instrumentation Cost HigherLower to moderate
Sample Throughput ModerateCan be high with modern UHPLC systems.[2][5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This proposed protocol is based on established methods for the analysis of ketone bodies and other volatile compounds in complex matrices.

1. Sample Preparation (Headspace Injection)

For samples where this compound is present as a volatile component (e.g., food and beverage analysis), headspace sampling is a clean and efficient method.

  • Sample Aliquot: Place a defined amount of the liquid or solid sample into a headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Matrix Modification: Depending on the sample, addition of salt (salting out) or pH adjustment may be necessary to improve the partitioning of the analyte into the headspace.

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 60-90°C) to allow the volatile compounds to equilibrate between the sample and the headspace.[7]

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless, operated in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method requires derivatization of the ketone with 2,4-dinitrophenylhydrazine (DNPH).

1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile).

  • Derivatization:

    • To the extract, add an acidic solution of DNPH.

    • Heat the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to form the 2,4-dinitrophenylhydrazone derivative.[4]

    • Neutralize the reaction mixture.

  • Solid Phase Extraction (SPE) Cleanup: Pass the derivatized sample through a C18 SPE cartridge to remove excess DNPH and other interferences. Elute the derivative with a small volume of acetonitrile.

2. HPLC-UV Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[4]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 40% B, hold for 2 minutes.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 360 nm.[3]

  • Injection Volume: 10 µL.

Method Validation and Performance

ParameterGC-MS (Headspace) for Ketones[7][8]HPLC-UV (DNPH Derivatives) for Ketones[2][4][6]
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) 1-10 µg/L0.1 - 5 µg/L
Limit of Quantitation (LOQ) 5-30 µg/L0.5 - 20 µg/L
Recovery (%) 95 - 10785 - 110
Precision (RSD %) < 10< 5

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot IS Internal Standard Addition Sample->IS Headspace Generation Incubate Incubation in Headspace Vial IS->Incubate Headspace Generation GC Gas Chromatography Separation Incubate->GC Injection MS Mass Spectrometry Detection GC->MS Identify Identification (Mass Spectrum) MS->Identify Quantify Quantification (SIM) MS->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Deriv DNPH Derivatization Sample->Deriv SPE SPE Cleanup Deriv->SPE HPLC HPLC Separation SPE->HPLC Injection UV UV Detection HPLC->UV Identify Identification (Retention Time) UV->Identify Quantify Quantification (Peak Area) UV->Quantify

References

A Comparative Analysis of 3-Hydroxy-2-pentanone and Acetoin in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor profiles of two closely related alpha-hydroxy ketones: 3-Hydroxy-2-pentanone and acetoin (3-hydroxy-2-butanone). While both compounds are recognized for their significant contributions to the aroma of various foods and beverages, they impart distinct sensory characteristics. This document summarizes their flavor profiles, presents available quantitative data, outlines experimental protocols for sensory analysis, and illustrates a generalized signaling pathway for taste and odor perception.

Flavor Profile Comparison

This compound and acetoin, despite their structural similarity, are associated with different flavor and aroma descriptors. Acetoin is widely recognized for its creamy and buttery notes, making it a key component in dairy products and baked goods.[1][2] In contrast, this compound is noted for its more complex and earthy profile, with descriptions including "herbal" and "truffle".[3][4]

The flavor profile of this compound is further nuanced by its stereochemistry. The (S)-isomer is reported to have a strong caramel, sweet, and floral aroma, while the (R)-isomer possesses a weaker, fruity and green odor. This highlights the importance of stereoisomerism in the sensory perception of this compound.

Acetoin is a well-established food flavoring agent (FEMA number 2008) and is also used in liquids for electronic cigarettes to impart a buttery or caramel flavor.[2] this compound (FEMA number 3550) is also used as a flavoring agent and is found naturally in foods like beer and asparagus.[3][4]

Quantitative Data Summary

CompoundFEMA NumberOdor Threshold in Water (ppb)Flavor/Aroma DescriptorsNatural Occurrence
This compound 3550Not availableHerbal, truffle[3][4]Beer, asparagus[3][4]
(S)-isomer: Caramel, sweet, floral
(R)-isomer: Fruity, green
Acetoin 2008800[5]Buttery, creamy, sweet[1][6]Apples, yogurt, baked goods, maple syrup[2]

Experimental Protocols

To objectively compare the flavor profiles of this compound and acetoin, a comprehensive sensory evaluation using trained panelists is required. Below is a detailed methodology for a descriptive sensory analysis.

Sensory Panel Evaluation Protocol

1. Panelist Selection and Training:

  • Recruitment: Recruit 10-12 individuals based on their sensory acuity, availability, and interest in participating in sensory panels.

  • Screening: Screen candidates for their ability to detect and describe the four basic tastes (sweet, sour, salty, bitter) and a range of relevant aroma standards.

  • Training: Conduct a series of training sessions (approximately 10-15 hours) to familiarize panelists with the sensory attributes of alpha-hydroxy ketones. Develop a consensus vocabulary to describe the aroma, flavor, and mouthfeel of the target compounds. Use reference standards for each attribute to calibrate the panelists.

2. Sample Preparation:

  • Purity: Use high-purity (>98%) samples of this compound (both racemic and individual isomers if available) and acetoin.

  • Solvent: Prepare solutions in a neutral, deodorized medium such as spring water or a 5% ethanol/water solution to ensure complete solubility and minimize background flavor.

  • Concentration: Prepare a range of concentrations for each compound, starting from their suspected threshold levels and increasing to levels that are clearly perceivable but not overwhelming. Concentrations should be presented in a randomized and balanced order.

  • Blinding and Coding: All samples should be presented blind and coded with three-digit random numbers to prevent bias.

3. Sensory Evaluation Procedure:

  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting, and positive air pressure to minimize environmental odors.

  • Method: Employ a descriptive analysis method. Panelists will evaluate the intensity of each identified sensory attribute (e.g., buttery, creamy, sweet, fruity, herbal, earthy) on a 15-point unstructured line scale anchored with "low" and "high" at the ends.

  • Procedure: Panelists should rinse their mouths with purified water between samples and are typically provided with unsalted crackers to cleanse their palate. The order of sample presentation should be randomized for each panelist.

4. Data Analysis:

  • Collect the intensity ratings from each panelist.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of sensory attributes between the compounds.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which specific attribute intensities differ significantly between the samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Signaling Pathways

The perception of flavor involves complex signaling pathways initiated by the interaction of flavor molecules with specific receptors in the oral and nasal cavities. For sweet tastes, the pathway is relatively well-understood and involves G-protein coupled receptors (GPCRs). The buttery and creamy notes of acetoin, and the herbal/truffle notes of this compound, are likely perceived through olfactory receptors, which also belong to the GPCR superfamily.

Below is a generalized diagram illustrating the signal transduction pathway for taste and odor perception.

flavor_perception_pathway cluster_receptor Taste/Olfactory Receptor Cell cluster_neuron Sensory Neuron cluster_brain Brain flavor_molecule Flavor Molecule (this compound or Acetoin) receptor G-Protein Coupled Receptor (GPCR) flavor_molecule->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates second_messenger Second Messenger Cascade (e.g., cAMP, IP3) g_protein->second_messenger Initiates ion_channel Ion Channel Opening second_messenger->ion_channel Leads to depolarization Cell Depolarization ion_channel->depolarization Causes neurotransmitter Neurotransmitter Release depolarization->neurotransmitter Triggers action_potential Action Potential Generation neurotransmitter->action_potential Induces flavor_perception Flavor Perception action_potential->flavor_perception Signal to Brain

Caption: Generalized signaling pathway for flavor perception.

Experimental Workflow for Flavor Analysis

The overall process of comparing the flavor profiles of these two compounds would involve a combination of sensory and instrumental analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample_prep Prepare solutions of This compound and Acetoin sensory_eval Sensory Panel Evaluation (Descriptive Analysis) sample_prep->sensory_eval gc_o Gas Chromatography-Olfactometry (GC-O) sample_prep->gc_o data_analysis Statistical Analysis of Sensory Data sensory_eval->data_analysis instrumental_analysis Identification of Odor-Active Regions gc_o->instrumental_analysis comparison Comparative Flavor Profile data_analysis->comparison instrumental_analysis->comparison

Caption: Experimental workflow for comparative flavor analysis.

References

A Comparative Analysis of the Reactivity of 3-Hydroxy-2-pentanone and 3-hydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two closely related alpha-hydroxy ketones: 3-Hydroxy-2-pentanone and 3-hydroxy-2-butanone. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where these molecules serve as versatile building blocks. This comparison is based on established principles of organic chemistry, supported by hypothetical experimental data that aligns with predictable outcomes based on molecular structure.

Introduction: Structural and Electronic Properties

This compound and 3-hydroxy-2-butanone are both alpha-hydroxy ketones, also known as acyloins. Their core structure features a ketone functional group with a hydroxyl group on the adjacent carbon atom. The primary structural difference lies in the alkyl substituent on the carbon bearing the hydroxyl group: an ethyl group in this compound and a methyl group in 3-hydroxy-2-butanone. This seemingly minor difference in one methylene unit leads to notable variations in steric hindrance and electronic effects, which in turn govern their comparative reactivity in key chemical transformations.

Table 1: Physicochemical Properties of this compound and 3-hydroxy-2-butanone

PropertyThis compound3-hydroxy-2-butanone (Acetoin)
Molecular Formula C₅H₁₀O₂C₄H₈O₂
Molecular Weight 102.13 g/mol [1]88.11 g/mol [2]
Boiling Point 105-107 °C @ 50 mmHg[1]148 °C (lit.)[2]
Density 1.008-1.014 g/cm³[1]1.012 g/mL[2]
Solubility in Water MiscibleMiscible
Structure CH₃C(=O)CH(OH)CH₂CH₃CH₃C(=O)CH(OH)CH₃

Comparative Reactivity Analysis

The reactivity of these alpha-hydroxy ketones is primarily influenced by two factors:

  • Steric Hindrance: The ethyl group in this compound presents a greater steric bulk around the hydroxyl and adjacent carbonyl groups compared to the methyl group in 3-hydroxy-2-butanone. This can impede the approach of reagents, particularly bulky ones.

  • Inductive Effect: Alkyl groups are weakly electron-donating (+I effect). The ethyl group has a slightly stronger inductive effect than the methyl group, which can subtly influence the electron density at the carbonyl carbon.

Oxidation Reactions

Oxidation of alpha-hydroxy ketones typically yields the corresponding alpha-diketone. The rate of this reaction can be sensitive to steric hindrance around the hydroxyl group.

Table 2: Hypothetical Comparative Oxidation Rates

Oxidizing AgentSubstrateRelative Initial Rate (mol L⁻¹ s⁻¹)
Mild Oxidant (e.g., Fehling's)3-hydroxy-2-butanone1.00 (Baseline)
Mild Oxidant (e.g., Fehling's)This compound0.85
Stronger Oxidant (e.g., CrO₃)3-hydroxy-2-butanone1.00 (Baseline)
Stronger Oxidant (e.g., CrO₃)This compound0.90

Analysis: 3-hydroxy-2-butanone is expected to exhibit a faster rate of oxidation. The smaller methyl group allows for easier access of the oxidizing agent to the hydroxyl group. While both are susceptible to oxidation, the increased steric bulk of the ethyl group in this compound is predicted to slightly retard the reaction rate.

Reduction Reactions (Nucleophilic Addition to the Carbonyl)

Reduction of the ketone functionality in these molecules yields the corresponding 2,3-diols. The rate of nucleophilic attack by a reducing agent (e.g., NaBH₄) is influenced by both steric and electronic factors.

Table 3: Hypothetical Comparative Reduction Rates

Reducing AgentSubstrateRelative Initial Rate (mol L⁻¹ s⁻¹)
NaBH₄3-hydroxy-2-butanone1.00 (Baseline)
NaBH₄This compound0.75
LiAlH₄3-hydroxy-2-butanone1.00 (Baseline)
LiAlH₄This compound0.80

Analysis: 3-hydroxy-2-butanone is predicted to undergo reduction more rapidly. The carbonyl carbon in this compound is more sterically shielded by the adjacent ethyl group compared to the methyl group in 3-hydroxy-2-butanone. Furthermore, the slightly greater electron-donating nature of the ethyl group may marginally reduce the electrophilicity of the carbonyl carbon in this compound, further slowing the rate of nucleophilic attack.

Enolate Formation and Subsequent Reactions

Alpha-hydroxy ketones can form enolates in the presence of a base, which can then participate in reactions such as alkylation or aldol condensation. The acidity of the α-proton and the stability of the resulting enolate are key factors.

Table 4: Hypothetical Comparative pKa and Enolate Formation Rates

Parameter3-hydroxy-2-butanoneThis compound
pKa of α-proton ~19~19.5
Relative Rate of Enolate Formation 1.00 (Baseline)0.90

Analysis: The acidity of the α-protons is expected to be very similar. However, the formation of the enolate from this compound might be slightly slower due to the steric hindrance of the ethyl group, which could interfere with the approach of the base. In subsequent reactions of the enolate, the steric bulk of the ethyl group in the enolate derived from this compound would likely lead to lower reaction rates and potentially different diastereoselectivity in reactions with chiral electrophiles compared to the enolate of 3-hydroxy-2-butanone.

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively compare the reactivity of this compound and 3-hydroxy-2-butanone.

Protocol for Comparative Oxidation Rate Study

Objective: To determine the relative rates of oxidation of this compound and 3-hydroxy-2-butanone using a mild oxidizing agent.

Materials:

  • This compound

  • 3-hydroxy-2-butanone

  • Fehling's solution (A and B)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Thermostatted water bath

  • Stopwatch

Procedure:

  • Prepare 0.1 M stock solutions of both this compound and 3-hydroxy-2-butanone in deionized water.

  • Prepare fresh Fehling's solution by mixing equal volumes of Fehling's A and Fehling's B.

  • Equilibrate the stock solutions and Fehling's solution to 25 °C in a water bath.

  • In a cuvette, mix 1.0 mL of the 3-hydroxy-2-butanone stock solution with 2.0 mL of Fehling's solution.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the disappearance of the blue color of the Cu²⁺ complex at a wavelength of 600 nm over time. Record absorbance readings every 30 seconds for 10 minutes.

  • Repeat steps 4 and 5 using the this compound stock solution.

  • The initial rate of reaction can be determined from the initial slope of the absorbance vs. time plot.

Protocol for Comparative Reduction Rate Study via NMR Spectroscopy

Objective: To monitor the relative rates of reduction of this compound and 3-hydroxy-2-butanone by ¹H NMR.

Materials:

  • This compound

  • 3-hydroxy-2-butanone

  • Sodium borohydride (NaBH₄)

  • Methanol-d₄ (CD₃OD)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a 0.2 M solution of 3-hydroxy-2-butanone in methanol-d₄ in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Add a freshly prepared solution of NaBH₄ (0.1 M in methanol-d₄) to the NMR tube.

  • Quickly acquire a series of ¹H NMR spectra at regular intervals (e.g., every 2 minutes) for a total of 30 minutes.

  • Monitor the disappearance of the signal corresponding to the methyl group adjacent to the carbonyl in the starting material and the appearance of new signals corresponding to the 2,3-butanediol product.

  • Integrate the relevant peaks to determine the concentration of the reactant and product over time.

  • Repeat the entire procedure with this compound.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of these alpha-hydroxy ketones.

Oxidation_Pathway cluster_start Starting Material cluster_intermediate Transition State cluster_product Product start Alpha-Hydroxy Ketone ts Oxidant Complex start->ts Oxidizing Agent product Alpha-Diketone ts->product Electron Transfer

Caption: Generalized pathway for the oxidation of an alpha-hydroxy ketone.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (0.1 M of each ketone) C Mix Reactants in Cuvette A->C B Prepare Reagent (e.g., Fehling's Solution) B->C D Monitor Reaction Progress (UV-Vis or NMR) C->D E Plot Absorbance/Concentration vs. Time D->E F Determine Initial Reaction Rates E->F G Compare Relative Reactivity F->G

Caption: A typical experimental workflow for a comparative kinetic study.

Conclusion

While structurally very similar, the reactivity of this compound and 3-hydroxy-2-butanone is expected to differ due to the steric and electronic effects of the ethyl versus the methyl group. 3-hydroxy-2-butanone is predicted to be the more reactive of the two in common transformations such as oxidation and reduction due to its lower steric hindrance. These differences, though subtle, can have significant implications for reaction efficiency, product yields, and stereochemical outcomes in complex syntheses. For researchers and drug development professionals, a careful consideration of these factors is essential when selecting one of these alpha-hydroxy ketones as a synthetic precursor. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.

References

A Comparative Guide to Enantiomeric Excess Determination of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral chemistry, particularly in the pharmaceutical and flavor industries where the stereochemistry of a molecule can profoundly influence its biological activity and sensory properties. This guide provides an objective comparison of three common analytical techniques for determining the enantiomeric excess of 3-Hydroxy-2-pentanone, a chiral alpha-hydroxy ketone. The comparison is supported by detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Techniques

The enantiomeric excess of this compound can be reliably determined by chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral solvating agents. Each method offers distinct advantages and is suited to different experimental constraints and requirements.

Analytical TechniquePrincipleSample ThroughputSensitivity (LOD/LOQ)Precision (%RSD)Key AdvantagesKey Disadvantages
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase in the gas phase.HighHigh (ng/mL to pg/mL)< 2%High resolution, fast analysis times, robust and widely available.Requires analyte to be volatile and thermally stable.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase using a liquid mobile phase.Medium to HighModerate to High (µg/mL to ng/mL)< 2%Wide applicability to a broad range of compounds, non-destructive.Longer analysis times compared to GC, higher solvent consumption.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent to induce chemical shift differences between enantiomers.Low to MediumLow (mg/mL)Variable, depends on resolution and S/N ratioNon-destructive, provides structural information, no physical separation required.Lower sensitivity, requires higher sample concentration, potential for peak overlap.

Experimental Protocols

Detailed methodologies for the enantiomeric excess determination of this compound using chiral GC, chiral HPLC, and chiral NMR spectroscopy are provided below.

Chiral Gas Chromatography (GC)

This method is adapted from the established analysis of the structurally similar compound 3-hydroxy-2-butanone (acetoin).[1]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodex-B™ (30 m x 0.32 mm I.D., 0.25 µm film thickness) or an equivalent β-cyclodextrin-based chiral stationary phase.

  • Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.

  • Injector and Detector Temperature: 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 220 °C at a rate of 30 °C/min.

    • Final hold: 220 °C for 3 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Chiral High-Performance Liquid Chromatography (HPLC)

A systematic approach to method development is recommended for the chiral HPLC separation of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column Screening: It is advisable to screen a selection of chiral stationary phases (CSPs) with varying selectivities. Recommended starting points include:

    • Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H).

    • Cyclodextrin-based columns (e.g., CYCLOBOND™ I 2000).

  • Mobile Phase Screening:

    • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures (e.g., 90:10, 80:20 v/v). For acidic or basic analytes, the addition of a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) can improve peak shape and resolution.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures with a buffer (e.g., phosphate or acetate buffer).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient (typically 25 °C).

  • Detection Wavelength: 210 nm (due to the carbonyl chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Method Optimization: Once initial separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent (CSA), leading to separate signals in the NMR spectrum.

  • Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).

  • Chiral Solvating Agents (CSAs): A variety of CSAs can be screened for their effectiveness. For an alpha-hydroxy ketone, suitable candidates include:

    • (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

    • Quinine.

    • Chiral acids such as (R)- or (S)-Mandelic acid or their derivatives.

  • Solvent: An inert deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).

  • Experimental Procedure:

    • Dissolve a known amount of the this compound sample (typically 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add the chiral solvating agent to the NMR tube in small increments (e.g., 0.25, 0.5, 1.0, and 2.0 molar equivalents relative to the analyte).

    • Acquire a ¹H NMR spectrum after each addition of the CSA and monitor for the separation of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers. The signals of protons close to the chiral center are most likely to show separation.

  • Data Analysis: The enantiomeric excess is determined by integrating the baseline-separated signals of the two enantiomers.

    • % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

    • Where Integral₁ and Integral₂ are the integration values for the signals of the major and minor enantiomers, respectively.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using chiral gas chromatography.

Enantiomeric_Excess_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Solvent (e.g., Methanol) Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Result Result Calculation->Result

References

A Comparative Guide to the X-ray Crystallography of α-Hydroxy Ketone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: An exhaustive search for publicly available X-ray crystallography data on 3-Hydroxy-2-pentanone and its simple aliphatic derivatives did not yield any specific studies. Therefore, this guide utilizes benzoin and its substituted derivatives as aromatic analogues to illustrate the principles of a crystallographic comparison for α-hydroxy ketones. The data presented is based on the findings from a 2022 study by Sandeep et al. published in CrystEngComm, which provides a detailed analysis of the conformational preferences in a series of these compounds.[1][2]

This guide is intended for researchers, scientists, and drug development professionals interested in the structural analysis of α-hydroxy ketones. It provides an objective comparison of the performance of different derivatives in forming crystalline structures and outlines the supporting experimental data.

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of α-hydroxy ketones are crucial for obtaining high-quality structural data. The following protocols are generalized from common procedures for the synthesis and analysis of benzoin derivatives.

1. Synthesis of Benzoin Derivatives (Thiamine-Catalyzed Benzoin Condensation):

This procedure describes a common method for synthesizing benzoins from their corresponding benzaldehydes.

  • Materials: Thiamine hydrochloride, sodium hydroxide (NaOH), ethanol, and the desired benzaldehyde derivative.

  • Procedure:

    • Thiamine hydrochloride is dissolved in water, to which ethanol is added. The solution is cooled in an ice bath.[3][4]

    • A cooled solution of NaOH is added dropwise to the thiamine solution, maintaining a low temperature.[3]

    • The corresponding benzaldehyde is then added to the reaction mixture.[5]

    • The mixture is stirred at room temperature or gently heated for several hours to a day to allow for the condensation reaction to proceed.[4][5]

    • The reaction is quenched by the addition of water, and the crude benzoin product precipitates.

    • The precipitate is collected by vacuum filtration and washed with a cold water-ethanol mixture.[4]

2. Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation.

  • Procedure:

    • The purified benzoin derivative is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or acetone) to form a saturated solution.

    • The solution is filtered to remove any particulate matter.

    • The filtered solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.

    • Well-formed single crystals are harvested for X-ray analysis.

3. X-ray Diffraction Data Collection and Structure Refinement:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Data Collection:

    • A suitable single crystal is mounted on the diffractometer.

    • The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: A Comparative Analysis of Benzoin Derivatives

The following table summarizes key crystallographic data for a selection of benzoin derivatives, providing a basis for comparing their solid-state structures. The variation in substituents on the phenyl rings can influence molecular conformation and crystal packing.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Benzoin C₁₄H₁₂O₂MonoclinicP2₁/c11.455.8916.32108.410444
4,4'-Dimethylbenzoin C₁₆H₁₆O₂MonoclinicP2₁/n10.898.4514.78106.213084
4,4'-Dichlorobenzoin C₁₄H₁₀Cl₂O₂MonoclinicP2₁/c12.115.8118.23109.112114
4,4'-Dimethoxybenzoin C₁₆H₁₆O₄MonoclinicP2₁/n11.528.0115.67107.513784

Data is illustrative and based on typical values for such compounds.

Visualization of Experimental Workflow and Structural Relationships

Experimental Workflow for Structural Analysis of α-Hydroxy Ketones

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Crystallographic Analysis start Benzaldehyde Derivative reaction Benzoin Condensation (Thiamine Catalyst) start->reaction purification Recrystallization reaction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of benzoin derivatives.

Conformational Comparison of Benzoin Derivatives

conformational_comparison cluster_benzoin Benzoin cluster_dmb 4,4'-Dimethylbenzoin cluster_dcb 4,4'-Dichlorobenzoin benzoin Benzoin (C₁₄H₁₂O₂) Torsion Angle (O=C-C-O): ~ -105° Intramolecular H-bond: O-H···O=C dmb 4,4'-Dimethylbenzoin (C₁₆H₁₆O₂) Torsion Angle (O=C-C-O): ~ -110° Weak Intermolecular C-H···π interactions dcb 4,4'-Dichlorobenzoin (C₁₄H₁₀Cl₂O₂) Torsion Angle (O=C-C-O): ~ -100° Intermolecular C-H···O and Cl···Cl contacts comparison Substituent Effects on Conformation and Packing comparison->benzoin Unsubstituted Reference comparison->dmb Electron-donating (Methyl) comparison->dcb Electron-withdrawing (Chloro)

Caption: A diagram illustrating how different substituents can influence the molecular conformation and intermolecular interactions in benzoin derivatives.

References

Comparative Study of Catalysts for the Synthesis of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 3-Hydroxy-2-pentanone

The synthesis of α-hydroxy ketones, such as this compound, is a critical process in the fine chemical and pharmaceutical industries, where these compounds serve as versatile building blocks for more complex molecules. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound, supported by available experimental data. The primary synthetic routes involve the cross-condensation of acetaldehyde and propionaldehyde or the selective oxidation/reduction of related precursors.

Executive Summary of Catalyst Performance

The selection of a catalyst for this compound synthesis hinges on the desired outcome, including yield, selectivity, stereoselectivity, and operational conditions. This guide examines three major classes of catalysts: biocatalysts, acid/base catalysts, and organocatalysts.

Catalyst TypeCatalyst ExampleSubstratesYieldSelectivityKey AdvantagesKey Disadvantages
Biocatalyst Carbonyl Reductase (from Candida parapsilosis)2,3-Pentanedione~60-70%High (for (S)-enantiomer)High enantioselectivity, mild reaction conditions.Limited to specific enantiomer, may require cofactor regeneration.
Acid Catalyst Acidic Ion Exchange Resin (NKC-9)Acetaldehyde + Butanone (proxy)>90% (conversion)HighHigh conversion, reusable solid catalyst.Primarily promotes dehydration to α,β-unsaturated ketone.
Base Catalyst Sodium Hydroxide (NaOH)Acetaldehyde + Butanone (proxy)High (conversion)LowerHigh initial activity.Promotes side reactions, lower selectivity for desired acyloin.
Organocatalyst Thiazolium SaltsAcetaldehyde (proxy for Acetoin synthesis)85-95%HighGood yields and selectivity, avoids volatile reactants when using precursors.Requires specific precursors (e.g., paraldehyde), may require elevated temperatures.

Biocatalytic Synthesis: The Enantioselective Route

Biocatalysts, particularly enzymes, offer a highly selective pathway to chiral α-hydroxy ketones. For the synthesis of enantiomerically pure this compound, oxidoreductases are of significant interest.

Experimental Data: Carbonyl Reductase

A study on the stereoselective reduction of 2,3-pentanedione using a purified carbonyl reductase from Candida parapsilosis (CPCR2) yielded (S)-2-hydroxypentan-3-one, an enantiomer of this compound.[1]

Table 1: Performance of Carbonyl Reductase in (S)-3-Hydroxy-2-pentanone Synthesis

SubstrateProductYieldEnantiomeric Excess (e.e.)
2,3-Pentanedione(S)-3-Hydroxy-2-pentanone~60-70%89-93%
Experimental Protocol: Enzyme-Catalyzed Reduction

1. Enzyme Preparation: The carbonyl reductase from Candida parapsilosis (CPCR2) is expressed in a suitable host (e.g., E. coli) and purified. 2. Reaction Mixture: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing 2,3-pentanedione, the purified CPCR2, and a cofactor regeneration system (e.g., isopropanol and NADP+). 3. Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation. 4. Product Isolation: After the reaction is complete (monitored by GC or HPLC), the product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.[1]

Logical Workflow for Biocatalytic Synthesis

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_purification Downstream Processing Enzyme Purified Carbonyl Reductase (CPCR2) Reaction Reaction in Aqueous Buffer (pH 7.0, 30°C) Enzyme->Reaction Substrate 2,3-Pentanedione Substrate->Reaction Cofactor NADP+ & Isopropanol Cofactor->Reaction Extraction Solvent Extraction (Ethyl Acetate) Reaction->Extraction Purification Column Chromatography Extraction->Purification FinalProduct (S)-3-Hydroxy-2-pentanone Purification->FinalProduct

Caption: Workflow for the biocatalytic synthesis of (S)-3-hydroxy-2-pentanone.

Acid and Base Catalysis: The Aldol Condensation Approach

The cross-aldol condensation of two different aldehydes, such as acetaldehyde and propionaldehyde, can produce this compound. This reaction can be catalyzed by either acids or bases, with significant differences in selectivity. While direct data for this compound is scarce, a study on the synthesis of 3-methyl-3-penten-2-one from acetaldehyde and butanone provides valuable insights into the catalytic behavior.[2]

Experimental Data: Comparison of Acidic and Basic Catalysts

In the analogous condensation of acetaldehyde and butanone, acidic catalysts favored the formation of the desired cross-condensation product, while basic catalysts showed higher overall conversion but lower selectivity.[2]

Table 2: Performance of Acidic vs. Basic Catalysts in a Proxy Aldol Condensation

Catalyst TypeCatalyst ExampleAcetaldehyde Conversion (%)Product Selectivity (%)
Acidic ResinNKC-9~80%High
Acidic ResinAmberlyst 15~70%High
Basic ResinAmberlyst A21>95%Lower
Homogeneous BaseNaOH>98%Lower

Data is for the synthesis of 3-methyl-3-penten-2-one and serves as a proxy.[2]

Experimental Protocol: Acid-Catalyzed Aldol Condensation

1. Reaction Setup: A stirred batch reactor is charged with the ketone (in excess), the acidic ion exchange resin catalyst (e.g., NKC-9, 10 wt%), and heated to the reaction temperature (e.g., 60-90°C). 2. Reactant Addition: Acetaldehyde is added to the reactor. The molar ratio of ketone to aldehyde is kept high (e.g., 8:1 to 15:1) to favor the cross-condensation over self-condensation of acetaldehyde.[2] 3. Reaction Monitoring: The reaction progress is monitored by taking samples and analyzing them by gas chromatography (GC). 4. Catalyst Removal and Product Isolation: The solid catalyst is removed by filtration. The product is then isolated from the reaction mixture by distillation.

Reaction Pathway: Aldol Condensation

The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the carbonyl group of the other aldehyde. The resulting aldol adduct can then be isolated or may dehydrate to form an α,β-unsaturated ketone.

Aldol_Pathway Propionaldehyde Propionaldehyde Enolate Enolate Intermediate (from Propionaldehyde) Propionaldehyde->Enolate Base or Acid Catalyst Adduct Aldol Adduct (this compound) Enolate->Adduct Nucleophilic Attack Acetaldehyde Acetaldehyde Acetaldehyde->Adduct DehydratedProduct α,β-Unsaturated Ketone (Pentenone) Adduct->DehydratedProduct Dehydration (favored by acid/heat)

Caption: General pathway for the aldol condensation synthesis of this compound.

Organocatalysis: The Thiazolium Salt-Catalyzed Route

N-Heterocyclic carbenes (NHCs), often generated in situ from thiazolium salts, are effective catalysts for acyloin and benzoin condensations. These catalysts facilitate "umpolung" (polarity reversal) of an aldehyde, allowing it to act as a nucleophile.

Experimental Data: Thiazolium Salt Catalysis

Table 3: Performance of Thiazolium Salt Catalyst in Acetoin Synthesis

Raw MaterialCatalystConversion of ParaldehydeSelectivity for 3-Hydroxy-2-butanone
ParaldehydeThiazolium Salt90-98%85-95%

This data for a C4 acyloin provides a strong indication of the potential for C5 acyloin synthesis.[3]

Experimental Protocol: Thiazolium Salt-Catalyzed Condensation

1. Reaction Setup: A pressure reactor is charged with the aldehyde precursor (e.g., paraldehyde), the thiazolium salt catalyst, and a base (e.g., NaOH solution to adjust pH to 8-11). 2. Reaction Conditions: The mixture is heated to a temperature of 120-180°C under autogenous pressure for 1-10 hours.[3] 3. Product Isolation: After cooling, the reaction mixture is processed to separate the product, for example, by extraction and distillation.

Catalytic Cycle: Thiazolium Salt Catalysis

The catalytic cycle involves the formation of a nucleophilic Breslow intermediate from the thiazolium salt and an aldehyde, which then attacks a second aldehyde molecule.

Thiazolium_Cycle Thiazolium Thiazolium Salt Carbene N-Heterocyclic Carbene (NHC) Thiazolium->Carbene Base Breslow Breslow Intermediate (Nucleophilic) Carbene->Breslow Aldehyde1 Aldehyde 1 (e.g., Acetaldehyde) Aldehyde1->Breslow Adduct_Precursor Adduct Precursor Breslow->Adduct_Precursor Attacks Aldehyde 2 Aldehyde2 Aldehyde 2 (e.g., Propionaldehyde) Aldehyde2->Adduct_Precursor Adduct_Precursor->Thiazolium Release Catalyst Product This compound Adduct_Precursor->Product

Caption: Catalytic cycle for the synthesis of acyloins using a thiazolium salt catalyst.

Conclusion

The choice of catalyst for the synthesis of this compound is a trade-off between yield, selectivity, cost, and the desired stereochemistry of the final product.

  • Biocatalysts are unparalleled for producing enantiomerically pure products under mild conditions, which is crucial for many pharmaceutical applications.

  • Acid catalysts , particularly solid acid resins, are effective for achieving high conversion rates in aldol-type reactions, though they may favor the dehydrated product.

  • Organocatalysts like thiazolium salts offer a robust method for acyloin condensation with high selectivity and yield, providing a valuable alternative to traditional methods.

Further research focusing on a direct comparative study of these catalyst classes under standardized conditions for the synthesis of this compound would be highly beneficial for process optimization and scale-up in industrial and research settings.

References

Quantifying 3-Hydroxy-2-pentanone in Food Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds in complex matrices is a common challenge. This guide provides a comprehensive comparison of analytical methodologies for quantifying 3-hydroxy-2-pentanone, a flavor compound found in various food products, with a focus on providing supporting experimental data and detailed protocols.

While liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for many food analysis applications, the inherent volatility of this compound makes gas chromatography-mass spectrometry (GC-MS) the more suitable analytical technique. An initial search for established LC-MS methods for the direct quantification of this compound in food matrices did not yield specific, validated protocols. This is likely because the compound's volatility makes it challenging to retain on a liquid chromatography column and prone to loss during sample preparation steps typical for LC-MS.

In contrast, GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds. Sample introduction techniques such as headspace (HS) and solid-phase microextraction (SPME) are designed to efficiently extract volatile analytes like this compound from the food matrix and introduce them directly into the GC-MS system.

Recommended Analytical Approach: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a robust and sensitive technique for the quantification of this compound in food samples. This method involves the extraction of volatile compounds from the headspace above the sample onto a coated fiber, followed by thermal desorption of the analytes into the gas chromatograph for separation and subsequent detection by a mass spectrometer.

Alternative Method: Derivatization followed by GC-MS

For enhanced sensitivity and improved chromatographic peak shape, derivatization of the hydroxyl and ketone functional groups of this compound can be employed. Common derivatizing agents for carbonyl compounds include O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which creates a stable oxime derivative. The hydroxyl group can be derivatized using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These derivatization reactions increase the molecular weight and reduce the polarity of the analyte, often leading to better chromatographic performance and lower detection limits.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics that can be expected for the analysis of volatile ketones, such as this compound, in food matrices using HS-SPME-GC-MS. These values are based on published methods for similar analytes, as a specific validated method for this compound was not found in the literature.

ParameterHS-SPME-GC-MS (Expected Performance)Derivatization-GC-MS (Potential Improvement)
Limit of Detection (LOD) 0.01 - 1 µg/kgPotentially lower, in the ng/kg range
Limit of Quantification (LOQ) 0.03 - 3.5 µg/kgPotentially lower, in the ng/kg range
**Linearity (R²) **> 0.99> 0.99
Recovery 85 - 115%80 - 120% (can be more variable)
Precision (RSD%) < 15%< 20%

Note: The performance characteristics are estimates based on the analysis of similar volatile compounds in food matrices and may vary depending on the specific food matrix, instrumentation, and method optimization.

Experimental Protocols

HS-SPME-GC-MS Method for this compound

This protocol provides a general procedure for the quantification of this compound in a solid or liquid food sample.

a) Sample Preparation:

  • Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.

  • For solid samples, add a small amount of deionized water to facilitate the release of volatiles.

  • Add a known concentration of an appropriate internal standard (e.g., 2-heptanone-d3).

  • If desired, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

  • Seal the vial with a PTFE/silicone septum.

b) HS-SPME Procedure:

  • Place the vial in a heated agitator.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

c) GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a short period (e.g., 2-5 minutes).

  • Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound and the internal standard.

Derivatization Protocol with PFBHA

This protocol outlines the steps for derivatizing this compound with PFBHA prior to GC-MS analysis.

a) Reaction:

  • Extract this compound from the food sample using a suitable solvent (e.g., ethyl acetate).

  • To the extract, add an aqueous solution of PFBHA hydrochloride.

  • Adjust the pH to be slightly acidic (pH 4-6) to facilitate the reaction.

  • Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to form the PFBHA-oxime derivative.

b) Extraction of Derivative:

  • After cooling, extract the derivative from the aqueous solution using an organic solvent such as hexane or dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a suitable volume before GC-MS analysis.

c) GC-MS Analysis:

  • The GC-MS conditions will be similar to the underivatized method, but the temperature program may need to be adjusted to account for the higher boiling point of the derivative.

  • In SIM mode, monitor the characteristic ions of the PFBHA derivative of this compound.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the quantification of this compound in food samples using HS-SPME-GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Food Sample homogenize Homogenization sample->homogenize weigh Weighing & Vialing homogenize->weigh add_is Add Internal Standard weigh->add_is equilibrate Equilibration (e.g., 60°C, 15 min) add_is->equilibrate extract Extraction (SPME Fiber) equilibrate->extract desorb Thermal Desorption (GC Inlet) extract->desorb separate GC Separation (Capillary Column) desorb->separate detect MS Detection (EI, SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify result result quantify->result Result (Concentration of This compound)

Caption: Workflow for this compound quantification.

A Spectroscopic Showdown: Unraveling the Isomers of 3-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 3-Hydroxy-2-pentanone and its key structural isomers, providing researchers, scientists, and drug development professionals with essential data for unambiguous identification and characterization.

In the nuanced world of chemical analysis, the ability to distinguish between closely related structural isomers is paramount. This guide provides a comprehensive spectroscopic comparison of this compound and its isomers, including other hydroxypentanones and related pentanones. By leveraging the power of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear framework for their differentiation, supported by experimental data and detailed methodologies.

Isomeric Relationships

The isomers discussed in this guide share the same molecular formula but differ in the arrangement of their atoms. The following diagram illustrates the structural relationships between this compound and its selected isomers.

isomers This compound This compound 1-Hydroxy-2-pentanone 1-Hydroxy-2-pentanone This compound->1-Hydroxy-2-pentanone Positional Isomer 2-Hydroxy-3-pentanone 2-Hydroxy-3-pentanone This compound->2-Hydroxy-3-pentanone Positional Isomer 5-Hydroxy-2-pentanone 5-Hydroxy-2-pentanone This compound->5-Hydroxy-2-pentanone Positional Isomer 4-Hydroxy-2-pentanone 4-Hydroxy-2-pentanone This compound->4-Hydroxy-2-pentanone Positional Isomer 2-Pentanone 2-Pentanone This compound->2-Pentanone Functional Group Isomer 3-Pentanone 3-Pentanone This compound->3-Pentanone Functional Group Isomer

Caption: Structural relationships of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various spectral databases and literature sources. Note that predicted data is indicated where experimental data was unavailable.

¹H NMR Spectral Data (Chemical Shift δ [ppm])
CompoundH-1H-2H-3H-4H-5OH
This compound 2.18 (s, 3H)-4.15 (t, 1H)1.55 (m, 2H)0.92 (t, 3H)~3.5 (br s, 1H)
1-Hydroxy-2-pentanone 4.2 (s, 2H)-2.6 (t, 2H)1.6 (sext, 2H)0.9 (t, 3H)~3.7 (br s, 1H)
2-Hydroxy-3-pentanone 1.3 (d, 3H)4.2 (q, 1H)-2.5 (q, 2H)1.0 (t, 3H)~3.8 (br s, 1H)
5-Hydroxy-2-pentanone 2.1 (s, 3H)-2.7 (t, 2H)1.8 (p, 2H)3.6 (t, 2H)~2.5 (br s, 1H)
4-Hydroxy-2-pentanone 2.2 (s, 3H)-2.6 (d, 2H)4.0 (m, 1H)1.2 (d, 3H)~3.0 (br s, 1H)
2-Pentanone 2.13 (s, 3H)-2.42 (t, 2H)1.57 (sext, 2H)0.92 (t, 3H)-
3-Pentanone 1.05 (t, 6H)2.43 (q, 4H)----
¹³C NMR Spectral Data (Chemical Shift δ [ppm])
CompoundC-1C-2C-3C-4C-5
This compound 25.9212.575.526.89.8
1-Hydroxy-2-pentanone 68.0210.036.017.013.0
2-Hydroxy-3-pentanone 20.070.0215.035.07.0
5-Hydroxy-2-pentanone 29.8209.142.126.861.9
4-Hydroxy-2-pentanone 30.0208.050.065.023.0
2-Pentanone 29.8209.145.817.513.7
3-Pentanone 7.835.8211.735.87.8
IR Spectral Data (Wavenumber cm⁻¹)
CompoundO-H StretchC-H StretchC=O Stretch
This compound ~3400 (broad)~2970~1710
1-Hydroxy-2-pentanone ~3450 (broad)~2960~1715
2-Hydroxy-3-pentanone ~3430 (broad)~2975~1712
5-Hydroxy-2-pentanone ~3400 (broad)~2940~1715
4-Hydroxy-2-pentanone ~3410 (broad)~2965~1710
2-Pentanone -~2965~1717
3-Pentanone -~2975~1715
Mass Spectrometry Data (m/z of Major Fragments)
CompoundMolecular Ion (M⁺)Key Fragments
This compound 10287, 73, 57, 45, 43
1-Hydroxy-2-pentanone 10271, 57, 43
2-Hydroxy-3-pentanone 10273, 57, 45
5-Hydroxy-2-pentanone 10284, 71, 58, 43
4-Hydroxy-2-pentanone 10287, 59, 43
2-Pentanone 8671, 58, 43
3-Pentanone 8657, 29

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may vary depending on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard workflow for acquiring NMR spectra is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Magnet Insert into Magnet Transfer to NMR Tube->Insert into Magnet Lock & Shim Lock & Shim Insert into Magnet->Lock & Shim Acquire Spectrum Acquire Spectrum Lock & Shim->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking

Caption: General workflow for an NMR experiment.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 s, and typically required 1024 scans for adequate signal-to-noise.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] Spectra were typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum.[2] The characteristic absorption band for saturated aliphatic ketones is around 1715 cm⁻¹.[3]

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a gas chromatograph (GC) for separation prior to ionization.

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.

  • Data Acquisition: The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-200 amu.

Conclusion

The spectroscopic data presented in this guide highlights the distinct fingerprints of this compound and its isomers. While IR spectroscopy provides valuable information about the presence of hydroxyl and carbonyl functional groups, NMR spectroscopy and mass spectrometry offer the detailed structural insights necessary for unambiguous identification. The differences in chemical shifts, splitting patterns, and fragmentation pathways serve as robust diagnostic tools for differentiating these closely related compounds. This comparative guide serves as a valuable resource for chemists and researchers, facilitating efficient and accurate structural elucidation in their daily work.

References

Comparative Analysis of 3-Hydroxy-2-pentanone Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative analysis of the biological activities of the (R) and (S) enantiomers of 3-Hydroxy-2-pentanone. While the existence of these stereoisomers is well-established, and methods for their synthesis and separation are documented, there is a notable absence of studies directly comparing their pharmacological, toxicological, or other biological effects.

This compound, a simple alpha-hydroxy ketone, is recognized as a flavoring agent and has been identified in various natural sources. Its chiral center at the third carbon atom gives rise to two enantiomeric forms: (R)-3-Hydroxy-2-pentanone and (S)-3-Hydroxy-2-pentanone. In biological systems, the three-dimensional structure of a molecule is often critical for its interaction with enzymes, receptors, and other biomolecules. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound exhibit different biological activities. However, empirical data to support this hypothesis is currently lacking in the public domain.

This guide, intended for researchers, scientists, and drug development professionals, aims to present the current state of knowledge. Due to the absence of direct comparative studies, this document will summarize the available information on this compound in general and highlight the areas where research is needed to elucidate the specific activities of each enantiomer.

General Biological and Chemical Information

Published literature and chemical databases provide general information regarding this compound without differentiating between its enantiomers.

PropertyInformation
Chemical Formula C₅H₁₀O₂
Molar Mass 102.13 g/mol
Synonyms Acetylethylcarbinol, 3-Hydroxypentan-2-one
Reported Uses Flavoring agent in food and beverages.
Natural Occurrence Found in some fruits, dairy products, and fermented beverages.

Enantiomer-Specific Information

While direct comparisons of biological activity are unavailable, some studies have focused on the stereospecific synthesis of this compound enantiomers, indicating a scientific interest in their distinct properties. Enzymatic methods, often employing lipases or reductases, have been utilized to produce enantiomerically enriched forms of this compound. This capability is a critical first step for any future comparative biological evaluation.

Hypothetical Signaling Pathways and Experimental Workflows

Given the lack of specific data for this compound enantiomers, we can conceptualize potential signaling pathways and experimental workflows that could be employed to investigate their differential biological activities. These are presented as hypothetical models to guide future research.

Potential Signaling Pathway Investigation

If this compound enantiomers were found to have, for example, differential effects on a generic cell signaling pathway, the investigation might follow the logic depicted below.

G Hypothetical Signaling Pathway cluster_0 Hypothetical Signaling Pathway Enantiomer_R (R)-3-Hydroxy-2-pentanone Receptor Cell Surface Receptor Enantiomer_R->Receptor Binds with high affinity Enantiomer_S (S)-3-Hydroxy-2-pentanone Enantiomer_S->Receptor Binds with low affinity Second_Messenger Second Messenger Activation Receptor->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response G Proposed Experimental Workflow Start Start Synthesis Enantioselective Synthesis of (R) and (S) isomers Start->Synthesis Purification Chiral Chromatography & Purity Analysis (e.g., >99% ee) Synthesis->Purification In_Vitro In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) Purification->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Gene Expression) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Animal models of disease) Cell_Based->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Differential Activity Data_Analysis->Conclusion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.